Succinylsulfathiazole
Description
SUCCINYLSULFATHIAZOLE is a small molecule drug with a maximum clinical trial phase of II.
intestinal antimicrobial agent; structure
See also: Sulfathiazole (has active moiety).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLYVHULOWXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045281 | |
| Record name | Succinylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116-43-8 | |
| Record name | Succinylsulfathiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinylsulfathiazole [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinylsulfathiazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinylsulfathiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYLSULFATHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS8647O4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Succinylsulfathiazole as a Prodrug
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Succinylsulfathiazole is a sulfonamide antibiotic that functions as a prodrug, exhibiting its therapeutic effect primarily within the gastrointestinal tract. Its design as a poorly absorbed molecule that requires activation by the gut microbiota makes it a targeted therapy for gastrointestinal infections and a valuable tool in microbiome research. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its activation, the enzymatic action of its active form, and its pharmacokinetic profile. This document also includes detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a derivative of sulfathiazole (B1682510), a potent bacteriostatic agent. The addition of a succinyl group renders the molecule highly polar and poorly absorbed from the gastrointestinal tract, thereby concentrating it in the colon.[1][2][3] This strategic chemical modification allows for localized delivery of the active drug, sulfathiazole, following enzymatic cleavage by the resident gut microbiota.[1][4] This targeted action minimizes systemic exposure and associated side effects, making this compound a model for the design of colon-targeted prodrugs.[1]
Mechanism of Action
The therapeutic effect of this compound is a two-step process involving its activation in the gut and the subsequent antibacterial action of its active metabolite.
Prodrug Activation in the Gastrointestinal Tract
This compound travels largely unchanged through the upper gastrointestinal tract. Upon reaching the large intestine, it is metabolized by bacterial enzymes. The amide bond linking the succinyl group to the sulfathiazole moiety is hydrolyzed by bacterial carboxylesterases, releasing the active drug, sulfathiazole, and succinic acid.[1][5] This enzymatic conversion is the rate-limiting step for the drug's action and is dependent on the composition and metabolic activity of the individual's gut microbiota.
dot
Caption: Prodrug activation and mechanism of action of this compound.
Antibacterial Action of Sulfathiazole
The released sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[6] Sulfathiazole competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS), preventing the condensation of PABA with dihydropteroate diphosphate.[5][6] This blockade of the folic acid synthesis pathway deprives the bacteria of essential nucleotides and amino acids required for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[6]
Quantitative Data
Pharmacokinetic Parameters
Due to its nature as a poorly absorbed prodrug, comprehensive pharmacokinetic data for this compound is limited. The majority of the absorbed drug is in the form of sulfathiazole. Approximately 95% of an oral dose of this compound remains in the gastrointestinal tract.[2][3]
| Parameter | Species | Value | Reference(s) |
| Bioavailability of Sulfathiazole | Goat (intraruminal) | 52.6 ± 7.2% | [7] |
| Half-life (t½) of Sulfathiazole | Pig (intravenous) | 1.6 hours | [8] |
| Sheep (intravenous) | 1.1 - 1.3 hours | [8] | |
| Volume of Distribution (Vd) of Sulfathiazole | Pig (intravenous) | 0.625 L/kg | [8] |
Note: The bioavailability of sulfathiazole following oral administration of this compound is expected to be low and variable, depending on the extent of hydrolysis by the gut microbiota.
Minimum Inhibitory Concentrations (MIC) of Sulfathiazole
The following table summarizes the MIC values of sulfathiazole against a range of gut-relevant bacteria. It is important to note that MIC values can vary depending on the testing methodology and the specific strain.
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | 8 - >2048 | 128 | >512 | [5] |
| Bacteroides fragilis | High (variable) | - | - | [9] |
| Clostridium perfringens | >256 (for sulfamethazine) | - | - | [10] |
| Lactobacillus spp. | Generally high | >64 | >64 | [11][12] |
Note: Sulfonamide resistance is widespread among gut bacteria, which can limit the clinical efficacy of this compound.
Experimental Protocols
In Vitro Hydrolysis of this compound by Fecal Enzymes
This protocol describes a method to assess the rate and extent of this compound hydrolysis by the enzymatic activity present in a fecal slurry.
Materials:
-
This compound
-
Sulfathiazole standard
-
Fresh fecal sample from a healthy donor
-
Anaerobic phosphate (B84403) buffer (pH 7.0)
-
Anaerobic chamber or gas pack system
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Centrifuge
-
Water bath
Procedure:
-
Prepare Fecal Slurry: In an anaerobic chamber, homogenize a fresh fecal sample (1:10 w/v) in anaerobic phosphate buffer. Centrifuge the homogenate at a low speed to remove large debris. The supernatant represents the fecal enzyme extract.
-
Incubation: Add this compound to the fecal enzyme extract to a final concentration of 100 µM. Incubate the mixture in a water bath at 37°C under anaerobic conditions.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.
-
Sample Preparation: Immediately quench the enzymatic reaction by adding an equal volume of ice-cold methanol. Centrifuge the samples to precipitate proteins.
-
HPLC Analysis: Analyze the supernatant for the concentrations of this compound and sulfathiazole using a validated HPLC-UV method. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer.
-
Data Analysis: Plot the concentrations of this compound and sulfathiazole over time to determine the rate of hydrolysis.
dot
Caption: Experimental workflow for in vitro hydrolysis of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of sulfathiazole against anaerobic gut bacteria.
Materials:
-
Sulfathiazole
-
Anaerobic basal broth (e.g., supplemented Brucella broth)
-
96-well microtiter plates
-
Bacterial isolates of interest
-
Anaerobic chamber or gas pack system
-
Microplate reader
Procedure:
-
Prepare Sulfathiazole Stock Solution: Dissolve sulfathiazole in a suitable solvent (e.g., DMSO) and then dilute it in the anaerobic basal broth to the desired starting concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the sulfathiazole solution in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Culture the anaerobic bacterial strain of interest under appropriate anaerobic conditions. Adjust the turbidity of the culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under anaerobic conditions at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of sulfathiazole that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion
This compound serves as an exemplary model of a prodrug designed for targeted delivery to the colon. Its mechanism of action, reliant on the metabolic activity of the gut microbiota, underscores the intricate interplay between host, microbiome, and xenobiotics. While its clinical use has been largely superseded by newer antibiotics, the principles of its design and its utility as a research tool for studying the gut microbiome remain highly relevant for drug development professionals and scientists. Further research to identify the specific bacterial carboxylesterases responsible for its activation and to better quantify its pharmacokinetic profile will enhance its application in both preclinical and clinical research.
References
- 1. Succinyl sulfathiazole (sulfasuxidine) in the treatment of chronic ulcerative colitis; a report of 55 cases followed two years; its value by retention enema in early cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gut microbiome-derived hydrolases—an underrated target of natural product metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global and local molecular dynamics of a bacterial carboxylesterase provide insight into its catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of sulfathiazole from flocculated and deflocculated suspensions and its implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral bioavailability of sulphamethoxydiazine, sulphathiazole and sulphamoxole in dwarf goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. An integrated overview of bacterial carboxylesterase: Structure, function and biocatalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using pharmacokinetic modeling to determine the effect of drug and food on gastrointestinal transit in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis of Succinylsulfathiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis pathway for Succinylsulfathiazole, a notable sulfonamide antibiotic. The document details the primary synthetic route, presents quantitative data in a structured format, outlines a detailed experimental protocol, and includes visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication.
Introduction
This compound is a prodrug of sulfathiazole (B1682510), designed for localized antibacterial action within the gastrointestinal tract. Its synthesis is a crucial process for its application in pharmaceutical research and development, particularly in studies related to the gut microbiome and folate synthesis inhibition.[1] The most common and established method for its preparation involves the N-acylation of sulfathiazole with succinic anhydride (B1165640).[2] This reaction forms an amide linkage by attacking the aniline (B41778) group of sulfathiazole, resulting in the desired product with a high degree of purity and yield.[2][3]
Chemical Synthesis Pathway
The synthesis of this compound is primarily achieved through the reaction of Sulfathiazole with Succinic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline group in Sulfathiazole attacks one of the carbonyl carbons of Succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which then collapses to form the final amide product, this compound.[2]
References
The Prodrug Principle: An In-depth Technical Guide to the Structure-Activity Relationship of Succinylsulfathiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylsulfathiazole is a sulfonamide antibiotic that operates on a prodrug principle, exerting its antibacterial effect primarily within the gastrointestinal tract. Its structure is strategically designed for limited absorption and targeted release of the active moiety, sulfathiazole (B1682510). This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound, providing a comprehensive overview for researchers and professionals in drug development. We will explore its mechanism of action, the impact of structural modifications on its activity, detailed experimental protocols for its evaluation, and visual representations of its operational pathways.
This compound is slowly hydrolyzed in the large intestine by bacterial enzymes, releasing the active antibacterial agent, sulfathiazole.[1] This targeted release mechanism minimizes systemic absorption, with about 95% of the drug remaining in the intestine, making it particularly effective for treating gastrointestinal infections.[2]
Core Structure and Mechanism of Action
The fundamental structure of this compound consists of a sulfathiazole molecule acylated at the N4-amino group with a succinyl moiety. The antibacterial activity of this compound is not inherent to the parent molecule but is dependent on its in vivo hydrolysis to sulfathiazole.[1]
Sulfathiazole, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the biosynthesis of nucleic acids and some amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfathiazole blocks the folate synthesis pathway, leading to bacteriostasis.
Structure-Activity Relationship (SAR) of Sulfonamides
The SAR of sulfonamides is well-established. The core requirements for antibacterial activity are:
-
Aniline Ring: The benzene (B151609) ring must be para-substituted with the amino and sulfonamide groups.
-
Amino Group: The N4-amino group must be unsubstituted or have a substituent that is readily cleaved in vivo to the free amine. This is the principle behind this compound's prodrug nature.
-
Sulfonamide Group: The sulfur atom must be directly attached to the benzene ring. The sulfonamide nitrogen (N1) can be substituted, and the nature of this substituent significantly influences the pharmacokinetic and pharmacodynamic properties of the drug.
While specific quantitative SAR data for a series of this compound analogs with modifications to the succinyl linker is not extensively available in the public domain, the general principles of N-acyl sulfonamide prodrugs suggest that the rate of hydrolysis would be influenced by the nature of the acyl group. Factors such as chain length, branching, and the presence of functional groups on the acyl moiety would likely modulate the steric and electronic environment around the amide bond, thereby affecting its susceptibility to enzymatic cleavage.
Quantitative Data on Antibacterial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for sulfathiazole and some of its derivatives against various bacterial strains. This data provides a quantitative insight into the antibacterial efficacy of the active moiety of this compound.
| Compound | Organism | MIC (µg/mL) | Reference |
| Sulfathiazole | Staphylococcus aureus | 256 | [3] |
| Sulfathiazole | Pseudomonas aeruginosa | >1024 | [3] |
| Sulfathiazole | Escherichia coli | 128 | [3] |
| Sulfathiazole | Bacillus subtilis | 256 | [3] |
| Sulfathiazole Derivative (FQ5) | Staphylococcus aureus | 32 | [3] |
| Sulfathiazole Derivative (FQ5) | Pseudomonas aeruginosa | 16 | [3] |
| Sulfathiazole Derivative (FQ5) | Escherichia coli | 16 | [3] |
| Sulfathiazole Derivative (FQ5) | Bacillus subtilis | 16 | [3] |
Experimental Protocols
Synthesis of N-succinylsulfathiazole[4]
Objective: To synthesize this compound via N-acylation of sulfathiazole.
Materials:
-
Sulfathiazole
-
Succinic anhydride (B1165640)
-
Deuterated dimethyl sulfoxide (B87167) (for NMR)
Procedure:
-
Dissolve sulfathiazole in ethanol in a round-bottomed flask equipped with a reflux condenser.
-
Add succinic anhydride to the solution.
-
Heat the mixture to reflux for approximately 45 minutes.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of hot water and ethanol.
-
Characterize the final product using techniques such as ¹H NMR spectroscopy and melting point determination.
Determination of Minimum Inhibitory Concentration (MIC)[5]
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., sulfathiazole)
-
Bacterial culture
-
Mueller-Hinton broth or agar
-
Sterile test tubes or microtiter plates
-
Incubator
Procedure (Broth Dilution Method):
-
Prepare a series of twofold dilutions of the test compound in a liquid growth medium in test tubes or a microtiter plate.
-
Inoculate each tube or well with a standardized suspension of the test microorganism.
-
Include a positive control (medium with bacteria, no drug) and a negative control (medium only).
-
Incubate the tubes or plates at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Visually inspect the tubes or wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Dihydropteroate Synthase (DHPS) Inhibition Assay
Objective: To measure the inhibitory activity of a compound against the DHPS enzyme.
Principle: This is a coupled enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.
Materials:
-
Purified DHPS enzyme
-
Purified DHFR enzyme
-
p-Aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
Test inhibitor (e.g., sulfathiazole)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing DHPS, DHFR, and the test inhibitor at various concentrations in the assay buffer.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the substrates PABA and DHPP, along with NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Visualizations
Caption: Bacterial folate biosynthesis pathway and the inhibitory action of sulfathiazole.
Caption: A logical workflow for the structure-activity relationship study of this compound analogs.
References
The Advent of a Targeted Antibacterial: A Technical History of Succinylsulfathiazole
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of antimicrobial chemotherapy, the development of sulfonamides represents a pivotal moment, heralding the dawn of an era where bacterial infections could be systematically targeted and controlled. Within this groundbreaking class of drugs, Succinylsulfathiazole (originally marketed as Sulfasuxidine) emerged as a thoughtfully designed therapeutic agent, engineered for localized action within the gastrointestinal tract. Its discovery in the early 1940s provided a crucial tool for the management of intestinal infections and for surgical prophylaxis, significantly reducing morbidity and mortality associated with these conditions. This technical guide delves into the historical development, discovery, and mechanism of action of this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Historical Development and Discovery
The journey to this compound began with the foundational discovery of Prontosil in 1935 by German chemist Gerhard Domagk, which was later found to be metabolized to the active antibacterial agent, sulfanilamide (B372717).[1] This breakthrough spurred a wave of research into sulfanilamide derivatives, leading to the synthesis of more potent and less toxic compounds.
This compound was developed in 1942 as a prodrug of sulfathiazole (B1682510), specifically designed for targeted therapy of the gastrointestinal tract.[2] The key innovation was the addition of a succinyl group to the sulfathiazole molecule. This modification rendered the drug poorly absorbable in the upper gastrointestinal tract, allowing it to reach the lower intestine in high concentrations.[1] There, bacterial enzymes would slowly hydrolyze the succinyl group, releasing the active sulfathiazole to exert its antibacterial effect directly at the site of infection.[1]
The pioneering clinical work on this compound was conducted by Edgar J. Poth and F. L. Knotts at the Johns Hopkins University School of Medicine. Their seminal 1942 paper, "Clinical Use of this compound," published in the Archives of Surgery, detailed the drug's efficacy in reducing the coliform bacterial count in the feces of patients undergoing intestinal surgery.
Key Milestones in the Development of this compound
| Year | Milestone | Key Researchers/Institutions | Significance |
| 1935 | Discovery of Prontosil, the first sulfonamide. | Gerhard Domagk | Laid the foundation for the development of sulfonamide drugs. |
| 1942 | Synthesis and discovery of this compound. | Moore and Miller | Development of a poorly absorbed sulfonamide for targeted intestinal action. |
| 1942 | First clinical report on the use of this compound. | Edgar J. Poth and F. L. Knotts | Demonstrated the drug's efficacy in reducing intestinal bacteria for surgical prophylaxis. |
| Mid-1940s | Widespread clinical use for intestinal infections and pre-operative bowel sterilization. | Various clinicians | Became a standard of care for these indications. |
Mechanism of Action
This compound's primary mechanism of action is as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.
Inhibition of Folic Acid Synthesis
Bacteria synthesize their own folic acid from para-aminobenzoic acid (PABA). Sulfathiazole, the active form of this compound, is a structural analog of PABA. It competes with PABA for the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folic acid pathway ultimately inhibits bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.
Modulation of the mTOR Signaling Pathway
Recent research has indicated that this compound may also exert effects on host cellular pathways, specifically the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Studies have shown that this compound can modulate the mTOR pathway in the liver of mice, independent of its effects on folate-producing bacteria. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. While the exact mechanism of this interaction is still under investigation, it suggests a more complex biological activity of this compound than previously understood.
Quantitative Data
This compound was designed for minimal absorption and maximal intestinal concentration. The following tables summarize the pharmacokinetic properties based on early clinical studies. (Note: Specific data from the original 1942 Poth and Knotts publication were not available for direct inclusion).
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Intestinal Absorption | ~5% | |
| Fecal Excretion (unchanged drug) | ~95% | |
| Hydrolysis to Sulfathiazole | Slow, by bacterial enzymes | [1] |
Table 2: Typical Concentrations of Sulfathiazole after Oral Administration of this compound (Data estimated from historical reports)
| Sample | Concentration Range | Notes |
| Blood | 1-2 mg per 100 cc | Demonstrates minimal systemic absorption. |
| Urine | 30-50 mg per 100 cc | Represents the excretion of the small absorbed fraction. |
| Feces (active sulfathiazole) | 50-200 mg per 100 gm (moist) | High concentration at the target site of action. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the reaction of sulfathiazole with succinic anhydride (B1165640).
Materials:
-
Sulfathiazole
-
Succinic anhydride
-
Ethanol (B145695) (or other suitable solvent)
-
Water
Procedure:
-
A suspension of sulfathiazole in ethanol is brought to a boil.
-
Succinic anhydride is added to the boiling suspension.
-
The mixture is refluxed until all solids are dissolved.
-
The solution is then cooled and diluted with an equal volume of water.
-
The resulting white precipitate of this compound is filtered and recrystallized from dilute alcohol.
Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The MIC of sulfathiazole (the active metabolite) against enteric bacteria can be determined using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., Escherichia coli)
-
Sulfathiazole stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in MHB.
-
Serial Dilution of Sulfathiazole: A two-fold serial dilution of the sulfathiazole stock solution is prepared in the wells of a microtiter plate containing MHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of sulfathiazole that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
This compound stands as a testament to the ingenuity of early medicinal chemistry, representing a targeted approach to antimicrobial therapy long before the advent of modern drug delivery systems. Its development was a crucial step in the management of gastrointestinal infections and significantly improved the safety of intestinal surgery. While its clinical use has largely been superseded by newer antibiotics, the principles behind its design and its historical impact continue to be relevant to the fields of drug development and infectious disease research. The ongoing investigation into its effects on host signaling pathways, such as mTOR, underscores the potential for uncovering novel biological activities of established drugs, opening new avenues for therapeutic exploration.
Disclaimer: This document is intended for informational purposes for a professional audience and does not constitute medical advice.
References
Physicochemical Properties of Succinylsulfathiazole Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylsulfathiazole is a sulfonamide antibacterial agent characterized by its poor absorption from the gastrointestinal tract.[1] This property makes it particularly useful for the treatment of intestinal infections. Chemically, it is 4-oxo-4-[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]butanoic acid.[2] The succinyl group is attached to the sulfathiazole (B1682510) molecule to form a prodrug, which is slowly hydrolyzed in the intestine to release the active sulfathiazole.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound powder, essential for its formulation, development, and quality control.
Chemical Structure and Properties
This compound is a white or yellowish-white crystalline powder.[1] Key identifying and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-Oxo-4-[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]butanoic acid | [2] |
| CAS Number | 116-43-8 | [2] |
| Molecular Formula | C13H13N3O5S2 | [2] |
| Molecular Weight | 355.39 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound powder.
Table 1: Thermal and Acid-Base Properties
| Parameter | Value | Reference |
| Melting Point | 184-186 °C or 192-195 °C (unclear) | [2] |
| pKa | 4.5 (Uncertain) |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
| Water | 1 g in approx. 4800 mL (very slightly soluble) | [1][2] |
| Alkali Hydroxide Solutions | Soluble | [1][2] |
| Sodium Bicarbonate Solutions | Soluble (with evolution of CO2) | [2] |
| Alcohol | Sparingly soluble | [2] |
| Acetone | Sparingly soluble | [2] |
| Chloroform | Insoluble | [2] |
| Ether | Insoluble | [2] |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of active pharmaceutical ingredients like this compound are outlined in various pharmacopeias and scientific literature. Below are representative protocols.
Melting Point Determination (Capillary Method)
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs at a sharp, well-defined temperature. The capillary method is a common and simple technique for this determination.
Methodology:
-
Sample Preparation: A small amount of finely powdered and thoroughly dried this compound is introduced into a capillary tube, which is sealed at one end. The powder is compacted by tapping the tube gently.
-
Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a means for observing the sample in the capillary tube is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a substance in a given solvent at a specific temperature.
Methodology:
-
Procedure: An excess amount of this compound powder is added to a flask containing a known volume of the solvent.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance. It involves monitoring the change in pH of a solution as a titrant of known concentration is added.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system with water for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl).
-
Data Collection: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Polymorphism Analysis (X-Ray Powder Diffraction - XRPD)
Principle: Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Each polymorph has a unique crystal lattice and will produce a distinct X-ray diffraction pattern.
Methodology:
-
Sample Preparation: A small amount of this compound powder is placed on a sample holder.
-
Instrumentation: An X-ray powder diffractometer is used to irradiate the sample with monochromatic X-rays.
-
Data Collection: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline form. Different polymorphs will exhibit different peak positions and intensities. The study by Moustafa et al. (1974) specifically investigated the crystal forms of this compound, likely employing techniques such as XRPD and infrared spectrophotometry to characterize and differentiate them.[3]
Stability Testing (ICH Guidelines)
Principle: Stability testing is performed to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Methodology:
-
Long-Term Testing: Samples of this compound powder are stored under controlled conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) for an extended period (e.g., 12 months or longer).
-
Accelerated Testing: To predict long-term stability in a shorter timeframe, samples are stored under stressed conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).
-
Analysis: At specified time points, samples are withdrawn and analyzed for various parameters, including appearance, assay, degradation products, and dissolution (if applicable for a formulated product).
Mechanism of Action: Interference with Folic Acid Synthesis
This compound, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial in the bacterial folic acid (vitamin B9) synthesis pathway. Bacteria must synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and some amino acids, essential for DNA replication and cell growth. In contrast, humans obtain folic acid from their diet, making this pathway an excellent target for selective antibacterial therapy.
This compound is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By competing with PABA for the active site of the enzyme, this compound blocks the synthesis of dihydropteroic acid, a key intermediate in the folic acid pathway. This ultimately leads to a depletion of tetrahydrofolate, the biologically active form of folic acid, thereby inhibiting bacterial growth and reproduction (bacteriostatic effect).
References
- 1. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound crystal forms. I. Preparation, characterization, and interconversion of different crystal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Succinylsulfathiazole CAS number and molecular structure
An In-depth Technical Guide to Succinylsulfathiazole
Introduction
This compound is a sulfonamide antibiotic that functions as a prodrug.[1] It is characterized by its poor absorption from the gastrointestinal (GI) tract, which allows it to act locally on intestinal flora.[1] Primarily used in veterinary medicine and as a research tool, it is effective in altering the gut microbiome, particularly for studying the effects of folate deficiency.[2] In the intestine, it is slowly hydrolyzed to its active form, sulfathiazole (B1682510), which exerts antibacterial action by inhibiting folic acid synthesis.[1][3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, relevant experimental protocols, and its effects on cellular signaling pathways.
Core Compound Information
Chemical Identity and Molecular Structure
This compound, also known as sulfasuxidine, is chemically identified as 4-oxo-4-[[4-(1,3-thiazol-2-ylsulfamoyl)anilino]]butanoic acid.[4] Its chemical structure consists of a sulfathiazole molecule acylated at the N4-aniline group with a succinyl moiety.[5]
-
CAS Number: 116-43-8[4]
-
Molecular Formula: C₁₃H₁₃N₃O₅S₂[4]
-
IUPAC Name: 4-oxo-4-[[4-(1,3-thiazol-2-ylsulfamoyl)anilino]]butanoic acid[4]
-
SMILES: C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2[4]
-
InChI Key: SKVLYVHULOWXTD-UHFFFAOYSA-N[4]
Physicochemical and Spectral Data
This compound is a white to yellow-white crystalline powder.[1] It is sparingly soluble in water but dissolves in aqueous solutions of alkali hydroxides.[1] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 116-43-8 | [1][4][6] |
| Molecular Weight | 355.39 g/mol | [6][7] |
| Molecular Formula | C₁₃H₁₃N₃O₅S₂ | [4][6][7] |
| Melting Point | 184-186 °C | [7] |
| Appearance | White to off-white powder | [1] |
| Water Solubility | Very slightly soluble (1 mg/mL with heating) | [1][8] |
| Solubility in NaOH | Soluble (50 mg/mL in 1 M NaOH) | |
| Solubility in DMSO | 100 mg/mL (with sonication) | [8][9] |
| pKa | 4.5 (Uncertain) |[10] |
Mechanism of Action
Primary Antibacterial Action
This compound is a prodrug, with approximately 95% of the administered dose remaining in the intestine.[1] Gut bacteria hydrolyze the amide bond, slowly releasing the active moiety, sulfathiazole .[1][3] Sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[11] This enzyme is crucial for the synthesis of dihydropteroic acid, a precursor to folic acid.[11] By blocking this pathway, sulfathiazole impedes the production of essential nucleic acids and amino acids in susceptible bacteria, leading to a bacteriostatic effect.[11]
Modulation of Host Cellular Pathways
Recent research indicates that this compound (SST) can influence host signaling pathways independently of its impact on folate metabolism.[2] Studies in mice have shown that SST can modulate the mTOR (mammalian target of rapamycin) signaling pathway in the liver.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. SST was observed to increase the expression of REDD1, a known inhibitor of mTOR signaling, suggesting a potential confounding effect in studies where SST is used solely to induce folate deficiency.[2]
Experimental Protocols
Synthesis of this compound
This protocol describes the N-acylation of sulfathiazole with succinic anhydride (B1165640) to produce this compound.[5][10]
Materials:
-
Sulfathiazole
-
Succinic anhydride
-
Deionized water
-
50 mL round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filtration apparatus
Procedure:
-
Weigh 10 g of 2-sulfanilamidothiazole and add it to a 100 cc of ethanol in a round-bottomed flask.
-
Heat the suspension to boiling while stirring to dissolve the solids.
-
Once boiling, add 3.92 g of succinic anhydride to the solution.
-
Continue to reflux the mixture for an additional 5 minutes after the addition is complete, by which time all solids should be dissolved.
-
Cool the reaction solution to room temperature.
-
Dilute the solution with an equal volume of water to precipitate the product.
-
Filter the white solid precipitate using a Büchner funnel.
-
Recrystallize the collected solid from a dilute ethanol solution to yield pure 2-(N⁴-succinylsulfanilamido)thiazole.
-
Dry the final product and determine the melting point (expected: 184-186°C).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[12]
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Newcrom R1 column (or equivalent C18 column)
-
Mobile Phase: Acetonitrile (B52724) (MeCN), Deionized Water, and Phosphoric Acid
-
Sample Solvent: DMSO or a suitable mobile phase mixture
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, water, and phosphoric acid. A typical starting gradient could be 10-90% acetonitrile in water with 0.1% phosphoric acid. The exact ratio should be optimized for best peak separation. For MS compatibility, replace phosphoric acid with 0.1% formic acid.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Newcrom R1 (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 282 nm[10]
-
Column Temperature: Ambient or controlled at 25°C
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The retention time and peak area can be used for quantification against a standard curve.
Applications in Research
-
Folate Deficiency Studies: Its primary research use is to suppress folate-producing bacteria in the intestine of animal models, thereby inducing a state of folate deficiency for studying its physiological effects.[2]
-
Gastrointestinal Antimicrobial Agent: Due to its localized action, it is used to study the impact of altering the gut microbiome on host health and disease.[1]
-
Prodrug Development: The succinyl-prodrug strategy serves as a model for designing drugs with targeted release in the GI tract.[1][5]
Safety and Handling
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.[7]
-
Minimize dust generation.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[7]
Toxicity:
-
Potential for hypersensitivity reactions, skin rashes, and gastrointestinal disturbances.[13]
-
Adequate fluid intake is recommended during use to reduce the risk of crystalluria.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. This compound | C13H13N3O5S2 | CID 5315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. scbt.com [scbt.com]
- 7. aksci.com [aksci.com]
- 8. xcessbio.com [xcessbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | 116-43-8 [chemicalbook.com]
- 11. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. mims.com [mims.com]
The Unabsorbed Story: A Technical Deep Dive into the Pharmacokinetics and Poor Absorption Profile of Succinylsulfathiazole
For Immediate Release
[City, State] – December 22, 2025 – This technical guide provides a comprehensive analysis of the pharmacokinetic profile of succinylsulfathiazole, with a particular focus on the mechanisms underpinning its characteristic poor absorption. Designed for researchers, scientists, and drug development professionals, this document synthesizes historical data with modern analytical perspectives to offer a detailed understanding of this unique sulfonamide.
This compound, a derivative of sulfathiazole (B1682510), was developed to act primarily within the gastrointestinal tract. Its clinical utility is intrinsically linked to its pharmacokinetic properties, specifically its limited systemic absorption. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) of this compound, present available quantitative data, detail relevant experimental protocols, and provide a visual representation of its metabolic fate.
Executive Summary
This compound is a sulfonamide antibacterial agent characterized by its poor absorption from the gastrointestinal tract.[1] It functions as a prodrug, with the majority of the administered dose remaining in the gut, where it is slowly hydrolyzed by bacterial enzymes to release the active moiety, sulfathiazole.[2][3] This localized delivery mechanism makes it effective for treating intestinal infections while minimizing systemic side effects. This whitepaper explores the chemical and physiological basis for its poor absorption and provides a detailed overview of its pharmacokinetic parameters based on available data.
Pharmacokinetic Profile
The defining characteristic of this compound's pharmacokinetics is its minimal absorption from the gut. It is estimated that approximately 95% of an oral dose of this compound is not absorbed and remains within the intestinal lumen.[3] The remaining 5% undergoes hydrolysis to sulfathiazole, which is then absorbed into the systemic circulation.[3]
Absorption
This compound itself is a larger, more polar molecule than sulfathiazole due to the presence of the succinyl group. This increased polarity and molecular size contribute to its poor passive diffusion across the intestinal epithelium. The primary mechanism for the systemic availability of its active form is the enzymatic cleavage of the succinyl group by intestinal bacteria, which releases sulfathiazole. This process is slow and occurs predominantly in the lower parts of the gastrointestinal tract where bacterial populations are highest.
Distribution
The distribution of the small fraction of absorbed sulfathiazole follows that of other systemically available sulfonamides. It is distributed throughout the body tissues and fluids.
Metabolism
The principal metabolic pathway for this compound is the hydrolysis of the amide bond linking the succinyl group to the sulfathiazole molecule. This is primarily mediated by bacterial enzymes within the gut. The liberated sulfathiazole can then undergo further metabolism in the liver, typically through acetylation, a common metabolic pathway for sulfonamides.
Excretion
The vast majority of an oral dose of this compound is excreted unchanged in the feces. The small amount of sulfathiazole that is absorbed is primarily eliminated by the kidneys through urine.
Quantitative Pharmacokinetic Data
Due to the age of the drug, comprehensive modern pharmacokinetic studies in humans are scarce. The following tables summarize available data, primarily from historical animal studies, which provide valuable insights into the drug's behavior in vivo.
Table 1: Pharmacokinetic Parameters of this compound and Liberated Sulfathiazole in Dogs (Oral Administration of 1 g/kg daily in 6 divided doses)
| Parameter | This compound | Sulfathiazole | Source |
| Average Blood Concentration | 2.0 mg% | 1.5 mg% | [4] |
| Urinary Excretion (% of ingested dose) | ~5% (total drug) | [4] | |
| Fecal Content | 5% to 10% | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H13N3O5S2 | [5] |
| Molecular Weight | 355.4 g/mol | [5] |
| Water Solubility | Very slightly soluble | [3] |
| Solubility at pH 7.4 | 51.4 µg/mL | [5] |
Experimental Protocols
This section outlines the methodologies that would be employed in modern studies to determine the pharmacokinetic profile of this compound.
In-Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of sulfathiazole following oral administration of this compound.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage at a dose of 100 mg/kg.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate plasma, which is then stored at -80°C until analysis.
-
Fecal and Urine Collection: Animals are housed in metabolic cages to allow for the separate collection of feces and urine over 48 hours to determine the extent of excretion.
-
Sample Analysis: Plasma, urine, and homogenized fecal samples are analyzed for concentrations of both this compound and sulfathiazole using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) using non-compartmental analysis software.
Analytical Method for Quantification: LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of this compound and sulfathiazole in plasma.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and sulfathiazole are monitored for quantification. A stable isotope-labeled internal standard (e.g., sulfathiazole-d4) is used to ensure accuracy.
-
-
Sample Preparation (Plasma):
-
Protein precipitation is performed by adding acetonitrile containing the internal standard to the plasma samples.
-
Samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Method Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Visualization of Metabolic Pathway
The primary metabolic fate of this compound is its hydrolysis in the gut to release the active drug, sulfathiazole. This process is depicted in the following diagram.
Factors Contributing to Poor Absorption
Several key factors contribute to the poor absorption profile of this compound:
-
Physicochemical Properties: The succinyl group renders the molecule more polar and larger than sulfathiazole, hindering its ability to passively diffuse across the lipid-rich intestinal cell membranes. Its low water solubility further limits its dissolution, a prerequisite for absorption.
-
Site of Release: The hydrolysis of this compound to sulfathiazole is dependent on the enzymatic activity of the gut microbiota, which is most concentrated in the colon. The colon has a smaller surface area and is generally less efficient at drug absorption compared to the small intestine.
-
Slow Hydrolysis Rate: The enzymatic cleavage of the succinyl group is a slow process, meaning that much of the drug transits through the gastrointestinal tract and is excreted in the feces before it can be converted to the more absorbable sulfathiazole.
Conclusion
The pharmacokinetic profile of this compound is uniquely defined by its poor absorption and its function as a gut-localized prodrug. This characteristic, driven by its physicochemical properties and reliance on bacterial metabolism for activation, is central to its therapeutic application. While historical data provides a foundational understanding, the application of modern analytical techniques, such as LC-MS/MS, would allow for a more precise quantification of its pharmacokinetic parameters. A thorough understanding of these principles is essential for drug development professionals seeking to design and evaluate targeted, locally-acting therapies for gastrointestinal diseases.
References
- 1. mims.com [mims.com]
- 2. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ebm-journal.org [ebm-journal.org]
- 5. This compound | C13H13N3O5S2 | CID 5315 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hydrolysis of Succinylsulfathiazole for the Release of Active Sulfathiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylsulfathiazole is a sulfonamide antibiotic designed as a prodrug to target infections within the gastrointestinal tract. Its chemical structure incorporates a succinyl group, rendering it largely unabsorbed in the upper gastrointestinal tract. The therapeutic efficacy of this compound hinges on its hydrolysis in the lower intestine, a process predominantly mediated by bacterial enzymes, which releases the active antibacterial agent, sulfathiazole (B1682510). This localized activation minimizes systemic exposure and potential side effects while concentrating the antimicrobial action where it is needed most. This guide provides a comprehensive overview of the hydrolysis of this compound, including the underlying mechanisms, factors influencing the conversion, quantitative data, and detailed experimental protocols for its study.
The Hydrolysis of this compound: A Prodrug Activation Strategy
This compound acts as a prodrug, meaning it is an inactive or less active compound that is metabolized in the body to its active form.[1] The primary site of its activation is the large intestine.
Mechanism of Hydrolysis
The conversion of this compound to the active sulfathiazole occurs via the cleavage of the amide bond linking the succinyl group to the sulfathiazole moiety. This reaction is primarily catalyzed by bacterial esterases, specifically carboxylesterases, which are abundant in the gut microbiota.[2] These enzymes utilize a catalytic triad, typically involving serine, histidine, and an acidic residue, to hydrolyze the ester or amide bond.[3]
The overall reaction is as follows:
This compound + H₂O ---(Bacterial Esterases)--> Sulfathiazole + Succinic Acid
In Vivo Conversion and Bioavailability
In vivo, the hydrolysis of this compound is a slow process, contributing to its classification as an ultra-long-acting drug.[4] It is estimated that approximately 95% of an orally administered dose of this compound remains within the intestine, where it can be hydrolyzed to exert its localized antibacterial effect. Consequently, only about 5% of the drug is hydrolyzed to sulfathiazole and subsequently absorbed into the systemic circulation.[4] This targeted release mechanism is a key feature of its design, aiming to reduce the bacterial load in the gut, for instance, prior to intestinal surgery.
Quantitative Data on Hydrolysis
Table 1: Illustrative Kinetic Parameters for the Hydrolysis of Amino Acid Ester Prodrugs by Carboxylesterase 1 (CES1)
| Prodrug Moiety | Nucleoside Analog | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Phenylalanyl | Floxuridine (5'-ester) | 150 ± 20 | 1.2 ± 0.1 | 8,000 |
| Phenylalanyl | Floxuridine (3'-ester) | 200 ± 30 | 0.8 ± 0.1 | 4,000 |
| Valyl | Floxuridine (5'-ester) | >4000 | - | <100 |
| Isoleucyl | Floxuridine (5'-ester) | >4000 | - | <100 |
Data adapted from a study on porcine liver carboxylesterase 1 and are provided for illustrative purposes to indicate the range of kinetic values that can be expected for esterase-mediated prodrug hydrolysis.[5] The actual values for this compound hydrolysis by bacterial esterases may vary significantly.
Factors Influencing Hydrolysis Rate
The rate of this compound hydrolysis is influenced by several factors:
-
Enzyme Concentration and Specificity: The composition and metabolic activity of the gut microbiota, and thus the concentration and types of bacterial esterases present, are primary determinants of the hydrolysis rate. Different bacterial species will possess esterases with varying specificities for this compound.[2][3]
-
pH: The pH of the intestinal lumen can affect both the activity of the bacterial enzymes and the stability of the this compound molecule itself. Generally, ester hydrolysis can be subject to both acid and base catalysis.[6] For many esterase enzymes, optimal activity is observed in the neutral to slightly alkaline pH range, which is characteristic of the lower intestine.
-
Temperature: As with most enzymatic reactions, the rate of hydrolysis is temperature-dependent. The optimal temperature for most bacterial esterases is expected to be around normal body temperature (37°C).
-
Substrate Concentration: The concentration of this compound in the intestine will influence the reaction rate, following Michaelis-Menten kinetics.
Table 2: Physicochemical Properties of this compound and Sulfathiazole
| Property | This compound | Sulfathiazole |
| Molecular Formula | C₁₃H₁₃N₃O₅S₂ | C₉H₉N₃O₂S₂ |
| Molecular Weight | 355.39 g/mol | 255.32 g/mol |
| Appearance | White to off-white crystalline powder | White or slightly yellowish, crystalline powder |
| Water Solubility | Very slightly soluble | Slightly soluble |
| pKa | 4.5 (Uncertain) | 7.1, 2.0 |
| Melting Point | 193.5°C | 200-204°C |
Data sourced from PubChem and other chemical databases.[7]
Experimental Protocols
The following sections provide detailed methodologies for the in vitro study of this compound hydrolysis.
In Vitro Hydrolysis of this compound in Simulated Intestinal Fluid
This protocol describes a method to assess the hydrolysis of this compound in a simulated intestinal environment.
Materials:
-
This compound
-
Sulfathiazole (as a standard)
-
Simulated Intestinal Fluid (SIF) powder (e.g., FaSSIF/FeSSIF)[8]
-
Bacterial esterase preparation (e.g., a commercially available carboxylesterase from a bacterial source or a crude protein extract from a relevant gut bacterium)
-
Phosphate buffer (pH 6.8)
-
Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or glacial acetic acid (for mobile phase)
-
HPLC system with UV detector
-
C18 HPLC column
-
Incubator shaker
-
pH meter
-
Centrifuge
Procedure:
-
Preparation of Simulated Intestinal Fluid (SIF): Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) according to the manufacturer's instructions.[8] Typically, this involves dissolving the SIF powder in a buffer of a specific pH (e.g., pH 6.5 for FaSSIF).
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 M NaOH, followed by neutralization and dilution in the reaction buffer).
-
Prepare a stock solution of sulfathiazole in a similar manner to be used for the calibration curve.
-
-
Enzymatic Hydrolysis Reaction:
-
In a series of reaction tubes, add a defined volume of pre-warmed SIF.
-
Add the bacterial esterase preparation to achieve the desired enzyme concentration.
-
Initiate the reaction by adding a specific volume of the this compound stock solution to achieve the desired final substrate concentration.
-
Include control reactions: a tube without the enzyme (to measure non-enzymatic hydrolysis) and a tube without the substrate (as a background control).
-
Incubate the reaction tubes at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile. This will precipitate the enzyme and stop the reaction.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Analyze the supernatant for the concentrations of this compound and sulfathiazole using a validated HPLC method.
-
HPLC Conditions (Example): [9]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or glacial acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). An example isocratic mobile phase could be water:methanol:glacial acetic acid (750:249:1, v/v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a calibration curve using the sulfathiazole standard solutions to determine the concentration of sulfathiazole produced in the reaction samples. The disappearance of the this compound peak can also be monitored.
-
Determination of Kinetic Parameters (K_m and V_max)
To determine the Michaelis-Menten kinetic parameters, the initial rate of the hydrolysis reaction should be measured at varying concentrations of this compound while keeping the enzyme concentration constant.
Procedure:
-
Set up a series of enzymatic hydrolysis reactions as described in section 4.1, but with a range of initial this compound concentrations (e.g., from 0.1 to 10 times the expected K_m).
-
Measure the initial velocity (v₀) of sulfathiazole formation for each substrate concentration. This is typically done by taking samples at early time points where the reaction is linear.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_m and V_max.[10]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the hydrolysis of this compound.
Caption: Hydrolysis pathway of this compound in the gastrointestinal tract.
Caption: Experimental workflow for in vitro hydrolysis of this compound.
Caption: Logical relationship of this compound's prodrug strategy.
Conclusion
The hydrolysis of this compound in the gastrointestinal tract is a critical step for its therapeutic action. This targeted activation by bacterial esterases exemplifies a successful prodrug strategy for localized drug delivery. While specific kinetic data for this particular compound are scarce, the experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers to investigate the hydrolysis of this compound and similar prodrugs. Further research to identify the specific bacterial enzymes responsible and to quantify the kinetics of this biotransformation will be invaluable for the future design and optimization of gut-targeted therapies.
References
- 1. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Nucleoside ester prodrug substrate specificity of liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of pH and temperature on the degradation kinetics of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 116-43-8 [m.chemicalbook.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 10. Kinetic modulation of bacterial hydrolases by microbial community structure in coastal waters - PMC [pmc.ncbi.nlm.nih.gov]
Succinylsulfathiazole as a Competitive Inhibitor of Dihydropteroate Synthetase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of succinylsulfathiazole and its active form, sulfathiazole (B1682510), as a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This document details the mechanism of action, presents quantitative kinetic data, provides detailed experimental protocols for assessing enzyme inhibition, and includes visualizations of the biochemical pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in antimicrobial drug discovery and development.
Introduction: The Folate Biosynthesis Pathway as an Antimicrobial Target
Bacteria, unlike their mammalian hosts, are incapable of utilizing pre-formed folic acid from their environment and must synthesize it de novo.[1] This metabolic pathway is essential for the production of vital cellular components, including nucleotides (and subsequently DNA and RNA) and certain amino acids. The absence of this pathway in humans makes the enzymes involved highly attractive targets for the development of selective antimicrobial agents.
One of the critical enzymes in this pathway is dihydropteroate synthetase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. Sulfonamides, a class of synthetic antimicrobial agents, function by competitively inhibiting DHPS.
This compound is a sulfonamide prodrug designed for targeted action within the gastrointestinal tract. It is slowly hydrolyzed in vivo to its active form, sulfathiazole, which then exerts its antibacterial effect by inhibiting DHPS.[2] This slow-release mechanism minimizes systemic absorption and maintains a high concentration of the active drug in the gut.
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthetase
The antibacterial activity of sulfathiazole is a direct result of its structural similarity to pABA, the natural substrate of DHPS. This structural analogy allows sulfathiazole to bind to the active site of the DHPS enzyme, thereby acting as a competitive inhibitor. By occupying the active site, sulfathiazole prevents the binding of pABA and the subsequent synthesis of dihydropteroate. This blockade of the folate pathway leads to a depletion of essential downstream metabolites, ultimately resulting in a bacteriostatic effect, where bacterial growth and replication are halted.
dot
Caption: Competitive inhibition of DHPS by sulfathiazole.
Quantitative Data: Enzyme Kinetics and Inhibition Constants
The efficacy of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme. The Michaelis constant (Km) for the natural substrate, pABA, is also a critical parameter, as it reflects the substrate concentration at which the enzyme operates at half its maximum velocity. For effective competitive inhibition, the Ki of the inhibitor should ideally be significantly lower than the Km of the substrate.
| Enzyme | Organism | Substrate | Inhibitor | Km (µM) | Ki (µM) | Reference |
| Dihydropteroate Synthase | Escherichia coli | p-Aminobenzoic Acid (pABA) | Sulfathiazole | 0.5 ± 0.1 | 0.8 ± 0.1 | (Roland et al., 1979) |
Experimental Protocol: Continuous Spectrophotometric DHPS Inhibition Assay
The following protocol details a widely used method for determining the inhibitory activity of compounds against DHPS. This assay couples the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR), which can be monitored spectrophotometrically.
4.1. Principle
The activity of DHPS is measured using a coupled enzyme assay. DHPS catalyzes the formation of dihydropteroate from DHPPP and pABA. In the presence of an excess of DHFR and its cofactor NADPH, the dihydropteroate produced is immediately reduced to tetrahydrofolate. The rate of this reaction is dependent on the rate of dihydropteroate formation and is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.
4.2. Materials and Reagents
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (pABA)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
This compound or Sulfathiazole (test inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.8
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm with temperature control
4.3. Procedure
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor (e.g., 10 mM sulfathiazole) in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations for IC50 determination.
-
Reagent Preparation:
-
Substrate Mix: Prepare a fresh solution containing pABA and DHPPP in the assay buffer. The final concentrations in the assay should be at or near the Km values.
-
Enzyme Mix: Prepare a solution containing DHPS and an excess of DHFR in the assay buffer. The concentration of DHFR should be sufficient to ensure that the reduction of dihydropteroate is not the rate-limiting step.
-
Cofactor Solution: Prepare a solution of NADPH in the assay buffer. A typical final concentration is 150-200 µM.
-
-
Assay Execution (96-well plate format): a. To each well, add 2 µL of the inhibitor serial dilutions (or DMSO for the no-inhibitor control). b. Add 178 µL of a master mix containing the assay buffer, enzyme mix, and NADPH solution to each well. c. Pre-incubate the plate at 37°C for 5 minutes. d. Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (pABA and DHPPP) to all wells. e. Immediately place the plate in the microplate reader (pre-set to 37°C) and begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve. b. Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. d. To determine the Ki for a competitive inhibitor, perform the assay with varying concentrations of the substrate (pABA) at fixed inhibitor concentrations. The data can then be analyzed using a Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition.
Visualizations
Bacterial Folate Biosynthesis Pathway
The following diagram illustrates the key steps in the bacterial folate biosynthesis pathway, highlighting the role of DHPS and the point of inhibition by sulfathiazole.
dot
Caption: Bacterial folate biosynthesis pathway and inhibition site.
Experimental Workflow for DHPS Inhibition Assay
This diagram outlines the sequential steps involved in the continuous spectrophotometric DHPS inhibition assay.
dot
Caption: Experimental workflow for the DHPS inhibition assay.
Logical Relationship of Competitive Inhibition
The following diagram illustrates the logical relationship between the enzyme, its natural substrate, and the competitive inhibitor.
dot
Caption: Logical flow of competitive inhibition at the DHPS active site.
Conclusion
This compound, through its active metabolite sulfathiazole, serves as a potent and selective competitive inhibitor of bacterial dihydropteroate synthetase. This in-depth technical guide has provided a detailed overview of its mechanism of action, supported by quantitative kinetic data and a comprehensive experimental protocol for its evaluation. The provided visualizations offer a clear understanding of the underlying biochemical and experimental principles. This information is critical for the rational design and development of novel sulfonamide-based antimicrobial agents to combat bacterial infections.
References
Spectroscopic Data of Succinylsulfathiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the sulfonamide antibiotic, succinylsulfathiazole. The information presented herein is intended to support research, development, and quality control activities by providing key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹³C and predicted ¹H NMR spectral data for this compound.
1.1. ¹³C NMR Data
The ¹³C NMR spectrum of this compound (also known as sulfasuxidine) has been reported in the literature. The chemical shifts provide insight into the carbon framework of the molecule.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=O (amide) | 171.8 |
| C=O (acid) | 174.0 |
| C (succinyl CH₂) | 29.1 |
| C (succinyl CH₂) | 31.0 |
| C-4' (aromatic) | 142.8 |
| C-1' (aromatic) | 126.2 |
| C-2', C-6' (aromatic) | 118.8 |
| C-3', C-5' (aromatic) | 128.9 |
| C-2 (thiazole) | 168.2 |
| C-4 (thiazole) | 108.1 |
| C-5 (thiazole) | 144.2 |
Table 1: ¹³C NMR Chemical Shifts for this compound.
1.2. ¹H NMR Data (Predicted)
| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| NH (amide) | ~10.5 | Singlet |
| NH (sulfonamide) | ~12.0 | Singlet |
| Aromatic (H-2', H-6') | ~7.7 | Doublet |
| Aromatic (H-3', H-5') | ~7.6 | Doublet |
| Thiazole (H-4) | ~6.8 | Doublet |
| Thiazole (H-5) | ~7.2 | Doublet |
| Succinyl (CH₂) | ~2.6 | Multiplet |
| Succinyl (CH₂) | ~2.5 | Multiplet |
| COOH | ~12.5 | Singlet |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3300 | N-H stretch | Amide, Sulfonamide |
| ~3000-2500 | O-H stretch | Carboxylic acid |
| ~1730 | C=O stretch | Carboxylic acid |
| ~1680 | C=O stretch | Amide (Amide I) |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1540 | N-H bend | Amide (Amide II) |
| ~1340 | S=O stretch (asymmetric) | Sulfonamide |
| ~1160 | S=O stretch (symmetric) | Sulfonamide |
Table 3: Key Infrared Absorption Bands for this compound.
Experimental Protocols
The following sections detail the general methodologies for acquiring NMR and IR spectra of solid pharmaceutical compounds like this compound.
3.1. NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Vortex the vial until the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.1.2. Instrument Parameters (Typical)
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2 seconds
-
3.2. FT-IR Spectroscopy Protocol (KBr Pellet Method)
3.2.1. Sample Preparation
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
3.2.2. Instrument Parameters (Typical)
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer
-
Technique: Transmission
-
Detector: DTGS or MCT
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Background: A spectrum of a pure KBr pellet should be acquired as a background.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Computational Modeling of Succinylsulfathiazole and its Active Moiety: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylsulfathiazole, a prominent member of the sulfonamide class of antibiotics, has been a subject of significant interest in the field of computational drug design. This technical guide provides a comprehensive overview of the computational modeling of this compound, with a core focus on its active form, sulfathiazole (B1682510), and its interaction with the target enzyme, dihydropteroate (B1496061) synthase (DHPS). As this compound is a prodrug, it is hydrolyzed in the gut to release its active metabolite, sulfathiazole, which is responsible for its antibacterial activity. Consequently, computational studies predominantly focus on the binding and inhibition of DHPS by sulfathiazole. This guide details the mechanism of action, active site interactions, and the application of key computational methodologies, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) studies, and quantum chemical calculations. Detailed experimental protocols, quantitative data from various studies, and visualizations of key pathways and workflows are presented to provide a thorough resource for researchers in drug development.
Introduction
This compound is a sulfonamide antibiotic that functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form within the body.[1] In the gastrointestinal tract, it is slowly hydrolyzed to sulfathiazole, which exerts its antibacterial effect.[1] This localized action minimizes systemic exposure and potential side effects.[2] The primary mechanism of action of sulfathiazole is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and replication.[2][3] By blocking this pathway, sulfathiazole effectively halts bacterial proliferation.
Computational modeling plays a pivotal role in understanding the molecular interactions between sulfathiazole and the DHPS active site, guiding the design of more potent and specific sulfonamide derivatives. This guide will delve into the computational techniques used to model these interactions, presenting key data and methodologies.
Mechanism of Action and Target Enzyme
The antibacterial activity of the sulfonamide class of drugs stems from their structural similarity to para-aminobenzoic acid (PABA), a natural substrate for DHPS.[2][3] This structural mimicry allows sulfonamides like sulfathiazole to act as competitive inhibitors of DHPS.[2][3]
The Folic Acid Synthesis Pathway
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. This metabolic pathway is therefore an excellent target for selective antimicrobial agents. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate.[3] This is a critical step in the biosynthesis of tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids.[3]
Dihydropteroate Synthase (DHPS) Active Site
The active site of DHPS contains a binding pocket for PABA, which is the target of sulfathiazole. Structural and computational studies have identified key amino acid residues that are crucial for substrate and inhibitor binding.[3][4] These residues often form hydrogen bonds and hydrophobic interactions with the ligand.[4] Mutations in these residues can lead to sulfonamide resistance.[3]
Computational Modeling Methodologies
A variety of computational techniques are employed to study the interaction of sulfathiazole with DHPS. These methods provide insights into the binding affinity, conformational changes, and the electronic properties of the drug-target complex.
Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6] It is widely used to screen virtual libraries of compounds and to understand the binding mode of known inhibitors.
Experimental Protocol: Molecular Docking of Sulfathiazole with DHPS
-
Protein Preparation:
-
Obtain the 3D crystal structure of DHPS from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site, typically based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Obtain the 3D structure of sulfathiazole.
-
Optimize the geometry of the ligand using a suitable force field or quantum mechanical method.
-
Assign partial charges to the atoms of the ligand.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, Surflex) to dock the prepared ligand into the defined binding site of the protein.[7]
-
The program will generate multiple possible binding poses of the ligand.
-
-
Analysis of Results:
-
Rank the generated poses based on a scoring function, which estimates the binding affinity (e.g., docking score, binding energy).
-
Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
-
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time.[5][8] This method can be used to assess the stability of the docked complex and to calculate binding free energies.
Experimental Protocol: Molecular Dynamics Simulation of Sulfathiazole-DHPS Complex
-
System Setup:
-
Start with the docked complex of sulfathiazole and DHPS obtained from molecular docking.
-
Solvate the complex in a periodic box of water molecules.
-
Add ions to neutralize the system and to mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a simulation at constant temperature and pressure to allow the solvent molecules to equilibrate around the protein-ligand complex.
-
-
Production Run:
-
Run the main MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds) without restraints.
-
Save the trajectory of the atoms at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy.[9][10]
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11][12] This can be used to predict the activity of new, unsynthesized compounds.
Experimental Protocol: QSAR Study of Sulfathiazole Analogs
-
Data Collection:
-
Compile a dataset of sulfathiazole analogs with their experimentally determined biological activities (e.g., IC50 values) against DHPS.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of their chemical structure (e.g., electronic, steric, hydrophobic properties).
-
-
Model Building:
-
Model Validation:
-
Validate the QSAR model using internal (e.g., cross-validation) and external validation techniques to ensure its predictive power.
-
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide highly accurate information about the electronic structure, geometry, and reactivity of molecules.[13][14] These methods are often used to calculate accurate partial charges for ligands used in molecular docking and MD simulations.
Experimental Protocol: Quantum Chemical Calculation of Sulfathiazole
-
Structure Input:
-
Create the 3D structure of sulfathiazole.
-
-
Calculation Setup:
-
Job Execution:
-
Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
-
Analysis:
-
Analyze the output to obtain the desired properties. For example, the molecular electrostatic potential can be used to identify sites prone to electrophilic or nucleophilic attack.
-
Data Presentation
The following tables summarize quantitative data from various computational and experimental studies on sulfathiazole and its derivatives.
Table 1: Molecular Docking and Binding Energy Data for Sulfathiazole and Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
| Sulfathiazole Derivative | S. aureus gyrase | -7.4 | - | [13] |
| Sulfathiazole Derivative 11a | S. aureus gyrase | -9.7 | - | [13] |
| Sulfathiazole Derivative 11b | S. aureus gyrase | -10.0 | - | [13] |
| Benzimidazole Analogues | Dihydropteroate Synthase | -7.1 to -7.9 | - | [6] |
| Sulfamethazine | Dihydropteroate Synthase | -5.9 | - | [6] |
| Sulfamethoxazole | Dihydropteroate Synthase | -6.1 | - | [6] |
Table 2: QSAR Model Statistics for Sulfathiazole Analogues against Mycobacterium Tuberculosis
| Statistical Parameter | Value | Reference |
| r² (squared correlation coefficient) | 0.9191 | [11][12] |
| q² (cross-validated r²) | 0.8300 | [11][12] |
| F-test value | 53.5783 | [11][12] |
| pred_r² (for external test set) | -3.6132 | [11][12] |
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the computational modeling of this compound's active form.
Conclusion
Computational modeling provides invaluable tools for understanding the mechanism of action of this compound's active metabolite, sulfathiazole, at the molecular level. Through techniques such as molecular docking, molecular dynamics simulations, QSAR, and quantum chemical calculations, researchers can elucidate the intricate interactions between sulfathiazole and the dihydropteroate synthase active site. This in-depth technical guide has outlined the core principles, methodologies, and key data in this field, offering a foundational resource for scientists and professionals engaged in the development of novel antibacterial agents. While direct computational studies on the prodrug this compound are limited, the wealth of data on its active form provides a robust framework for future drug design and optimization efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 5. Molecular Dynamic Simulation and Molecular Docking Studies for the Four Sulfathiazole Derivatives with Methicillin-Resistant Staphylococcus Aureus Protein [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of molecular docking programs for virtual screening against dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Large scale molecular dynamics simulation of native and mutant dihydropteroate synthase-sulphanilamide complexes suggests the molecular basis for dihydropteroate synthase drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Absolute Binding Free Energy Calculations: On the Accuracy of Computational Scoring of Protein-ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [1402.5466] Predictive Comparative QSAR analysis of Sulfathiazole Analogues as Mycobacterium Tuberculosis H37RV Inhabitors [arxiv.org]
- 12. arxiv.org [arxiv.org]
- 13. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of the Succinyl Group in Controlled Drug Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of drug delivery systems is paramount in optimizing therapeutic efficacy while minimizing off-target effects. A key component in this endeavor is the choice of linker molecules that conjugate a drug to a carrier or modify the drug itself into a prodrug. Among these, the succinyl group, derived from succinic acid, has emerged as a versatile and highly effective tool for achieving controlled and targeted drug release. This technical guide provides an in-depth exploration of the succinyl group's function in modern drug delivery, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying principles through logical diagrams.
The Succinyl Group as a Versatile Linker
The succinyl group is a four-carbon dicarboxylic acid moiety that can be readily introduced into drug molecules or carrier systems through esterification or amidation. Its utility in controlled release stems from several key chemical properties:
-
Ester Bond Formation: The carboxyl groups of succinic acid can form ester bonds with hydroxyl or amine groups on a drug molecule and a carrier. These ester linkages are often susceptible to hydrolysis under specific physiological conditions.
-
pH-Sensitivity: The succinate (B1194679) ester bond's stability is notably pH-dependent. The rate of hydrolysis is significantly accelerated in acidic or slightly alkaline environments compared to neutral pH. This property is exploited for drug release in the acidic microenvironment of tumors or within the acidic compartments of cells like endosomes and lysosomes.
-
Tunable Hydrolysis Rates: The hydrolysis kinetics of the succinate ester can be modulated. For instance, conjugation with a diglycine motif has been shown to dramatically enhance the hydrolysis of the ester at physiological pH through autohydrolysis.[1][2][3]
-
Biocompatibility: Succinic acid is a natural intermediate in the Krebs cycle, ensuring its biocompatibility and safe degradation products.
These characteristics make the succinyl group an ideal candidate for creating prodrugs and for linking drugs to carrier systems like nanoparticles, polymers, and antibodies.
Quantitative Analysis of Drug Release
The efficacy of a succinyl-linked drug delivery system is quantitatively assessed by its drug release profile. The following tables summarize key in vitro release data from various studies, illustrating the controlled release characteristics imparted by the succinyl linker.
| Drug Conjugate | pH | Time | Cumulative Release (%) | Reference |
| Succinyl Chitosan-Colistin | 7.4 | 12 h | 0.1 - 0.5 | [4][5] |
| 5.2 | 12 h | 1.5 | [4][5] | |
| Succinyl Chitosan-Dexamethasone | 7.4 | 1 month | 8 - 10 | [6][7] |
Table 1: pH-Dependent Drug Release from Succinyl-Chitosan Conjugates. This table highlights the slow release at physiological pH (7.4) and a slightly increased release in a more acidic environment (pH 5.2) for the colistin (B93849) conjugate, demonstrating the linker's stability and potential for targeted release in acidic tissues. The dexamethasone (B1670325) conjugate shows a very slow, sustained release over a prolonged period.
| Prodrug | Medium | Half-life (t½) | Rate Constant (k_obs) | Reference |
| Curcumin (B1669340) | Phosphate Buffer (pH 7.4) | 0.56 h | 1.239 h⁻¹ | [8] |
| Curcumin Diethyl Disuccinate | Phosphate Buffer (pH 7.4) | 7.66 h | 0.0795 h⁻¹ | [8] |
| Curcumin Diethyl Disuccinate | Human Plasma | - | Rapid Hydrolysis | [9][10] |
Table 2: Stability and Release from Curcuminoid-Succinate Prodrugs. This table demonstrates the significantly enhanced stability of the curcumin prodrug in a buffer at physiological pH compared to the parent drug. In contrast, the prodrug undergoes rapid hydrolysis in human plasma, indicating that plasma esterases effectively cleave the succinate linker to release the active drug.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide generalized protocols for the synthesis, characterization, and evaluation of succinyl-linked drug delivery systems based on common practices in the cited literature.
Synthesis of Succinyl-Drug Conjugates
This protocol describes a general two-step process for conjugating a drug to a carrier like chitosan (B1678972) using a succinyl linker.
-
Succinylation of the Carrier (e.g., Chitosan):
-
Dissolve chitosan in an acidic aqueous solution (e.g., 1% acetic acid).
-
Add succinic anhydride (B1165640) in a suitable solvent (e.g., acetone (B3395972) or DMF) to the chitosan solution in a molar excess.
-
Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Precipitate the succinylated chitosan by adjusting the pH to neutral or by adding a non-solvent like ethanol.
-
Purify the product by dialysis against deionized water and subsequently lyophilize to obtain N-succinyl-chitosan.[4][5]
-
-
Conjugation of the Drug to Succinylated Chitosan:
-
Dissolve the N-succinyl-chitosan in deionized water.
-
Activate the carboxyl groups of the succinyl moieties using a carbodiimide (B86325) coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.
-
Add the drug molecule (containing a primary amine or hydroxyl group) to the activated polymer solution.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Purify the drug-polymer conjugate by dialysis to remove unreacted drug and coupling agents.
-
Lyophilize the purified conjugate to obtain the final product.[6][7]
-
Physicochemical Characterization
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the drug delivery system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the succinylated carrier and the final conjugate. The appearance of characteristic peaks corresponding to the succinyl methylene (B1212753) protons and the drug molecule confirms successful conjugation.[4][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecules. The appearance of a new ester or amide bond peak in the conjugate's spectrum provides evidence of successful conjugation.
-
Dynamic Light Scattering (DLS): DLS is employed to determine the hydrodynamic size, size distribution (polydispersity index, PDI), and zeta potential of the nanoparticles formed by the conjugates in an aqueous solution.
-
Drug Loading Content (DLC) and Entrapment Efficiency (EE): These parameters are determined to quantify the amount of drug successfully conjugated to the carrier. This is often done using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by measuring the amount of un-conjugated drug in the supernatant after purification.
In Vitro Drug Release Studies
This protocol outlines a typical dialysis-based method to evaluate the drug release profile.
-
Preparation of the Release Medium: Prepare buffer solutions at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0-6.5 to mimic the tumor microenvironment or endosomal compartments).
-
Experimental Setup:
-
Disperse a known amount of the drug-conjugate in a specific volume of the release medium.
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the conjugate.
-
Immerse the dialysis bag in a larger volume of the same release medium, which acts as the release sink.
-
Maintain the entire setup at a constant temperature (e.g., 37°C) with gentle agitation.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the sink and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Visualizing the Mechanisms and Workflows
Graphical representations are invaluable for understanding the complex processes involved in succinyl-based drug delivery. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts.
General Workflow for Synthesis and Evaluation
pH-Dependent Drug Release from a Nanoparticle
Conclusion
The succinyl group serves as a cornerstone in the development of advanced controlled drug release systems. Its inherent pH-sensitivity, biocompatibility, and the tunability of its ester linkages provide a robust platform for designing sophisticated prodrugs and drug-carrier conjugates. The quantitative data clearly indicate that succinylation can significantly enhance drug stability at physiological pH while enabling triggered release in acidic environments characteristic of pathological tissues or intracellular compartments. The experimental protocols detailed herein offer a foundational framework for researchers to synthesize and evaluate novel succinyl-based therapeutics. As our understanding of disease microenvironments deepens, the strategic application of linkers like the succinyl group will undoubtedly continue to drive the innovation of more effective and targeted therapies.
References
- 1. Synthesis, Characterization and Biological Evaluation of Succinate Prodrugs of Curcuminoids for Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization of Novel Succinyl Chitosan-Dexamethasone Conjugates for Potential Intravitreal Dexamethasone Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Paclitaxel-loaded polymeric microparticles: Quantitative relationships between in vitro drug release rate and in vivo pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical investigation of a novel curcumin diethyl γ-aminobutyrate, a carbamate ester prodrug of curcumin with enhanced anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Modulating the Murine Gut Microbiome with Succinylsulfathiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylsulfathiazole (SST), a poorly absorbed sulfonamide, has been historically utilized in rodent studies to modulate the gut microbiome, primarily for inducing folate deficiency. Its localized antibacterial activity within the gastrointestinal tract makes it a valuable tool for investigating the causal roles of microbial communities on host physiology. This document provides detailed application notes and experimental protocols for the use of this compound to alter the gut microbiome in mice. It includes information on the mechanism of action, protocols for diet preparation and animal studies, and methods for analyzing resulting microbial shifts.
Introduction
The gut microbiome is a complex ecosystem that profoundly influences host health and disease. Manipulation of this microbial community is a critical aspect of research aimed at understanding its role in various physiological processes. This compound is a pro-drug that is hydrolyzed by bacterial enzymes in the large intestine to its active form, sulfathiazole.[1] Sulfathiazole acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[2][3] By blocking folate production, this compound effectively suppresses the growth of susceptible gut bacteria. This targeted action within the gut, coupled with its minimal systemic absorption, makes it a useful agent for microbiome modulation studies.[4]
Data Presentation
Table 1: Relative Abundance of Key Bacterial Genera Before and After Trimethoprim-Sulfamethoxazole Treatment in Humanized Microbiome Mice [5]
| Bacterial Genus | Pre-Treatment Relative Abundance (%) | 1-Week Post-Treatment Relative Abundance (%) | Change (%) |
| Faecalibaculum | ~15 | 0 | -15 |
| Lachnospiraceae_NK4A136_group | ~5 | 0 | -5 |
| Blautia | ~2 | 0 | -2 |
| Bifidobacterium | 0 | ~19 | +19 |
| Dubosiella | 0 | ~18 | +18 |
| Turicibacter | 0 | ~15 | +15 |
| Muribaculaceae | 0 | ~12 | +12 |
Experimental Protocols
Diet Preparation with this compound (1% w/w)
This protocol describes the preparation of a purified rodent diet containing 1% this compound.
Materials:
-
Purified rodent diet powder (e.g., AIN-93G)
-
This compound powder
-
Large capacity blender or mixer
-
Personal protective equipment (lab coat, gloves, dust mask)
Procedure:
-
Calculate the required amount of this compound and diet powder. For a 1 kg batch of diet, 10 g of this compound and 990 g of diet powder are needed.
-
In a well-ventilated area and wearing appropriate PPE, weigh the this compound and diet powder separately.
-
Combine the this compound and a small portion of the diet powder in the blender. Mix until the this compound is evenly dispersed.
-
Gradually add the remaining diet powder to the blender and continue mixing until a homogenous mixture is achieved.
-
Store the this compound-containing diet in a sealed, labeled container at 4°C, protected from light.
In Vivo Gut Microbiome Modulation in Mice
This protocol outlines the procedure for modulating the gut microbiome in mice using a this compound-supplemented diet.
Materials:
-
C57BL/6 mice (or other strain of interest), 6-8 weeks old
-
Standard purified rodent diet (Control)
-
1% this compound-supplemented diet
-
Sterilized cages with bedding
-
Autoclaved water bottles and food hoppers
Procedure:
-
Acclimatize mice to the housing facility for at least one week, providing standard chow and water ad libitum.
-
Randomly assign mice to two groups: a control group receiving the standard purified diet and a treatment group receiving the 1% this compound diet.
-
House mice individually or in small groups, ensuring no cross-contamination of diets.
-
Provide the respective diets and autoclaved water ad libitum for the duration of the study (e.g., 21 weeks).[4]
-
Monitor animal health and body weight regularly (e.g., weekly).
-
Collect fecal samples at baseline and at specified time points throughout the study for microbiome analysis.
Fecal Sample Collection and DNA Extraction
This protocol details the collection of fecal samples and extraction of microbial DNA for downstream analysis.
Materials:
-
Sterile collection tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Sterile forceps
-
Ethanol (70%)
-
DNA extraction kit (e.g., QIAamp PowerFecal DNA Kit)
Procedure:
-
Place individual mice in a clean, empty cage or on a clean surface.
-
Allow the mouse to defecate naturally.
-
Using sterile forceps, collect one to two fecal pellets and place them in a pre-labeled sterile collection tube.
-
Immediately freeze the fecal samples at -80°C until DNA extraction.
-
Extract microbial DNA from fecal samples according to the manufacturer's instructions for the chosen DNA extraction kit.
16S rRNA Gene Sequencing and Data Analysis
This protocol provides a general workflow for analyzing the gut microbiome composition using 16S rRNA gene sequencing.
Procedure:
-
Library Preparation: Amplify the V3-V4 or other variable region of the 16S rRNA gene from the extracted DNA using universal primers.
-
Sequencing: Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Processing:
-
Perform quality filtering and trimming of raw sequencing reads.
-
Denoise the sequences and cluster them into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs using a reference database (e.g., Greengenes, SILVA).
-
-
Data Analysis:
-
Calculate alpha diversity metrics (e.g., Shannon index, Chao1) to assess within-sample diversity.
-
Calculate beta diversity metrics (e.g., Bray-Curtis dissimilarity, UniFrac distance) to compare microbial community composition between groups.
-
Perform statistical analyses (e.g., PERMANOVA, ANCOM) to identify significant differences in microbial composition between the control and this compound-treated groups.
-
Mandatory Visualizations
References
- 1. Different analysis strategies of 16S rRNA gene data from rodent studies generate contrasting views of gut bacterial communities associated with diet, health and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Relevance of Gut Microbiota Alterations under the Influence of Selected Drugs—Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Gut Microbiota Alterations with Trimethoprim-Sulfamethoxazole and Dexamethasone in a Humanized Microbiome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Succinylsulfathiazole in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylsulfathiazole is a sulfonamide prodrug utilized for its antibacterial activity within the gastrointestinal tract. It is characterized by poor absorption and is hydrolyzed by bacterial enzymes in the large intestine to release its active metabolite, sulfathiazole (B1682510).[1][2] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed application note and protocol for the determination of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway
This compound exerts its therapeutic effect by releasing sulfathiazole in the lower gastrointestinal tract. This conversion is a critical step in its mechanism of action.
Caption: Metabolic conversion of this compound.
Experimental Protocols
This section details the methodologies for sample preparation and analysis of this compound in plasma and tissue samples.
I. Sample Preparation
A. Plasma Samples: Protein Precipitation
This protocol is a rapid and simple method for the extraction of this compound from plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Transfer 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of internal standard solution (e.g., sulfadimidine, 10 µg/mL in methanol).
-
Precipitation: Add 600 µL of cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial.
-
Evaporation (Optional for LC-MS/MS): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase.
B. Tissue Samples: Homogenization and Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of this compound from tissue homogenates.
-
Tissue Weighing and Homogenization: Weigh approximately 100 mg of tissue and homogenize it in 1 mL of phosphate-buffered saline (PBS).
-
Internal Standard: Add 10 µL of internal standard solution to the homogenate.
-
Centrifugation: Centrifuge the homogenate at 5,000 x g for 15 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase for analysis.
II. HPLC-UV Method
This method is suitable for routine quantification where high sensitivity is not required.
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
III. LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for low-level quantification.
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (To be determined experimentally, e.g., based on fragmentation of the molecule)
-
Internal Standard (e.g., Sulfadimidine): Precursor ion > Product ion
-
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Caption: General experimental workflow.
Data Presentation
The following tables summarize the representative quantitative data for the HPLC-UV and LC-MS/MS methods. These values are based on typical performance for sulfonamide analysis and should be validated for the specific application.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery%) | 90 - 110% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery%) | 85 - 115% |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Conclusion
The described HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound in biological samples. The choice of method will depend on the required sensitivity and the available instrumentation. Proper validation of the selected method is essential to ensure accurate and precise results for research and drug development applications.
References
Application Notes and Protocols for Studying Succinylsulfathiazole Efficacy Using In Vitro Gut Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinylsulfathiazole (SST) is a sulfonamide prodrug characterized by its poor solubility and localized antibacterial action within the gastrointestinal tract.[1][2] Its efficacy relies on the enzymatic activity of the gut microbiota, which hydrolyzes SST into its active form, sulfathiazole (B1682510).[2][3] Sulfathiazole then acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway, thereby exerting a bacteriostatic effect.[4][5][6] Understanding the interplay between SST, the gut microbiota, and the intestinal epithelium is crucial for accurately assessing its therapeutic potential.
This document provides detailed application notes and protocols for utilizing advanced in vitro gut models to study the efficacy of this compound. These models, particularly co-cultures of intestinal epithelial cells and gut microbiota, offer a physiologically relevant environment to investigate the activation of this prodrug and its subsequent antimicrobial effects.
Key Concepts and Model Systems
Caco-2 Monolayer Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for studying intestinal drug absorption and barrier function. When cultured on permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[7] However, this model lacks the mucus layer and the presence of other intestinal cell types.
Caco-2/HT29-MTX Co-culture Model
To create a more physiologically relevant model, Caco-2 cells can be co-cultured with HT29-MTX cells, a mucus-producing cell line.[8][9][10] This co-culture system forms a polarized epithelial layer with a mucus layer, providing a more realistic barrier for drug permeability and interaction studies.[7][8]
Integration of Gut Microbiota
For a prodrug like this compound, which is activated by bacterial enzymes, the inclusion of gut microbiota is essential.[2][3] This can be achieved by creating a co-culture system where a representative population of gut bacteria is introduced to the apical side of the Caco-2 or Caco-2/HT29-MTX cell monolayer. This allows for the investigation of prodrug activation, antimicrobial efficacy, and the impact on the microbial community.
Data Presentation: Efficacy of Sulfathiazole
Quantitative efficacy data for this compound in complex in vitro gut models is limited in publicly available literature. However, the efficacy of its active metabolite, sulfathiazole, has been determined against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulfathiazole against common gut-associated bacteria. This data is essential for designing efficacy studies and interpreting results from in vitro gut models.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | BN102 (Parent Strain) | 0.25 | [11] |
| Escherichia coli | BN122 (Resistant) | 10 | [11] |
| Escherichia coli | BN123 (Resistant) | 14 | [11] |
Note: The provided MIC values were determined in standard microbiology assays and may vary in a complex gut model environment due to factors like drug binding to mucus and interactions with other microbial species.
Experimental Protocols
Protocol 1: Caco-2/HT29-MTX Co-culture for Permeability Studies
This protocol describes the establishment of a Caco-2/HT29-MTX co-culture model to assess the permeability of this compound and its active metabolite, sulfathiazole.
Materials:
-
Caco-2 cells
-
HT29-MTX cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Transwell® permeable supports (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Cell Culture: Culture Caco-2 and HT29-MTX cells separately in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed Caco-2 and HT29-MTX cells at a ratio of 9:1 onto the apical side of Transwell® inserts at a density of 1 x 10⁵ cells/cm².
-
Differentiation: Culture the co-culture for 21 days, changing the medium every 2-3 days.
-
Barrier Integrity Measurement: Monitor the formation of a tight monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A stable TEER value indicates a well-formed barrier.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound (this compound or sulfathiazole) dissolved in HBSS to the apical chamber.
-
At predetermined time points, collect samples from the basolateral chamber.
-
Analyze the concentration of the compound in the basolateral samples using a suitable analytical method (e.g., HPLC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the basolateral chamber
-
A is the surface area of the permeable support
-
C₀ is the initial concentration of the drug in the apical chamber
-
-
Protocol 2: Assessing this compound Efficacy in a Co-culture Model with Gut Microbiota
This protocol outlines a method to evaluate the activation and antimicrobial efficacy of this compound in a Caco-2/HT29-MTX co-culture model with a representative gut microbial community.
Materials:
-
Established Caco-2/HT29-MTX co-culture on Transwell® inserts (from Protocol 1)
-
Anaerobic bacterial culture medium
-
Representative gut microbial community (e.g., a defined consortium of bacteria or a fecal slurry from a healthy donor)
-
This compound
-
Anaerobic chamber or system
Procedure:
-
Microbiota Preparation: Culture the desired gut microbial community under anaerobic conditions to the desired cell density.
-
Introduction of Microbiota: Transfer the Transwell® inserts with the Caco-2/HT29-MTX co-culture into an anaerobic chamber. Replace the apical medium with anaerobic bacterial culture medium containing the gut microbial community.
-
Drug Treatment: Add this compound at various concentrations to the apical chamber. Include a control group without the drug.
-
Incubation: Incubate the co-culture system under anaerobic conditions for a specified period (e.g., 24-48 hours).
-
Efficacy Assessment:
-
Bacterial Viability: At the end of the incubation, collect the apical medium and perform serial dilutions and plate counts on selective agar (B569324) to determine the colony-forming units (CFU) of the target bacteria. Calculate the reduction in bacterial viability compared to the control.
-
Metabolite Analysis: Analyze the apical and basolateral media using HPLC-MS/MS to quantify the conversion of this compound to sulfathiazole.
-
-
Epithelial Barrier Integrity: Measure the TEER of the cell monolayer before and after the experiment to assess any potential damage caused by the bacteria or the drug.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy.
Logical Relationship
Caption: Interplay of factors in SST efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-cultivation of Caco-2 and HT-29MTX - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application of Succinylsulfathiazole in Studying Antibiotic Resistance in Gut Flora
Application Notes
Succinylsulfathiazole (SST) is a poorly absorbed sulfonamide antibiotic primarily used in research to manipulate the gut microbiome of animal models, particularly rodents.[1] Its primary application in the context of antibiotic resistance is not as a direct agent to induce resistance to itself, but rather as a tool to create a state of dysbiosis, which in turn allows for the study of broader antibiotic resistance dynamics within the gut flora.
Historically, SST was used as a gut antiseptic before intestinal surgeries.[1] It is a prodrug, hydrolyzed in the large intestine by bacterial esterases to its active form, sulfathiazole (B1682510).[1][2] Sulfathiazole acts by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for the synthesis of folic acid.[1][2] This inhibition has a bacteriostatic effect, halting the growth and replication of susceptible bacteria.[2] Mammalian cells are unaffected as they obtain folic acid from their diet.[2]
The primary research application of SST is to induce folate deficiency in rodents by targeting and reducing the populations of folate-producing bacteria in the gut.[1] This manipulation of the gut microbiota provides a valuable model for several areas of antibiotic resistance research:
-
Studying the Impact of Dysbiosis on Colonization Resistance: By significantly altering the composition of the gut flora, SST can be used to investigate how a disrupted microbial community becomes more susceptible to colonization by pathogenic bacteria, including antibiotic-resistant strains.[3]
-
Investigating the Selection and Proliferation of Resistant Strains: The administration of SST creates a selective pressure in the gut environment. This can lead to a decrease in susceptible bacteria, such as certain coliforms, and a potential increase in the relative abundance of naturally resistant species or the selection for acquired resistance to other antibiotics.[4]
-
Examining the Gut Resistome: Researchers can use SST to perturb the gut microbiome and then analyze the changes in the collective pool of antibiotic resistance genes (ARGs), known as the gut resistome.[5] This can provide insights into how antibiotic-induced dysbiosis affects the prevalence and diversity of ARGs.[5]
-
Modeling the Effects of Antibiotic Exposure: SST serves as a model compound to study the general effects of antibiotic exposure on the gut microbiome, such as the blooming of non-dominant and drug-resistant species and a decrease in the production of beneficial metabolites like butyrate.[1]
While SST is effective at altering the gut microbiome, researchers should be aware of potential confounding factors. For instance, studies have shown that SST can modulate host signaling pathways, such as the mTOR signaling pathway in the liver, independent of its effects on folate levels.[1]
Data Presentation
Table 1: Illustrative Changes in Gut Bacterial Populations Following this compound Treatment in a Rodent Model
| Bacterial Group/Species | Expected Change in Relative Abundance | Rationale |
| Escherichia coli (Coliforms) | Significant Decrease | Susceptible to sulfonamides; inhibition of folate synthesis.[4] |
| Proteobacteria (facultative anaerobes) | Increase | May bloom in response to the reduction of other competing bacteria.[1] |
| Butyrate-producing bacteria (e.g., Clostridiales) | Decrease | General dysbiosis and shifts in microbial composition can lead to a reduction in key functional groups.[1] |
| Sulfonamide-resistant species | Increase | Selective pressure favors the growth of bacteria with intrinsic or acquired resistance to sulfonamides. |
Table 2: Example of Minimum Inhibitory Concentration (MIC) Changes for Other Antibiotics in E. coli Isolated from a Rodent Gut Post-Succinylsulfathiazole Treatment
| Antibiotic | MIC Pre-SST Treatment (µg/mL) | MIC Post-SST Treatment (µg/mL) | Fold Change | Potential Mechanism |
| Streptomycin | 4 | 16 | 4 | Selection for mutants with alterations in ribosomal RNA targets or reduced drug uptake.[6] |
| Ciprofloxacin | 0.015 | 0.06 | 4 | Induction of the SOS response and error-prone DNA polymerases, leading to mutations conferring resistance.[7] |
| Tetracycline | 2 | 8 | 4 | Increased expression of efflux pumps in response to antibiotic-induced stress.[8] |
Experimental Protocols
Protocol 1: In Vivo Induction of Gut Microbiome Dysbiosis Using this compound in a Murine Model
Objective: To alter the gut microbial composition in mice to study its effects on antibiotic resistance.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Standard rodent chow
-
This compound (SST) powder
-
Diet mixing equipment
-
Metabolic cages for fecal sample collection
-
Sterile tubes for sample storage
-
-80°C freezer
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week to acclimatize. Provide standard chow and water ad libitum.
-
Baseline Sample Collection: Collect fecal samples from each mouse for 24-48 hours to establish a baseline gut microbiota profile. Store samples at -80°C.
-
Diet Preparation: Prepare the experimental diet by thoroughly mixing 1% (w/w) this compound into the standard rodent chow.[1] A control diet without SST should also be prepared.
-
Experimental Treatment: Divide the mice into two groups: a control group receiving the standard diet and a treatment group receiving the 1% SST diet. Provide the respective diets and water ad libitum for a specified period, typically 2-4 weeks.
-
Ongoing Sample Collection: Collect fecal samples from both groups at regular intervals (e.g., weekly) to monitor changes in the gut microbiota over time.
-
Terminal Sample Collection: At the end of the treatment period, euthanize the mice and collect cecal and colon contents for final analysis.
-
Analysis:
-
Microbiota Composition: Extract DNA from fecal and intestinal samples and perform 16S rRNA gene sequencing to analyze the bacterial community structure.
-
Antibiotic Resistance Gene Profiling: Use shotgun metagenomic sequencing or quantitative PCR (qPCR) to identify and quantify the abundance of antibiotic resistance genes.[5]
-
Isolation of Resistant Bacteria: Plate fecal homogenates on selective agar (B569324) containing various antibiotics to isolate and quantify resistant bacteria. Determine the MICs of different antibiotics for the isolated strains.
-
Protocol 2: Assessment of Folic Acid Synthesis Inhibition in Gut Bacteria
Objective: To demonstrate the mechanism of action of sulfathiazole (the active form of SST) on a representative gut bacterium in vitro.
Materials:
-
Escherichia coli strain (e.g., ATCC 25922)
-
Minimal media (e.g., M9 minimal salts)
-
Glucose (or other carbon source)
-
Para-aminobenzoic acid (PABA)
-
Sulfathiazole
-
Folic acid
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Media: Prepare minimal media with and without PABA supplementation. Prepare stock solutions of sulfathiazole and folic acid.
-
Bacterial Culture: Inoculate an overnight culture of E. coli in a rich medium (e.g., LB broth).
-
Experimental Setup:
-
In a 96-well plate or culture tubes, set up the following conditions in minimal media:
-
Control (no sulfathiazole)
-
Sulfathiazole at various concentrations
-
Sulfathiazole + PABA (to demonstrate competitive inhibition)
-
Sulfathiazole + folic acid (to demonstrate that bypassing the pathway rescues growth)
-
-
-
Inoculation and Incubation: Inoculate the experimental wells/tubes with the E. coli culture to a starting OD600 of ~0.05. Incubate at 37°C with shaking.
-
Growth Measurement: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals for 24 hours.
-
Data Analysis: Plot growth curves for each condition. The inhibition of growth by sulfathiazole and the reversal of this inhibition by PABA or folic acid will demonstrate the mechanism of action.
Visualizations
References
- 1. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Phthalylsulfathiazole? [synapse.patsnap.com]
- 3. Non-antibiotics disrupt colonization resistance against enteropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Using genomics to understand how antibiotics impact the gut microbiome | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 6. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Succinylsulfathiazole in Murine Folate Depletion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylsulfathiazole (SST) is a poorly absorbed sulfonamide antibiotic frequently utilized in rodent studies to induce folate deficiency. By inhibiting the growth of folate-producing bacteria in the gut, SST, in conjunction with a folate-deficient diet, effectively reduces systemic folate levels.[1][2] This application note provides detailed dosing recommendations, experimental protocols, and data on the use of SST in murine models for folate depletion research.
Mechanism of Action
This compound exerts its effect by competitively inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. This localized action within the gastrointestinal tract minimizes systemic absorption and associated toxicities, making it a valuable tool for studying the effects of folate deficiency.[1] While primarily targeting gut microbiota, studies have shown that SST can also independently modulate host cellular pathways, such as the mTOR signaling pathway, a crucial regulator of cell growth and metabolism.[1][3] Researchers should consider these potential off-target effects when designing and interpreting their studies.
Dosing Recommendations and Efficacy
The standard and most frequently cited dosing recommendation for this compound in murine folate depletion studies is 1% (w/w) mixed into a purified, folate-deficient diet . The duration of the diet can range from 4 to over 28 weeks, depending on the desired level of folate depletion and the specific research question.
Table 1: Summary of this compound Dosing and Study Parameters in Murine Models
| Parameter | Recommendation/Observation | Mouse Strain(s) | Duration | Reference |
| SST Concentration | 1% (w/w) in diet | C57BL/6, ICR | 4 - 28 weeks | [1][4] |
| Basal Diet | AIN-93G (folate-free) | C57BL/6 | 21 weeks | [1] |
| Control Diets | Folate-adequate diet (e.g., 2 mg folate/kg) with or without 1% SST | C57BL/6, ICR | 4 - 21 weeks | [1][4] |
Table 2: Effect of 1% this compound on Folate Levels in C57BL/6 Mice on a Folate-Deficient Diet (21 weeks)
| Tissue | Folate Deficient (FD) | FD + 1% SST | % Decrease | Reference |
| Plasma (nmol/L) | ~15 | ~10 | ~33% | [1] |
| Liver (nmol/g) | ~5 | ~3 | ~40% | [1] |
| Colon (nmol/g) | ~4 | ~2.5 | ~37.5% | [1] |
Note: The values in Table 2 are approximate, based on graphical data presented in the cited literature. The addition of SST to a folate-deficient diet consistently results in a measurable, though not always statistically significant, further decrease in tissue folate levels compared to a folate-deficient diet alone.[1]
Table 3: Plasma and Red Blood Cell (RBC) Folate Levels in ICR Mice on a Folate-Deficient Diet with 1% this compound (4 weeks)
| Group | Plasma Folate (ng/mL) | RBC Folate | Reference |
| Control (Breeding Diet) | 33.24 | Not specified | [4] |
| Folate-Adequate + 1% SST | 13.59 | Not specified | [4] |
| Folate-Deficient + 1% SST | 1.13 | "Similar decrease" to plasma | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Supplemented Folate-Deficient Diet
This protocol outlines the preparation of a purified diet, such as AIN-93G, supplemented with 1% this compound.
Materials:
-
AIN-93G basal diet mix (folate-free)
-
This compound powder
-
Blender or food mixer
-
Scale
-
Storage containers
Procedure:
-
Calculate Amounts: Determine the total amount of diet required. For every 100g of diet, you will need 99g of the basal diet mix and 1g of this compound.
-
Weigh Ingredients: Accurately weigh the required amounts of the basal diet mix and this compound powder.
-
Blending:
-
For small batches, use a blender. Add the basal diet mix and this compound to the blender.
-
For larger batches, use a food mixer.
-
-
Mixing: Mix the components thoroughly for at least 15-20 minutes to ensure a homogenous distribution of the this compound.
-
Storage: Store the prepared diet in airtight containers at -20°C to maintain stability and prevent degradation of components.[1]
Protocol 2: Microbiological Assay for Folate in Murine Tissues
This protocol provides a general outline for the determination of folate concentrations in murine plasma, liver, and other tissues using a microbiological assay with Lactobacillus casei.
Materials:
-
Tissue homogenizer
-
Microcentrifuge
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Lactobacillus casei (ATCC 7469)
-
Folic acid standard
-
Ascorbic acid
-
Appropriate buffers and growth media
Procedure:
-
Sample Preparation (Liver Tissue):
-
Accurately weigh a small piece of frozen liver tissue (e.g., 50-100 mg).
-
Homogenize the tissue in a suitable buffer (e.g., 10 volumes of 50 mM CHES/HEPES, pH 7.85, containing 2% sodium ascorbate).
-
Heat the homogenate at 100°C for 10 minutes to inactivate endogenous enzymes.
-
Cool the samples on ice and centrifuge at 10,000 x g for 20 minutes.
-
Collect the supernatant for the assay.
-
-
Sample Preparation (Plasma):
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 10 minutes to separate plasma.
-
Dilute plasma samples in an appropriate buffer containing ascorbic acid to protect folates from oxidation.
-
-
Microbiological Assay:
-
Prepare a standard curve of folic acid in the appropriate concentration range.
-
In a 96-well plate, add the prepared tissue or plasma samples and the standards.
-
Inoculate each well with a standardized suspension of Lactobacillus casei.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the turbidity (optical density) of each well using a microplate reader at a wavelength of 600-650 nm.
-
Construct a standard curve by plotting the optical density against the known concentrations of the folic acid standards.
-
Determine the folate concentration in the samples by interpolating their optical density readings from the standard curve.
-
Express folate levels as nmol/g for tissue or nmol/L for plasma.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound's impact on folate and mTOR.
Experimental Workflow Diagram
References
- 1. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the effects of folate deficiency on embryonic development through the establishment of a folate deficient mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Succinylsulfathiazole Solutions for In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinylsulfathiazole, also known as sulfasuxidine, is a sulfonamide antimicrobial agent. It is a white to yellow-white crystalline powder characterized by its very slight solubility in water.[1] this compound functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form, sulfathiazole, within the body.[1][2] This conversion primarily occurs in the gastrointestinal tract through hydrolysis by bacterial or enzymatic action.[2] A key feature of this compound is its limited absorption from the gut, with approximately 95% of the drug remaining in the intestine.[1][2] This property makes it particularly effective for treating intestinal infections and for selectively suppressing gut bacteria in research models with minimal systemic exposure.[2]
Solubility Data
The low aqueous solubility of this compound necessitates the use of co-solvents or specific formulation strategies for preparing solutions suitable for in vivo administration. Concentrated stock solutions are typically prepared in organic solvents like DMSO and then diluted into an appropriate vehicle.[2]
| Solvent/Vehicle | Solubility | Notes |
| Water | Very slightly soluble[1]. < 1 mg/mL[3]. 51.4 µg/mL (at pH 7.4)[4]. | Can be increased to ~1 mg/mL with sonication and heating to 80°C[5]. |
| Dimethyl Sulfoxide (DMSO) | 60-100 mg/mL[3][5] | Sonication or use of newly opened, anhydrous DMSO is recommended[3][5]. |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble)[3] | Not a suitable primary solvent for creating concentrated stocks. |
| Aqueous solutions of alkali hydroxides/carbonates | Soluble[1] | Consider the pH and compatibility with the experimental model. |
Protocols for In Vivo Solution Preparation
For in vivo studies, particularly for oral administration, this compound is often formulated as a solution or suspension using a combination of solvents and excipients to ensure its delivery and bioavailability.
Recommended Vehicle Formulations
Several vehicle compositions have been developed to solubilize this compound for oral delivery in animal models. The choice of formulation may vary based on the required concentration and the specific experimental conditions.
| Formulation ID | Vehicle Composition | Achievable Concentration | Reference |
| F-1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL[5] | MedChemExpress[5] |
| F-2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[5] | MedChemExpress[5] |
| F-3 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[5] | MedChemExpress[5] |
Detailed Experimental Protocol (Formulation F-1)
This protocol describes the step-by-step preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
-
Sonicator
Procedure:
-
Prepare a DMSO Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of an ultrasonic bath may be necessary to fully dissolve the compound.[5]
-
Sequential Addition of Solvents: It is critical to add the solvents sequentially, ensuring the solution is clear after each addition before proceeding to the next step.[3]
-
To prepare 1 mL of the final working solution, start with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Finally, add 450 µL of saline to reach a total volume of 1 mL. Mix thoroughly.
-
-
Final Checks: If any precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5] The final working solution should be clear. It is recommended to prepare and use the working solution immediately.[3]
Administration Route Considerations
The choice of administration route is critical and depends on whether a local or systemic effect is desired.[6]
-
Oral Administration: This is the most common and recommended route for this compound.[7][8] Given its mechanism of action, which relies on hydrolysis within the gut, and its poor systemic absorption, oral delivery is ideal for targeting the intestinal microbiota.[1][2]
-
Intraperitoneal Administration: While less common, historical studies have explored the intraperitoneal use of this compound for the prophylaxis and treatment of peritonitis.[9] This route should be considered with caution and appropriate justification.
-
Other Routes: Parenteral routes such as intravenous or intramuscular are generally not suitable for this compound due to its low solubility in aqueous vehicles and its intended localized action in the gut.[6]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and its prepared solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place.[3] |
| Stock Solution (in DMSO) | -80°C | 2 years | Aliquot to prevent product inactivation from repeated freeze-thaw cycles.[5] |
| Stock Solution (in DMSO) | -20°C | 1 year | Aliquot to prevent product inactivation from repeated freeze-thaw cycles.[3][5] |
Working solutions for in vivo experiments are recommended to be prepared fresh before use.[3] If an aqueous stock solution is prepared, it should be sterilized by filtration through a 0.22 µm filter before use.[5]
Visualized Workflows and Mechanisms
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solution (Formulation F-1).
Mechanism of Action: Prodrug Activation
Caption: Logical pathway of this compound's activation in the GI tract.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 4. This compound | C13H13N3O5S2 | CID 5315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vetscraft.com [vetscraft.com]
- 8. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Intraperitoneal administration of this compound and phthalylsulfathiazole; their use in the prophylaxis and treatment of peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Detection of Succinylsulfathiazole and Its Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinylsulfathiazole is a sulfonamide antibiotic that functions as a prodrug.[1][2] It is primarily used for its localized antibacterial activity within the gastrointestinal tract.[1] In the gut, it undergoes slow hydrolysis to release the active moiety, sulfathiazole (B1682510), and succinic acid.[1][2] The stability of a drug substance like this compound is a critical parameter that can affect its safety, potency, and quality. Regulatory bodies such as the FDA and ICH mandate stability testing to understand how a drug's quality changes over time under the influence of environmental factors like heat, light, humidity, and pH.[3][4]
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[3][5] These studies help to identify potential degradation products, understand degradation pathways, and select appropriate storage conditions.[4] This application note provides detailed protocols for conducting forced degradation studies on this compound and for the subsequent analysis of its degradation products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Forced Degradation Studies: An Overview
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to expedite degradation.[4] The goal is to generate degradation products to a level of approximately 10-20%, which is sufficient for detection and method development without completely degrading the parent compound.[4] These studies are fundamental to developing specific and selective stability-indicating methods.
The overall workflow for a forced degradation study involves stressing the drug substance under various conditions, followed by analysis to separate and identify the parent drug from any resulting degradation products.
Protocol 1: Forced Degradation of this compound
Objective: To generate potential degradation products of this compound under various stress conditions as per ICH guidelines.
Materials and Equipment:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Hot air oven
-
Photostability chamber with UV and visible light sources
-
Sonicator
-
0.45 µm membrane filters
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a small amount of 0.1 N NaOH followed by dilution with water, or a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 N HCl.
-
Keep at 60°C for 2 hours.
-
Cool to room temperature, neutralize with 1 N NaOH, and dilute to volume with diluent (e.g., 50:50 acetonitrile:water).
-
-
Alkaline Hydrolysis:
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 N NaOH.
-
Keep at 60°C for 1 hour.
-
Cool to room temperature, neutralize with 1 N HCl, and dilute to volume with diluent.
-
-
Oxidative Degradation:
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
-
Dilute to volume with diluent.
-
-
Thermal Degradation:
-
Accurately weigh 10 mg of solid this compound into a glass vial.
-
Place in a hot air oven maintained at 105°C for 24 hours.
-
After cooling, dissolve the sample in diluent to achieve a final concentration of 0.5 mg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.5 mg/mL) and a solid sample to UV light (254 nm) and visible light in a photostability chamber for 48 hours.[6]
-
Prepare a control sample stored in the dark under the same conditions.
-
-
Sample Analysis:
-
For all stressed samples, filter an aliquot through a 0.45 µm membrane filter before injection into the HPLC system.
-
Analyze alongside an untreated (control) sample of the same concentration.
-
Analytical Techniques and Protocols
Stability-Indicating RP-HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common technique for separating and quantifying the parent drug and its degradation products.[7][8] A well-developed method should resolve all degradation product peaks from the main this compound peak and from each other.[8]
Protocol 2: RP-HPLC Analysis
Objective: To separate and quantify this compound from its principal degradation product, sulfathiazole, and other potential impurities.
Chromatographic Conditions (based on typical methods for sulfonamides): [6][7][9]
-
Instrument: HPLC system with a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with phosphoric acid) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Data Presentation:
The primary degradation pathway for this compound is the hydrolysis of the amide bond, yielding sulfathiazole and succinic acid. In RP-HPLC, the more polar sulfathiazole is expected to elute earlier than the parent drug.
Table 1: Representative HPLC Data
| Compound | Retention Time (min) (Hypothetical) | Relative Retention Time |
| Sulfathiazole | 4.5 | 0.56 |
| This compound | 8.0 | 1.00 |
Note: Succinic acid is highly polar and will likely elute in the solvent front and may not be retained or detected under these conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and tandem MS (MS/MS) are powerful tools for the structural elucidation of degradation products.[3][10] By providing accurate mass data, these techniques allow for the determination of elemental compositions and the identification of unknown compounds formed during stress testing.
Protocol 3: LC-MS/MS Analysis
Objective: To identify and confirm the structure of this compound degradation products.
Instrumentation and Conditions:
-
Instrument: UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11]
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
LC Conditions: Use the same or a similar gradient method as the HPLC protocol to achieve separation. A typical gradient might run from 10% to 90% acetonitrile over 15 minutes.
-
MS Scan Mode: Full scan mode (e.g., m/z 100-500) to detect all ions.
-
MS/MS Scan Mode: Product ion scan mode targeting the m/z of the parent drug and suspected degradation products to obtain fragmentation patterns.
Data Presentation:
The expected masses of this compound and its primary hydrolytic degradation products can be calculated to aid in their identification.
Table 2: Mass Spectrometry Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| This compound | C₁₃H₁₃N₃O₅S₂ | 355.39 | 356.04 | 354.02 |
| Sulfathiazole | C₉H₉N₃O₂S₂ | 255.32 | 256.02 | 254.00 |
| Succinic Acid | C₄H₆O₄ | 118.09 | 119.03 | 117.02 |
Note: m/z values are monoisotopic.
Primary Degradation Pathway
The principal degradation mechanism for this compound is hydrolysis, which cleaves the amide bond connecting the succinic acid moiety to the sulfathiazole core.[1] This reaction can be catalyzed by acid or base.
Conclusion
The analytical methods outlined in this note provide a robust framework for the detection, quantification, and identification of this compound and its degradation products. A systematic approach using forced degradation studies is crucial for understanding the stability profile of the drug substance. The combination of a validated stability-indicating HPLC method for routine analysis and LC-MS/MS for structural elucidation ensures the development of safe, effective, and stable pharmaceutical products in compliance with global regulatory standards.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C13H13N3O5S2 | CID 5315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Utilizing Succinylsulfathiazole for the Study of Folate-Dependent Pathways in Cancer Research
Introduction
Folate, an essential B vitamin, is a critical cofactor in one-carbon metabolism, which is fundamental for the biosynthesis of nucleotides (purines and thymidylate) and several amino acids.[1] These pathways are often upregulated in cancer cells to support rapid proliferation, making folate metabolism an attractive target for therapeutic intervention. Succinylsulfathiazole (SST) is a poorly absorbed, gut-specific sulfonamide antibiotic that has been historically used in rodent models to induce a folate-deficient state.[2] By inhibiting folate synthesis in gut microbiota, SST helps to reduce the host's exposure to bacterially-produced folate, thereby facilitating studies on the impact of dietary folate restriction on cancer initiation and progression.[2]
Principle and Rationale
The primary rationale for using this compound in cancer research is to create a more controlled folate-deficient environment in animal models. Mammals cannot synthesize folate de novo and rely on dietary intake and absorption of folate produced by the gut microbiome.[2] SST specifically targets the latter source.
It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), SST blocks this pathway, leading to a reduction in folate-producing bacteria in the gut.[2] Its poor absorption from the gastrointestinal tract ensures its action is localized to the gut, minimizing systemic toxicity.[2]
However, researchers must be aware of potential confounding variables. Recent studies have shown that SST can modulate the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and metabolism, independent of its effects on folate levels.[2] This off-target effect is a crucial consideration, as mTOR signaling is frequently dysregulated in cancer.
Applications in Cancer Research
-
Investigating the Role of Folate in Carcinogenesis: SST is used in conjunction with folate-deficient diets to study how folate status impacts tumor initiation, promotion, and progression, particularly in models of colon cancer.[2][3]
-
Elucidating Tumor Metabolism: By modulating folate availability, researchers can investigate the metabolic vulnerabilities of cancer cells and how they adapt to nutrient stress.
-
Evaluating Chemopreventive Strategies: This model can be used to test the efficacy of dietary interventions or therapeutic agents in the context of controlled folate levels.
-
Microbiome-Cancer Interactions: SST serves as a tool to alter the gut microbiome composition, allowing for studies on how microbial folate production influences cancer development.
Diagrams: Mechanisms and Workflows
References
- 1. Folic acid depletion as well as oversupplementation helps in the progression of hepatocarcinogenesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of folate in colon cancer development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antibacterial Spectrum of Sulfathiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfathiazole (B1682510) is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[3][4] By blocking this pathway, sulfathiazole exhibits a bacteriostatic effect, meaning it inhibits the growth and proliferation of bacteria, allowing the host's immune system to clear the infection.[1][2] Unlike bacteria, human cells obtain folic acid from their diet and do not possess the DHPS enzyme, which accounts for the selective toxicity of sulfathiazole.[3][4]
Historically, sulfathiazole was widely used to treat a broad spectrum of bacterial infections, including those caused by Gram-positive and some Gram-negative bacteria.[1][5] However, its use in humans has declined due to the emergence of bacterial resistance and the development of less toxic antibiotics.[6] It is still used in veterinary medicine and as a reference compound in antimicrobial research.[1][5]
These application notes provide detailed protocols for determining the antibacterial spectrum of sulfathiazole using standard in vitro cell culture assays: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Bactericidal Concentration (MBC).
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfathiazole's mechanism of action is centered on its structural similarity to para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway.[3][4] Sulfathiazole competes with PABA for the active site of the DHPS enzyme.[1][3] When sulfathiazole binds to DHPS, it prevents the synthesis of dihydropteroic acid, a precursor to folic acid.[1][2] This disruption halts the production of essential components for DNA, RNA, and protein synthesis, ultimately leading to the cessation of bacterial growth.[1]
Inhibition of the bacterial folic acid synthesis pathway by sulfathiazole.
Quantitative Data on Antibacterial Activity
The in vitro efficacy of sulfathiazole is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes representative MIC data for sulfathiazole against various bacterial species. It is important to note that due to its long history of use, resistance is widespread, and susceptibility can vary significantly.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | 6.00 - >100 |
| Streptococcus pyogenes | Positive | 6.00 - >100 |
| Escherichia coli | Negative | 11.6 - >512 |
| Pseudomonas aeruginosa | Negative | >512 |
| Haemophilus parasuis | Negative | 32 - 512[7] |
Note: The provided MIC values are for informational purposes. Actual MICs should be determined experimentally for specific bacterial isolates.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for quantitative antimicrobial susceptibility testing.[1]
Workflow for Broth Microdilution MIC Assay
Workflow for the broth microdilution method to determine MIC.
Materials:
-
Sulfathiazole powder
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Sulfathiazole Stock Solution: Prepare a stock solution of sulfathiazole in a suitable solvent (e.g., DMSO, followed by dilution in sterile broth). The final concentration of the solvent should not affect bacterial growth.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][8]
-
-
Serial Dilutions:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working sulfathiazole solution to well 1.
-
Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 should serve as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).[1]
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11), achieving a final volume of 100 µL per well.[8]
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
-
Interpretation:
-
Following incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of sulfathiazole at which there is no visible growth.[1] For sulfonamides, the MIC is often read at the lowest concentration that inhibits ≥80% of growth compared to the growth control.[8]
-
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed after the MIC is determined to ascertain whether the antibiotic is bacteriostatic or bactericidal.
Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction in the initial inoculum count.[9] This is determined by counting the number of colonies on the agar plates.
-
Disk Diffusion Assay (Qualitative Assessment)
The disk diffusion method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant).[1]
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[1]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Disk Application: Aseptically place a paper disk impregnated with a standardized concentration of sulfathiazole onto the agar surface.[1]
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.[1]
-
Interpretation: Measure the diameter of the zone of growth inhibition around the disk in millimeters. Compare this diameter to standardized interpretive charts (e.g., from CLSI) to classify the organism's susceptibility.[1]
Conclusion
The protocols outlined provide standardized methods for evaluating the antibacterial spectrum of sulfathiazole. Accurate determination of MIC and MBC values is crucial for understanding the potency of this antibiotic against various bacterial pathogens. While sulfathiazole has a broad spectrum of activity, the prevalence of resistance necessitates empirical testing to determine its efficacy in specific applications.[1] These assays are fundamental tools for researchers and drug development professionals in the field of antimicrobial research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. guidechem.com [guidechem.com]
- 7. e-lactancia.org [e-lactancia.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
Illuminating the Path: In Vivo Imaging Techniques for Tracking Succinylsulfathiazole Distribution in the Gastrointestinal Tract
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylsulfathiazole, a poorly absorbed sulfonamide antibiotic, exerts its therapeutic effect by acting locally within the gastrointestinal (GI) tract. Understanding its precise distribution, concentration, and residence time in different segments of the GI tract is paramount for optimizing drug delivery, ensuring therapeutic efficacy, and minimizing potential off-target effects. This document provides detailed application notes and experimental protocols for utilizing advanced in vivo imaging techniques—Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and Fluorescence Imaging—to track the spatiotemporal distribution of this compound in preclinical animal models. These methodologies offer non-invasive, dynamic, and quantitative insights into the intraluminal behavior of this important therapeutic agent.
Introduction to this compound and the Need for In Vivo Imaging
This compound is a prodrug that is hydrolyzed in the colon by bacterial enzymes to release its active moiety, sulfathiazole (B1682510). Its clinical efficacy is therefore dependent on its concentration at the site of action in the lower GI tract. Conventional pharmacokinetic studies, which rely on blood and urine analysis, provide limited information about the drug's behavior within the gut lumen. In vivo imaging techniques offer a powerful alternative by enabling direct visualization and quantification of the drug's transit and accumulation throughout the GI tract.[1][2] This allows for a more comprehensive understanding of its formulation performance, release kinetics, and interaction with the gut microbiota.
Overview of Applicable In Vivo Imaging Modalities
Several imaging modalities can be adapted to track this compound in the GI tract. The choice of technique depends on the specific research question, required sensitivity, spatial resolution, and the feasibility of labeling the drug molecule.
-
Positron Emission Tomography (PET): Offers high sensitivity and quantitative accuracy for tracking radiolabeled molecules.[3] By labeling this compound with a positron-emitting radionuclide (e.g., Carbon-11 (B1219553) or Fluorine-18), its concentration can be measured in different regions of the GI tract over time.[4][5][6]
-
Single-Photon Emission Computed Tomography (SPECT): A widely available nuclear imaging technique that can be used to track molecules labeled with gamma-emitting radionuclides (e.g., Technetium-99m or Indium-111).[7] SPECT provides good sensitivity for tracking the bulk movement of a formulation containing the labeled drug.
-
Magnetic Resonance Imaging (MRI): A non-invasive technique that does not use ionizing radiation.[1] While direct imaging of the drug molecule is challenging, MRI can be used to track a this compound-containing formulation labeled with a suitable contrast agent.[8][9][10][11] It provides excellent anatomical detail of the GI tract.
-
Fluorescence Imaging: A high-resolution technique that can be used to visualize the distribution of fluorescently labeled this compound. This method is particularly useful for ex vivo analysis of tissue sections or for in vivo imaging in small animals, though tissue penetration can be a limitation.
Labeling Strategies for this compound
The successful application of these imaging techniques hinges on the stable labeling of this compound without significantly altering its physicochemical and biological properties.
Radiolabeling for PET and SPECT Imaging
-
Carbon-11 Labeling (for PET): this compound possesses a carboxylic acid group and an amide linkage, which are potential sites for the introduction of a Carbon-11 label. A common method involves the use of [¹¹C]CO in a carbonylative cross-coupling reaction to form a ¹¹C-labeled acylsulfonamide.[4] Alternatively, N-[¹¹C]methylation of the sulfonamide nitrogen could be explored.[6]
-
Fluorine-18 (B77423) Labeling (for PET): While direct fluorination of the this compound molecule is challenging, a prosthetic group approach can be employed.[12] This involves synthesizing a bifunctional labeling agent containing ¹⁸F, which is then conjugated to the this compound molecule.
-
Technetium-99m Labeling (for SPECT): For SPECT imaging, this compound can be chelated with ⁹⁹mTc. This typically involves modifying the drug with a chelating agent that can stably bind the radionuclide.
Fluorescent Labeling
This compound contains a primary aromatic amine group, which is a suitable target for conjugation with amine-reactive fluorescent dyes such as fluorescein (B123965) isothiocyanate (FITC).[13][14][15][16] The reaction between the isothiocyanate group of FITC and the primary amine of sulfathiazole (the active moiety) would form a stable thiourea (B124793) linkage.
Experimental Protocols
The following are generalized protocols that serve as a starting point for imaging studies with labeled this compound. Optimization will be required for specific animal models and imaging systems.
Animal Models
Rats and mice are commonly used animal models for studying GI drug distribution.[17] For studies focusing on colonic drug delivery, pigs can be a relevant model due to the anatomical and physiological similarities of their GI tract to that of humans.[18][19][20]
dot
Caption: Common animal models for GI drug distribution studies.
Protocol for PET Imaging of [¹¹C]-Succinylsulfathiazole in Rats
-
Radiolabeling: Synthesize [¹¹C]-Succinylsulfathiazole using a suitable radiolabeling precursor and method (e.g., [¹¹C]CO carbonylation).
-
Animal Preparation: Fast male Sprague-Dawley rats (250-300g) overnight with free access to water.
-
Drug Administration: Administer a known activity of [¹¹C]-Succinylsulfathiazole (e.g., 10-20 MBq) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage.
-
PET Imaging:
-
Anesthetize the rat with isoflurane.
-
Position the animal in the PET scanner.
-
Acquire dynamic emission scans of the abdominal region for a duration of 2-3 hours.
-
Follow with a whole-body static scan.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) around the stomach, small intestine, and colon.
-
Generate time-activity curves (TACs) for each ROI to quantify the radioactivity concentration over time.
-
Protocol for SPECT/CT Imaging of ⁹⁹mTc-labeled this compound Formulation in Pigs
-
Formulation and Labeling: Prepare a formulation of this compound (e.g., enteric-coated pellets) and label it with ⁹⁹mTc.
-
Animal Preparation: Fast a domestic pig (20-30 kg) for 12 hours with free access to water.
-
Drug Administration: Administer the ⁹⁹mTc-labeled this compound formulation orally with a small amount of feed.
-
SPECT/CT Imaging:
-
Sedate the pig as required.
-
Acquire serial planar and SPECT/CT images of the abdomen at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
-
Image Analysis:
-
Analyze the images to determine the gastric emptying time, small intestinal transit time, and arrival and distribution in the colon.
-
Quantify the percentage of the administered dose in different regions of the GI tract at each time point.
-
Protocol for MRI Tracking of a this compound Formulation in Rats
-
Formulation: Prepare a capsule formulation of this compound containing an MRI contrast agent (e.g., gadolinium-chelate or iron oxide nanoparticles).
-
Animal Preparation: Fast male Wistar rats (300-350g) overnight with free access to water.
-
Drug Administration: Administer the MRI-visible this compound capsule orally.
-
MRI Imaging:
-
Anesthetize the rat.
-
Acquire T1-weighted or T2-weighted MR images of the abdomen at regular intervals to track the location and integrity of the capsule.
-
-
Image Analysis:
-
Visualize the transit of the capsule through the stomach, small intestine, and colon.
-
Assess the time and location of capsule disintegration and release of its contents.
-
Protocol for Fluorescence Imaging of FITC-Succinylsulfathiazole in Mice
-
Labeling: Synthesize FITC-conjugated this compound.
-
Animal Preparation: Fast BALB/c mice for 4-6 hours.
-
Drug Administration: Administer FITC-Succinylsulfathiazole orally.
-
In Vivo Imaging:
-
At predetermined time points, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (IVIS).
-
-
Ex Vivo Imaging and Histology:
-
After the final in vivo imaging time point, euthanize the mice.
-
Excise the GI tract and image it ex vivo.
-
Collect tissue samples from different GI segments for fluorescence microscopy to visualize the distribution of the labeled drug at a cellular level.
-
Quantitative Data Presentation
The quantitative data obtained from these imaging studies can be summarized in tables for easy comparison and interpretation.
Table 1: Pharmacokinetic Parameters of Labeled this compound in the GI Tract of Rats (Hypothetical Data)
| Parameter | Stomach | Small Intestine | Colon |
| Time to Peak Concentration (Tmax) (hours) | 0.5 ± 0.1 | 2.5 ± 0.5 | 6.8 ± 1.2 |
| Peak Concentration (% Injected Dose/g) | 45.2 ± 8.5 | 25.1 ± 6.3 | 68.7 ± 10.4 |
| Area Under the Curve (AUC) (%ID/g*h) | 55.8 ± 12.1 | 98.4 ± 20.7 | 450.6 ± 75.9 |
| Mean Residence Time (MRT) (hours) | 1.2 ± 0.3 | 4.1 ± 0.8 | 15.3 ± 3.1 |
Table 2: Gastrointestinal Transit Times of a this compound Formulation in Pigs (Hypothetical Data)
| Transit Parameter | Time (hours) |
| Gastric Emptying (50% of formulation) | 3.5 ± 0.8 |
| Small Intestinal Transit Time | 4.2 ± 1.1 |
| Colon Arrival Time | 7.7 ± 1.5 |
| Total GI Transit Time | 48.5 ± 9.2 |
Visualization of Workflows and Pathways
Experimental Workflow for PET Imaging
dot
Caption: Workflow for PET imaging of this compound.
Logical Relationship of this compound Action in the GI Tract
dot
Caption: Fate of this compound in the GI tract.
Conclusion
In vivo imaging techniques provide indispensable tools for elucidating the intraluminal pharmacokinetics of poorly absorbed drugs like this compound. The protocols and application notes presented herein offer a comprehensive guide for researchers to design and execute imaging studies that can generate critical data for drug development and formulation optimization. By visualizing the journey of this compound through the GI tract, we can gain a deeper understanding of its mechanism of action and ultimately enhance its therapeutic potential.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. longdom.org [longdom.org]
- 3. Application of Positron Emission Tomography in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of carbon-11 labelled acylsulfonamides using [11C]CO carbonylation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of carbon-11 and fluorine-18 sulfonamide derivatives for in vivo radiolabeling of erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of carbon-11 labeled sulfonanilide analogues as new potential PET agents for imaging of aromatase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnetic Resonance Imaging is a safe technique for studying how food alters gastrointestinal intraluminal content [gutmicrobiotaforhealth.com]
- 9. Magnetic resonance colonography for the detection of inflammatory diseases of the large bowel: quantifying the inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnetic resonance imaging - Wikipedia [en.wikipedia.org]
- 11. Test–retest assessment of non-contrast MRI sequences to characterise and quantify the small bowel wall in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling strategies of peptides with ¹⁸F for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation of fluorochromes to antibodies. | Sigma-Aldrich [sigmaaldrich.com]
- 14. drmr.com [drmr.com]
- 15. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 16. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gastrointestinal absorption of sulfaguanidine in neonatal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gastrointestinal transit of dosage forms in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Gut Microbiota Changes Post-Succinylsulfathiazole Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Succinylsulfathiazole (SST) is a poorly absorbed sulfonamide antibiotic primarily used in research to selectively modify the gut microbiota. Its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for bacterial folic acid (folate) synthesis.[1][2][3] By disrupting this pathway, SST effectively reduces the population of folate-producing bacteria within the gastrointestinal tract, leading to significant shifts in the composition and metabolic function of the gut microbiome.[1] These alterations can have profound effects on host physiology, including the modulation of critical signaling pathways like the mammalian target of rapamycin (B549165) (mTOR).[1]
These application notes provide detailed protocols for assessing the taxonomic and functional changes in the gut microbiota following treatment with this compound, utilizing 16S rRNA gene sequencing and untargeted fecal metabolomics.
Section 1: Assessment of Gut Microbiota Composition by 16S rRNA Gene Sequencing
Application Note: 16S ribosomal RNA (rRNA) gene sequencing is a culture-independent method used to identify and quantify the different types of bacteria present in a complex sample, such as feces. The 16S rRNA gene contains hypervariable regions (e.g., V3-V4) that are unique to different bacterial taxa, serving as a molecular fingerprint. By amplifying and sequencing these regions, researchers can obtain a comprehensive profile of the gut microbiota's composition and determine the relative abundance of various bacterial phyla, genera, and species. This method is crucial for understanding the dysbiotic effects of SST, such as shifts in the Firmicutes/Bacteroidetes ratio and the bloom of opportunistic pathogens.
Experimental Protocol: 16S rRNA Gene Sequencing of Fecal Samples
This protocol outlines the key steps for analyzing the gut microbiota composition from mouse fecal samples.[4][5][6][7]
1. Fecal Sample Collection:
-
Collect fresh fecal pellets from individual mice (control and SST-treated groups) into sterile microtubes.
-
Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C until DNA extraction to preserve microbial composition.
2. Microbial DNA Extraction:
-
Use a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) for fecal DNA extraction, following the manufacturer's instructions.
-
Include a bead-beating step to ensure efficient lysis of both Gram-positive and Gram-negative bacteria.
-
Elute the purified DNA in a nuclease-free buffer.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
3. PCR Amplification of the 16S rRNA V3-V4 Region:
-
Prepare a PCR master mix containing a high-fidelity DNA polymerase, dNTPs, and primers specific for the V3-V4 region (e.g., 341F and 805R).[8]
-
Perform PCR in triplicate for each DNA sample to minimize amplification bias.
-
Use the following cycling conditions: initial denaturation at 95°C for 3 minutes; 25-30 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 30 seconds; and a final extension at 72°C for 5 minutes.
-
Verify the size of the PCR amplicons (approx. 460 bp) by agarose (B213101) gel electrophoresis.
4. Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons using magnetic beads (e.g., AMPure XP).
-
Perform an indexing PCR to add unique dual indices and sequencing adapters to each sample.
-
Purify the indexed libraries again using magnetic beads.
-
Quantify the final libraries and pool them in equimolar concentrations.
-
Sequence the pooled library on an Illumina MiSeq platform using a 2x250 bp paired-end sequencing kit.[8]
5. Bioinformatic Analysis:
-
Use a bioinformatics pipeline such as QIIME2 or mothur for data processing.[9]
-
Perform quality filtering and denoising of raw sequencing reads to generate Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs using a reference database like Greengenes or SILVA.[9]
-
Calculate alpha diversity metrics (e.g., Shannon index, Observed OTUs) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis dissimilarity) to compare community composition between groups.
-
Perform statistical analyses (e.g., PERMANOVA, ANCOM) to identify significant differences in microbial taxa between control and SST-treated groups.
Data Presentation: Representative Changes in Gut Microbiota Composition
The following table provides an illustrative example of the expected changes in the relative abundance of major bacterial phyla and genera in mice following treatment with this compound. This data is representative and based on the known effects of broad-spectrum antibiotics and sulfonamides on the gut microbiota.[1]
| Taxonomic Level | Taxon | Control Group (Relative Abundance %) | SST-Treated Group (Relative Abundance %) | Fold Change |
| Phylum | Firmicutes | 65.2 ± 5.4 | 45.8 ± 6.1 | -1.43 |
| Bacteroidetes | 25.1 ± 4.8 | 18.5 ± 3.9 | -1.36 | |
| Proteobacteria | 2.5 ± 0.9 | 28.3 ± 7.2 | +11.32 | |
| Actinobacteria | 4.1 ± 1.2 | 3.2 ± 0.8 | -1.28 | |
| Genus | Lactobacillus | 8.9 ± 2.1 | 3.1 ± 1.5 | -2.87 |
| Clostridium | 15.4 ± 3.5 | 7.2 ± 2.8 | -2.14 | |
| Bacteroides | 18.2 ± 4.1 | 10.6 ± 3.3 | -1.72 | |
| Escherichia-Shigella | 0.8 ± 0.3 | 15.7 ± 4.5 | +19.63 | |
| Bifidobacterium | 3.5 ± 1.1 | 2.4 ± 0.7 | -1.46 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes to demonstrate potential trends.
Section 2: Functional Assessment by Untargeted Fecal Metabolomics
Application Note: Untargeted metabolomics provides a snapshot of the functional output of the gut microbiome by identifying and quantifying hundreds to thousands of small molecules (metabolites) in a fecal sample. This approach is critical for understanding the metabolic consequences of SST-induced dysbiosis. Since SST inhibits folate synthesis, metabolomics can directly measure the reduction of folate and its precursors (like p-aminobenzoic acid, PABA) in the gut. Furthermore, it can reveal broader functional shifts, such as altered production of short-chain fatty acids (SCFAs), changes in amino acid metabolism, and modifications to bile acid profiles, which are all key mediators of host-microbe interactions.
Experimental Protocol: Untargeted Fecal Metabolomics via LC-MS
This protocol provides a general workflow for the analysis of metabolites from mouse fecal samples.[10][11][12][13][14]
1. Fecal Sample Collection and Preparation:
-
Collect fresh fecal pellets as described in the 16S rRNA protocol and store at -80°C.
-
Lyophilize (freeze-dry) the fecal samples to remove water and normalize by dry weight.
-
Homogenize the lyophilized samples into a fine powder.
2. Metabolite Extraction:
-
Weigh approximately 50 mg of lyophilized fecal powder into a sterile microtube.[12]
-
Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water) containing internal standards for quality control.[12]
-
Homogenize the mixture using a bead beater or tissue lyser.
-
Sonicate the samples in an ice bath for 10 minutes.
-
Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the extracted metabolites.
-
Filter the supernatant through a 0.2 µm filter to remove any remaining particulate matter.
3. LC-MS Analysis:
-
Analyze the filtered extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ultra-performance liquid chromatography (UPLC) system.
-
Use a reversed-phase chromatography column (e.g., C18) for the separation of a broad range of metabolites.
-
Perform analysis in both positive and negative ionization modes to maximize metabolite coverage.
-
Use a data-dependent acquisition (DDA) method to acquire both full scan MS1 spectra and fragmentation (MS2) spectra for metabolite identification.[12]
4. Data Processing and Analysis:
-
Process the raw LC-MS data using software such as XCMS, MS-DIAL, or Compound Discoverer.
-
Perform peak picking, feature alignment, and deconvolution.
-
Annotate metabolites by matching MS1 accurate mass and MS2 fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).
-
Normalize the data to the internal standards and/or sample weight.
-
Use multivariate statistical methods (e.g., Principal Component Analysis [PCA] and Orthogonal Projections to Latent Structures Discriminant Analysis [OPLS-DA]) to identify metabolites that differ significantly between control and SST-treated groups.
-
Perform pathway analysis using tools like MetaboAnalyst to identify metabolic pathways impacted by the treatment.
Data Presentation: Representative Changes in Fecal Metabolites
The following table illustrates potential changes in key fecal metabolites following this compound treatment, based on its known mechanism of action and the general effects of antibiotics on gut microbial metabolism.
| Metabolite Class | Metabolite | Control Group (Relative Peak Area) | SST-Treated Group (Relative Peak Area) | Fold Change |
| Folate Metabolism | p-Aminobenzoic acid (PABA) | 15,400 ± 2,100 | 3,200 ± 950 | -4.81 |
| Folic Acid (Vitamin B9) | 8,900 ± 1,500 | 1,500 ± 600 | -5.93 | |
| SCFAs | Butyrate | 250,000 ± 45,000 | 110,000 ± 32,000 | -2.27 |
| Propionate | 180,000 ± 38,000 | 95,000 ± 25,000 | -1.89 | |
| Acetate | 450,000 ± 65,000 | 310,000 ± 55,000 | -1.45 | |
| Amino Acids | Tryptophan | 45,000 ± 8,000 | 65,000 ± 11,000 | +1.44 |
| Indole-3-propionic acid | 12,000 ± 2,500 | 4,500 ± 1,200 | -2.67 | |
| Bile Acids | Deoxycholic acid | 95,000 ± 18,000 | 35,000 ± 9,000 | -2.71 |
Note: Data are presented as mean ± standard deviation of arbitrary peak area units and are for illustrative purposes to demonstrate potential trends.
Section 3: Host Signaling Pathway Modulation
Application Note: Changes in the gut microbiota and its metabolome induced by this compound can significantly impact host cellular signaling. A key pathway affected is the mTOR (mammalian target of rapamycin) signaling cascade, a central regulator of cell growth, proliferation, and metabolism.[1] The gut microbiota influences mTOR signaling through various mechanisms, including the production of metabolites like short-chain fatty acids (SCFAs) and the provision of essential nutrients like folate. By inhibiting bacterial folate synthesis, SST creates a state of localized nutrient stress that can alter energy homeostasis (e.g., ADP/ATP ratio), which is sensed by upstream regulators of mTOR like AMPK. Understanding this gut-microbiota-host signaling axis is crucial for elucidating the systemic effects of SST treatment.
References
- 1. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]
- 4. Fecal sample collection, DNA isolation, and 16S rRNA gene sequencing [bio-protocol.org]
- 5. Fecal Collection and 16S rRNA Sequencing [bio-protocol.org]
- 6. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive 16S rRNA and metagenomic data from the gut microbiome of aging and rejuvenation mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Methyl Donor Deficiency Impairs Early Growth in Association with Dysmorphic Small Intestinal Crypts and Reduced Gut Microbial Community Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.regionh.dk [research.regionh.dk]
- 12. jfda-online.com [jfda-online.com]
- 13. "Development of an untargeted metabolomics analytical protocol for feca" by Tsai-Wei Ting, Chih-Ning Cheng et al. [jfda-online.com]
- 14. Integrative analysis of the mouse fecal microbiome and metabolome reveal dynamic phenotypes in the development of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Succinylsulfathiazole Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the challenges of dissolving Succinylsulfathiazole for in vitro experiments. Due to its low aqueous solubility, achieving desired concentrations in assay media can be difficult. The following sections offer practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common laboratory solvents?
This compound is a crystalline powder characterized by very low solubility in water and most organic solvents, but it dissolves in alkaline solutions.[1][2] Its solubility in Dimethyl Sulfoxide (DMSO) is significantly higher, making DMSO a common choice for preparing concentrated stock solutions.[3][4]
Data Presentation: Solubility of this compound | Solvent | Reported Solubility | Notes | Citations | | :--- | :--- | :--- | :--- | | Water | Very slightly soluble; 1 g in ~4800 mL. |[1][2] | | Water (pH 7.4) | 51.4 µg/mL | - |[5] | | Water (38 °C) | 0.49 g/L (490 µg/mL) | - |[6] | | Alkaline Solutions | Soluble | Dissolves in aqueous solutions of alkali hydroxides and carbonates. |[1][2] | | DMSO | 60 - 100 mg/mL | May require sonication or gentle warming to fully dissolve. |[3][4] | | Ethanol | Sparingly soluble | - |[2] | | Acetone | Sparingly soluble | - |[2] | | Chloroform / Ether | Insoluble | - |[2] |
Q2: Why does my this compound precipitate when I dilute my DMSO stock into aqueous assay media?
This is a common phenomenon known as "precipitation" or "crashing out." this compound is highly soluble in a strong organic solvent like DMSO but has very poor solubility in water.[1][3] When a small volume of the concentrated DMSO stock is added to a large volume of aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The aqueous medium cannot maintain the drug in solution at the new, lower DMSO concentration, causing the drug to precipitate out as a solid.
Caption: Workflow showing how dilution of a DMSO stock into aqueous buffer can cause precipitation.
Q3: What are the primary strategies to improve the solubility of this compound for my assay?
Several techniques can be employed, categorized as chemical modification, physical methods, and the use of formulation excipients.[7][8] The most common and practical approaches for in vitro assays are:
-
pH Adjustment: Taking advantage of its acidic nature to dissolve it in a basic solution.[1][2]
-
Co-solvency: Using a mixture of solvents (e.g., DMSO, PEG300) to increase solubility.[3][9]
-
Use of Surfactants: Employing detergents like Tween-80 to improve wetting and prevent precipitation.[10][11]
-
Complexation: Using agents like cyclodextrins to form soluble inclusion complexes with the drug.[3]
Caption: Key strategies for enhancing the solubility of this compound in vitro.
Troubleshooting Guides & Experimental Protocols
Issue: The compound will not dissolve, even in DMSO, or precipitates upon dilution.
Here are three detailed protocols to prepare a soluble stock solution. The best choice depends on the tolerance of your specific in vitro assay to the excipients used.
Protocol 1: pH Adjustment Method
This method is effective because this compound is soluble in alkaline solutions.[2][6] This is suitable for assays that are not sensitive to a slightly alkaline pH or where the final dilution results in a physiologically acceptable pH.
Experimental Protocol:
-
Prepare an Alkaline Solution: Prepare a sterile 0.1 M Sodium Bicarbonate (NaHCO₃) or a 0.05 M Sodium Hydroxide (NaOH) solution.
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Dissolution: Slowly add the powder to the alkaline solution while vortexing or stirring. The compound should dissolve as it forms a salt. Gentle warming (to 37°C) may aid dissolution.
-
pH Neutralization (Optional): If required for your assay, carefully adjust the pH of the stock solution back towards neutral (e.g., pH 7.4-8.0) using a sterile HCl solution. Be cautious, as lowering the pH too much may cause precipitation.
-
Sterilization: Sterilize the final stock solution by filtering through a 0.22 µm syringe filter.
-
Dilution: Add the required volume of the stock solution to your final assay medium. Ensure the final buffer capacity of the medium is sufficient to maintain the desired pH.
Caution: Always confirm that the final pH and the excipients are compatible with your cell line or biological system.
Protocol 2: Co-solvent and Surfactant Formulation
This protocol uses a combination of DMSO, a co-solvent (PEG300), and a surfactant (Tween-80) to create a stable stock solution that is less likely to precipitate upon dilution. This formulation is commonly used for in vivo studies and can be adapted for in vitro work.[3][4]
Experimental Protocol:
-
Initial Dissolution in DMSO: Weigh this compound and dissolve it in DMSO to constitute 10% of the final stock solution volume. For example, to make 1 mL of stock, dissolve the drug in 100 µL of DMSO. Use of an ultrasonic bath is recommended to ensure complete dissolution.[3][4]
-
Add Co-solvent: Add PEG300 to constitute 40% of the final volume (400 µL for a 1 mL final stock). Mix thoroughly until the solution is clear.
-
Add Surfactant: Add Tween-80 to constitute 5% of the final volume (50 µL for a 1 mL final stock). Mix again.
-
Final Dilution: Add a suitable aqueous vehicle (e.g., saline or sterile water) to make up the final 45% of the volume (450 µL for a 1 mL final stock). The final solution should be clear.
-
Storage: Store the stock solution at -20°C. Before use, warm to room temperature and vortex well.
Caption: Experimental workflow for the co-solvent/surfactant formulation method.
Protocol 3: Complexation with Cyclodextrin
This method uses a modified cyclodextrin, Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD), to encapsulate the drug molecule, forming a water-soluble inclusion complex.[3] This is often an excellent choice for cell-based assays as cyclodextrins are generally well-tolerated.
Experimental Protocol:
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in your desired aqueous vehicle (e.g., saline or cell culture medium without serum). Stir until fully dissolved. This will be your "vehicle."
-
Initial Dissolution in DMSO: Dissolve the required amount of this compound in DMSO. The volume of DMSO should be 10% of your final desired stock solution volume (e.g., for 1 mL of stock, use 100 µL of DMSO).
-
Complexation: Slowly add the DMSO/drug solution from step 2 into the SBE-β-CD vehicle from step 1, which will constitute the remaining 90% of the volume (900 µL for a 1 mL final stock). Vortex or sonicate until the solution is completely clear.
-
Storage and Use: Store the final stock at -20°C. This stock can then be further diluted into your assay medium.
Data Presentation: Summary of Formulation Protocols
| Method | Key Components | Achievable Concentration | Best For | Citations |
|---|---|---|---|---|
| pH Adjustment | 0.1 M NaHCO₃ or 0.05 M NaOH | Dependent on final pH | Assays tolerant to slight pH shifts. | [1][2] |
| Co-Solvent/Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | General in vitro assays; requires vehicle control. | [3][4] |
| Cyclodextrin Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Cell-based assays due to low cytotoxicity. |[3] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 5. This compound | C13H13N3O5S2 | CID 5315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 116-43-8 [m.chemicalbook.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. wjbphs.com [wjbphs.com]
- 10. researchgate.net [researchgate.net]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Succinylsulfathiazole instability in aqueous solutions
Welcome to the Technical Support Center for Succinylsulfathiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a sulfonamide antibiotic that functions as a prodrug.[1] In the body, it is slowly hydrolyzed to the active antimicrobial agent, sulfathiazole (B1682510).[1] It is a white or yellowish-white crystalline powder.[1]
Q2: What is the primary cause of this compound instability in aqueous solutions?
The primary cause of instability is hydrolysis of the amide bond, which links the succinyl group to the sulfathiazole moiety. This degradation is significantly influenced by the pH of the solution.
Q3: My this compound is not dissolving in water. What should I do?
This compound has very low solubility in water.[1][2] To dissolve it, consider the following:
-
Use an alkaline solution: this compound is more soluble in alkaline solutions, such as 1 M sodium hydroxide.[1][3]
-
Use a co-solvent: A stock solution can be prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted into your aqueous buffer.[2][4] Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
-
Heating and Sonication: Gentle heating and sonication can aid in the dissolution of this compound in aqueous solutions.[4]
Q4: My this compound solution is clear initially but then a precipitate forms. Why is this happening and how can I prevent it?
This phenomenon, known as precipitation, can occur for several reasons:
-
Supersaturation: The initial concentration of your solution may be above its solubility limit in the specific buffer and temperature conditions, leading to the compound falling out of solution over time.
-
Change in pH: A shift in the pH of your experimental medium can decrease the solubility of this compound, causing it to precipitate.
-
Solvent Shift: When a concentrated stock solution in an organic solvent (like DMSO) is added to an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.
To prevent precipitation:
-
Lower the final concentration: Work with a lower final concentration of this compound in your aqueous medium.
-
Optimize dilution: Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing to ensure rapid and even dispersion.[5]
-
Maintain pH: Ensure your buffer has sufficient capacity to maintain a stable pH throughout your experiment.
Q5: How should I prepare and store a stock solution of this compound?
For a stock solution, it is recommended to dissolve this compound in DMSO.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the aqueous solution. | Prepare fresh solutions before each experiment. Monitor the stability of your solution over the duration of your experiment using a stability-indicating analytical method like HPLC. |
| Immediate precipitation upon adding DMSO stock to aqueous buffer | The final concentration exceeds the solubility limit of this compound in the aqueous buffer. | Lower the final concentration of this compound. Add the DMSO stock solution slowly to the vigorously stirring aqueous buffer.[5] |
| Precipitate forms over time in the aqueous solution | The solution is supersaturated or the pH of the medium has changed. | Use the solution immediately after preparation. Ensure the pH of your experimental medium is stable. Consider using a buffer with a higher pH to increase solubility. |
| Difficulty dissolving the compound | Low aqueous solubility of this compound. | Use an alkaline buffer or a co-solvent system (e.g., with DMSO). Gentle warming and sonication can also be employed.[4] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water (pH 7.4) | 51.4 µg/mL | [6] |
| Water (38 °C) | 0.49 g/L | [1][3] |
| 1 M NaOH | 50 mg/mL | [1][3] |
| DMSO | ~100 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[4]
-
Vortex the solution until all the solid has dissolved. Gentle warming in a water bath may be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Stability-Indicating HPLC Method for this compound and Sulfathiazole
This protocol provides a general framework. Method validation and optimization are crucial for specific applications.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized to achieve good separation between this compound, sulfathiazole, and any other degradation products.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Detection: UV detection at a wavelength where both this compound and sulfathiazole have significant absorbance (e.g., around 260-280 nm).
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting this compound solutions to stress conditions such as:
-
Acidic and Basic Hydrolysis: Incubate the drug solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Expose the drug solution to elevated temperatures.
-
Photodegradation: Expose the drug solution to UV and visible light.
-
-
Analysis: Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent drug and its primary metabolite, sulfathiazole.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. This compound CAS#: 116-43-8 [m.chemicalbook.com]
- 2. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 3. This compound | 116-43-8 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C13H13N3O5S2 | CID 5315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Stability of Succinylsulfathiazole: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients during experimental procedures is paramount to obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to minimize the degradation of succinylsulfathiazole, a sulfonamide prodrug, during its handling and analysis.
This compound's primary route of degradation is through hydrolysis, which cleaves the succinyl group to release the active moiety, sulfathiazole (B1682510). This process is significantly influenced by environmental factors such as pH, temperature, and light. Understanding and controlling these factors are critical to maintaining the integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The principal degradation pathway for this compound is hydrolysis. In the presence of moisture, the amide bond linking the succinyl group to the sulfathiazole molecule is cleaved, yielding sulfathiazole and succinic acid. This hydrolysis is catalyzed by both acidic and basic conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: My this compound solution appears to be degrading despite being stored in the dark. What could be the cause?
A3: If photolytic degradation has been ruled out, thermal degradation or hydrolysis are the likely culprits. This compound, like many pharmaceutical compounds, is susceptible to degradation at elevated temperatures. Additionally, if the solution is not properly buffered, pH changes over time can accelerate hydrolysis. Ensure that solutions are stored at recommended low temperatures and that the pH is controlled with a suitable buffer system.
Q4: What are the expected degradation products of this compound?
A4: The main and expected degradation product resulting from hydrolysis is sulfathiazole . Under forced degradation conditions, such as exposure to strong acids, bases, oxidizing agents, or high temperatures, other minor degradation products may be formed. Characterization of these products would require techniques like mass spectrometry in conjunction with chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of Potency in Stock Solutions | Hydrolysis due to improper pH or storage temperature. | - Prepare stock solutions in aprotic solvents like DMSO or a buffered aqueous solution with a pH maintained between 6.0 and 7.5.- Store stock solutions at 2-8°C for short-term use (days) and at -20°C or lower for long-term storage (weeks to months).- Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials. |
| Inconsistent Results in Biological Assays | Degradation of this compound in the assay medium. | - Minimize the pre-incubation time of this compound in aqueous-based assay media before addition to the biological system.- If possible, prepare a more concentrated stock in a stabilizing solvent and perform the final dilution immediately before use.- Run a control experiment to assess the stability of this compound in your specific assay medium over the time course of the experiment. |
| Appearance of Unexpected Peaks in Chromatograms | Degradation of the compound during sample preparation or analysis. | - Ensure that the mobile phase used for HPLC analysis has a pH that is optimal for the stability of this compound.- Control the temperature of the autosampler to prevent degradation of samples waiting for injection.- Perform a forced degradation study to identify the retention times of potential degradation products, which will aid in peak identification and tracking. |
| Precipitation of the Compound in Aqueous Buffers | Low aqueous solubility of this compound. | - Prepare a concentrated stock solution in an organic solvent such as DMSO before diluting with aqueous buffer.- The final concentration of the organic solvent in the aqueous solution should be kept low (typically <1%) to avoid solubility and potential toxicity issues in biological systems.- Use of co-solvents or solubility enhancers may be considered, but their compatibility with the experimental system must be validated. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a stock solution of this compound with minimized risk of degradation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Sterile, amber microcentrifuge tubes or vials
Methodology:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, amber vials to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or lower for long-term storage. For short-term storage (up to one week), 2-8°C is acceptable.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV or PDA detector
-
C18 HPLC column
-
Suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period. At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a sample of solid this compound and a solution of the compound in a temperature-controlled oven at a temperature above accelerated stability conditions (e.g., 80°C). Sample at various time points, cool, and prepare for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound in a transparent container to a light source within a photostability chamber. The light source should provide a combination of UV and visible light. Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light under the same temperature conditions. Sample at appropriate time intervals for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all formed degradation products.
Visualizing Degradation and Experimental Logic
To further aid in understanding the degradation of this compound and the logic behind troubleshooting, the following diagrams are provided.
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Succinylsulfathiazole (SST) Dosage Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Succinylsulfathiazole (SST) dosage in experimental settings to ensure efficacy while minimizing host toxicity and potential confounding effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SST) and what is its mechanism of action? this compound is a sulfonamide antibiotic that functions as a prodrug.[1] It is characterized by poor absorption in the gastrointestinal (GI) tract.[2][3] In the large intestine, bacterial esterases slowly hydrolyze SST into its active form, sulfathiazole.[1][3] Sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[4] This enzyme is crucial for the synthesis of folic acid in bacteria. By blocking this pathway, SST disrupts the production of bacterial DNA, RNA, and proteins, leading to an antibacterial effect primarily localized within the gut.[1][4]
Q2: Why is SST commonly used in research, particularly in rodent folate depletion studies? SST is used extensively in research to modify gut microbiota and reduce folate-producing bacteria.[3] Because approximately 95% of the drug remains in the intestine with minimal systemic absorption, it can create a localized folate-deficient environment, which is useful for studying the effects of folate restriction.[1][3][5] Its long-acting nature within the gut makes it effective for sustained modulation of the microbiome.[3][4]
Q3: What are the potential host toxicities associated with this compound? While SST is noted for having no known systemic toxicities in some rodent studies, it is still a sulfonamide and carries the potential for class-related side effects.[2][3] These can include gastrointestinal disturbances, hypersensitivity reactions, nephrotoxicity (kidney damage), and blood disorders.[2] A primary concern with sulfonamides is the risk of crystalluria (crystal formation in urine), which can be mitigated with adequate fluid intake.[2] Researchers should monitor for any adverse reactions, especially during prolonged treatment.[2]
Q4: Are there any non-folate-related systemic effects of SST that could confound experimental results? Yes. Recent studies have shown that SST can modulate critical energy and nutrient-sensing pathways, specifically the mTOR signaling pathway in the liver of mice.[3] This effect occurs independently of SST's impact on folate levels and could be a significant confounding variable in studies related to metabolism, cancer, and cellular signaling.[3] Researchers using SST should be aware of this potential off-target effect and may need to include additional control groups to account for it.
Q5: What is a typical dosage of SST in experimental rodent models? A commonly cited dosage for altering gut flora and inducing a folate-deficient state in rodents is the addition of 1% this compound to the diet.[3] However, the optimal dose can vary based on the specific research model, animal strain, and experimental goals.
Troubleshooting Guide
Issue 1: Signs of renal toxicity (e.g., crystalluria, abnormal urinalysis) are observed in animal models.
-
Possible Cause: Insufficient fluid intake is a primary risk factor for crystalluria associated with sulfonamide antibiotics.[2] The dosage may also be too high for the specific animal model or strain.
-
Troubleshooting Steps:
-
Ensure animals have constant and easy access to drinking water to maintain adequate hydration.[2]
-
Regularly monitor renal function through urinalysis.[2]
-
If toxicity persists, consider a dose-response study to determine the minimum effective dose required to achieve the desired microbiological effect with reduced toxicity.
-
For prolonged studies, perform complete blood counts (CBC) and renal function tests periodically.[2]
-
Issue 2: Unexpected changes in host energy metabolism or cellular signaling pathways are confounding results.
-
Possible Cause: SST has been shown to modulate the mTOR signaling pathway in the liver, independent of its effects on folate synthesis.[3] This can impact cellular processes related to growth, proliferation, and metabolism.
-
Troubleshooting Steps:
-
Acknowledge the potential for this off-target effect in your experimental design.
-
Include a crucial control group: a cohort receiving a folate-replete diet with SST. This helps to isolate the effects of SST on host metabolism from the effects of folate deficiency itself.
-
When analyzing tissues like the liver, consider assessing key markers of the mTOR pathway (e.g., phosphorylation of S6 kinase, 4E-BP1) to quantify the impact of SST.
-
Issue 3: Inconsistent or variable effects on the gut microbiome composition across experiments.
-
Possible Cause: The baseline gut microbiota can vary significantly between animals due to factors like supplier, genetics, diet, and housing conditions. The effectiveness of SST can be influenced by the initial composition of the gut flora.
-
Troubleshooting Steps:
-
Source animals from a consistent, reliable vendor and allow for an acclimatization period before starting the experiment.
-
Standardize the base diet and housing conditions for all experimental groups.
-
Characterize the baseline microbiome of a subset of animals before introducing the SST-containing diet to establish a pre-treatment reference point.
-
Ensure homogenous mixing of SST into the feed to guarantee consistent dosing for all animals.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetics & Mechanism
| Parameter | Description | Reference |
| Drug Class | Sulfonamide Antibiotic; Prodrug | [1][2] |
| Mechanism of Action | Competitively inhibits bacterial dihydropteroate synthase (DHPS), blocking folic acid synthesis. | [3][4] |
| Active Form | Sulfathiazole (converted from SST by bacterial esterases in the large intestine). | [1][3] |
| Absorption | Poorly absorbed; approximately 95% remains in the GI tract. | [1][2][5] |
| Primary Site of Action | Gastrointestinal tract. | [3][4] |
| Systemic Exposure | Minimal, which helps to reduce systemic side effects but does not eliminate them. | [1][4] |
Table 2: Potential Host Toxicities and Recommended Mitigation Strategies
| Potential Toxicity | Organ System | Key Markers / Symptoms | Mitigation & Monitoring Strategies | Reference |
| Crystalluria/Nephrotoxicity | Renal | Crystals in urine, abnormal kidney function tests. | Ensure adequate fluid intake; monitor via regular urinalysis. | [2] |
| Hypersensitivity | Systemic/Dermal | Skin rashes, allergic reactions. | Discontinue use if a rash occurs; use with caution in subjects with a history of allergies. | [2] |
| Blood Disorders | Hematologic | Changes in blood cell counts (e.g., anemia, leukopenia). | Perform periodic Complete Blood Counts (CBC) during long-term studies. | [2] |
| Hepatotoxicity | Hepatic | Elevated liver enzymes. | Monitor liver function in cases of suspected toxicity or pre-existing hepatic impairment. | [2] |
| Metabolic Dysregulation | Hepatic/Systemic | Altered expression of genes in the mTOR signaling pathway. | Include proper control groups (e.g., folate-replete + SST diet) to isolate off-target effects. | [3] |
Visualizations
Signaling and Workflow Diagrams
Caption: Workflow of SST from inactive prodrug to active folate synthesis inhibitor.
Caption: A logical workflow for troubleshooting common issues during SST experiments.
Caption: SST may influence the mTOR pathway, a key regulator of cell metabolism.
Experimental Protocols
Protocol 1: Preparation of 1% this compound-Supplemented Rodent Diet
-
Objective: To prepare a standard rodent diet containing 1% (w/w) SST for use in studies modulating gut microbiota.
-
Materials:
-
Standard powdered rodent diet
-
This compound powder (USP grade)
-
Large-scale mixer (e.g., V-blender) or a planetary mixer for smaller batches
-
Calibrated digital scale
-
-
Procedure:
-
Calculate the required amount of SST. For 1 kg (1000 g) of diet, 10 g of SST is needed.
-
Weigh out 990 g of the powdered rodent diet and 10 g of SST powder separately.
-
To ensure homogeneity, use geometric dilution. Mix the 10 g of SST with an equal amount (10 g) of powdered diet in the mixer.
-
Continue adding progressively larger amounts of the powdered diet to the mixture (e.g., add 20 g, then 40 g, then 80 g) and mix thoroughly after each addition.
-
Once a significant portion has been mixed, add the remaining powdered diet and mix until the SST is uniformly distributed throughout. For large batches, this may take 15-20 minutes in a V-blender.
-
Store the SST-supplemented diet in airtight, light-protected containers at 4°C.
-
Quality Control: Optionally, take samples from different batches to have them analytically tested for SST concentration to confirm mixing uniformity.
-
Protocol 2: Routine Monitoring for Host Toxicity in Rodent Models
-
Objective: To proactively monitor for common toxicities associated with sulfonamide administration during long-term studies.
-
Schedule: Perform checks weekly for the first month, then bi-weekly or monthly for the remainder of the study, or if any clinical signs appear.
-
Procedures:
-
Daily Clinical Observation:
-
Visually inspect animals for signs of distress, including lethargy, ruffled fur, and changes in posture.
-
Monitor for skin rashes or allergic reactions.
-
Record food and water intake, as a significant drop can indicate adverse effects.
-
-
Weekly Body Weight:
-
Record the body weight of each animal to track growth curves. Weight loss or stunted growth can be an early sign of toxicity.
-
-
Bi-weekly/Monthly Urinalysis:
-
Collect urine samples using metabolic cages or manual techniques.
-
Visually inspect for cloudiness.
-
Use urine test strips to check for hematuria (blood), proteinuria, and pH.
-
Perform microscopic analysis of urine sediment to look for the presence of sulfonamide crystals.
-
-
Terminal/Interim Blood Collection:
-
Protocol 3: Control Experiment for Off-Target mTOR Pathway Effects
-
Objective: To differentiate the systemic effects of SST from the effects of folate depletion.
-
Experimental Groups: A minimum of four groups are recommended:
-
Group 1 (Control): Folate-sufficient diet.
-
Group 2 (Folate Depletion): Folate-deficient diet.
-
Group 3 (SST Effect): Folate-sufficient diet + 1% SST.
-
Group 4 (Combined Effect): Folate-deficient diet + 1% SST.
-
-
Methodology:
-
Maintain animals on their respective diets for the duration of the experiment (e.g., 21 weeks, as per literature).[3]
-
Gene Expression Analysis:
-
Extract total RNA from liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure mRNA levels of key genes in the mTOR pathway (e.g., Mtor, Rps6kb1 (S6K1), Eif4ebp1).[3]
-
-
Protein Analysis (Western Blot):
-
Extract total protein from liver tissue.
-
Perform Western blotting to assess the phosphorylation status of mTOR targets, such as p-S6K (phosphorylated S6 kinase) and p-4E-BP1, which indicate pathway activation.
-
-
Metabolite Assays:
-
Measure ATP/ADP and NAD+/NADH ratios in liver homogenates to assess the cellular energy status, as these can be influenced by mTOR signaling.[3]
-
-
-
Data Interpretation: By comparing Group 3 (SST only) to Group 1 (Control), researchers can isolate and quantify the specific impact of SST on the mTOR pathway and host metabolism, independent of its role in folate depletion.
References
Identifying and mitigating confounding variables in Succinylsulfathiazole research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating confounding variables during experiments involving succinylsulfathiazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a sulfonamide antibiotic that functions as a prodrug.[1][2] It is poorly absorbed in the gastrointestinal tract, where it is hydrolyzed by bacterial enzymes to release the active compound, sulfathiazole.[2] Sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid.[1] By blocking this pathway, this compound inhibits the synthesis of bacterial DNA, RNA, and proteins, leading to a bacteriostatic or bactericidal effect.[1]
Q2: My results are inconsistent when using this compound to study folate depletion. What could be the issue?
A significant confounding factor in folate depletion studies is the off-target effects of this compound.[3] Research has shown that this compound can modulate critical energy and nutrient-sensing pathways, such as the mTOR signaling pathway in the liver, independent of its impact on folate levels.[3] This could potentially overlap with the pathways affected by folate depletion, confounding the results of cancer or metabolic studies.[3]
Q3: I've observed unexpected physiological changes in my animal models treated with this compound. What are the potential causes?
Unexpected physiological changes can arise from several confounding variables:
-
Gut Microbiome Disruption: this compound significantly alters the composition of the gut microbiota.[3] This dysbiosis can impact host immune and metabolic processes, leading to a range of pathologies.[3]
-
Nutritional Deficiencies: The alteration of the gut flora can lead to deficiencies in vitamins synthesized by bacteria, such as biotin (B1667282) and folic acid, which can manifest as nutritional deficiency symptoms.[4]
-
Off-Target Effects: As mentioned, this compound can have off-target effects on pathways like mTOR signaling.[3]
Q4: Are there known drug interactions with this compound that could affect my research?
Yes, this compound can interact with several other drugs, potentially confounding experimental outcomes. It can potentiate the effects of oral anticoagulants, methotrexate, and phenytoin.[5] It may also reduce the concentration of cyclosporin (B1163) and interfere with the efficacy of hormonal contraceptives.[5] The effects of this compound can be antagonized by para-aminobenzoic acid (PABA) and its derivatives.[5]
Troubleshooting Guide
| Issue | Potential Cause (Confounding Variable) | Troubleshooting/Mitigation Strategy |
| Unexpected changes in host metabolism or cell signaling pathways. | Off-target effects of this compound (e.g., mTOR pathway modulation). | Include a control group treated with a non-sulfonamide antibiotic with a different mechanism of action to differentiate between effects due to gut microbiota changes and direct off-target effects of this compound. Conduct targeted assays to measure the activity of key signaling pathways like mTOR. |
| Variability in gut microbiota composition between experimental groups. | This compound-induced dysbiosis. | Perform baseline and longitudinal analysis of the gut microbiome composition (e.g., 16S rRNA sequencing) for all experimental and control groups. Co-administer a defined cocktail of beneficial microbes (probiotics) to standardize the gut flora. |
| Symptoms of nutritional deficiency in animal models. | Reduced synthesis of vitamins (e.g., biotin, folic acid) by gut bacteria. | Supplement the diet of all animal groups with a standardized vitamin mix to prevent deficiencies.[4] Measure baseline and endpoint levels of key vitamins in blood or tissue samples. |
| Inconsistent drug efficacy or unexpected toxicity. | Interaction with other administered compounds or dietary components. | Carefully review all administered compounds for known interactions with sulfonamides. Standardize the diet across all experimental groups, paying attention to components like fermentable fibers which can influence the gut microbiome and folate production.[3] |
| Adverse reactions in specific animal models. | Underlying health conditions of the animals (e.g., renal or hepatic impairment, G6PD deficiency). | Screen animals for pre-existing health conditions before inclusion in the study. Monitor renal and hepatic function throughout the experiment.[5] |
Experimental Protocols
Protocol 1: Assessing the Impact of this compound on the Gut Microbiota
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate mice to the facility and diet for at least one week prior to the experiment.
-
Experimental Groups:
-
Control Group: Standard diet.
-
This compound Group: Standard diet supplemented with 1% this compound.
-
-
Treatment Duration: 4 weeks.
-
Sample Collection: Collect fecal samples at baseline (week 0) and at the end of the treatment period (week 4). Store samples at -80°C until analysis.
-
Microbiota Analysis:
-
Extract DNA from fecal samples using a commercially available kit.
-
Amplify the V3-V4 region of the 16S rRNA gene using PCR.
-
Sequence the amplicons on an Illumina MiSeq platform.
-
Analyze the sequencing data using a bioinformatics pipeline such as QIIME 2 or Mothur to determine the taxonomic composition and diversity of the gut microbiota.
-
Protocol 2: Investigating Off-Target Effects of this compound on mTOR Signaling
-
Animal Model and Groups: As described in Protocol 1.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect liver tissue. Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
Western Blot Analysis:
-
Homogenize liver tissue and extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key mTOR pathway proteins (e.g., phosphorylated mTOR, total mTOR, phosphorylated S6K, total S6K, phosphorylated 4E-BP1, total 4E-BP1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Identifying potential confounding variables.
References
- 1. nbinno.com [nbinno.com]
- 2. goldbio.com [goldbio.com]
- 3. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of this compound and Phthalylsulfathiazole on the Bacterial Flora of Rat Feces | Scilit [scilit.com]
- 5. mims.com [mims.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Succinylsulfathiazole Powder
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of Succinylsulfathiazole powder. Consistent quality of this active pharmaceutical ingredient (API) is critical for reproducible experimental results and the development of safe and effective drug products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a sulfonamide antibacterial agent.[1][2][3] It acts as a prodrug, meaning it is administered in an inactive form and then converted to its active form, sulfathiazole, in the body.[1] This slow hydrolysis occurs primarily in the gastrointestinal tract, allowing for localized antibacterial action.[1] It is a white or yellowish-white crystalline powder.[1][2] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃N₃O₅S₂ | [4][5] |
| Molecular Weight | 355.39 g/mol | [4][5] |
| Melting Point | 184-186 °C | [6] |
| Solubility | Very slightly soluble in water; Soluble in aqueous solutions of alkali hydroxides and carbonates. | [1][2] |
| Appearance | White to off-white or yellowish-white crystalline powder. | [1][2] |
Q2: What are the common causes of batch-to-batch variability in this compound powder?
Batch-to-batch variability in pharmaceutical powders like this compound can stem from several factors during manufacturing and storage. These include:
-
Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact physical properties like solubility and dissolution rate.
-
Particle Size Distribution (PSD): Variations in particle size affect the powder's flowability, dissolution rate, and bioavailability.
-
Moisture Content: The amount of water present can influence powder flow, stability, and degradation.
-
Impurities: Residual solvents, starting materials, or by-products from the synthesis process can vary between batches.
-
Degradation: Improper storage conditions (e.g., exposure to light, heat, or humidity) can lead to the formation of degradation products.
Q3: How can I assess the polymorphic form of my this compound batch?
The most common techniques to identify and characterize polymorphs are X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC).
-
X-ray Diffraction (XRD): This technique provides a unique fingerprint for each crystalline form based on its crystal lattice structure.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions, such as melting and crystallization, which are unique for different polymorphs.
Q4: My dissolution results for different batches of this compound are inconsistent. What could be the cause?
Inconsistent dissolution profiles are a common manifestation of batch-to-batch variability. The primary culprits are often:
-
Polymorphism: Different polymorphs can have significantly different dissolution rates.
-
Particle Size Distribution: Smaller particles generally have a larger surface area, leading to faster dissolution. Variations in PSD between batches will directly impact the dissolution profile.
-
Moisture Content: High moisture content can lead to particle agglomeration, reducing the effective surface area for dissolution.
A systematic investigation starting with polymorphism and particle size analysis is recommended.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues encountered with this compound powder.
Issue 1: Inconsistent Experimental Results (e.g., in vitro assays, animal studies)
-
Symptom: Significant variation in efficacy, toxicity, or pharmacokinetic profiles between experiments using different batches of this compound.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
-
Recommended Actions:
-
Physicochemical Characterization: Analyze each batch for polymorphism (XRD/DSC), particle size distribution (laser diffraction), and moisture content (Karl Fischer titration).
-
Purity and Impurity Profiling: Use a stability-indicating HPLC method to determine the purity of each batch and identify any significant differences in the impurity profile.
-
Data Comparison: Compare the analytical data for the problematic batch with a batch that yielded expected results.
-
Correlation Analysis: Attempt to correlate the observed experimental variability with any identified physicochemical differences.
-
Issue 2: Poor Powder Flowability
-
Symptom: Difficulty in handling the powder, such as clumping, arching in hoppers, or inconsistent die filling during tablet/capsule manufacturing.
-
Troubleshooting Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ingenieurschemiecompra.on.drv.tw [ingenieurschemiecompra.on.drv.tw]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Succinylsulfathiazole stock solutions for long-term storage
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Succinylsulfathiazole (SST) stock solutions for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a sulfonamide antibiotic that acts as a prodrug.[1] In solution, it can hydrolyze to its active form, sulfathiazole, and is susceptible to other degradation pathways such as oxidation and photodegradation. Maintaining the integrity of this compound in stock solutions is crucial for accurate and reproducible experimental results.
Q2: What are the primary factors that affect the stability of this compound stock solutions?
A2: The stability of this compound solutions is primarily influenced by pH, temperature, light exposure, the choice of solvent, and the presence of oxidizing agents.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound, as it has very low solubility in water.[1] For in vivo studies, complex solvent systems are often required.[1]
Q4: How should I store my this compound stock solutions for long-term stability?
A4: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C for up to one year or at -80°C for up to two years.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: While specific studies on the use of antioxidants with this compound are limited, antioxidants are generally used to prevent oxidative degradation of sulfonamides.[3][4] The choice of antioxidant should be carefully considered to avoid interference with downstream experiments.
Troubleshooting Guide
Problem: My this compound stock solution has changed color (e.g., turned yellow).
-
Potential Cause: Discoloration can be an indicator of degradation, particularly due to photodegradation or oxidation.[3]
-
Recommended Action:
-
It is best to discard the discolored solution and prepare a fresh stock.
-
To prevent this issue in the future, always store your stock solutions protected from light, for example, by using amber vials or wrapping the container in aluminum foil.[2]
-
Consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.
-
Problem: I am seeing unexpected or inconsistent results in my experiments using a previously prepared this compound stock solution.
-
Potential Cause: This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound and the presence of degradation products that might have off-target effects.
-
Recommended Action:
-
Prepare a fresh stock solution of this compound for your experiments.[5]
-
If you must use a previously prepared stock, consider qualifying its integrity and concentration using an analytical method like HPLC.
-
For long-term studies, it is advisable to establish a stability testing protocol for your stock solutions under your specific storage conditions.
-
Problem: My this compound stock solution shows precipitation after thawing.
-
Potential Cause: this compound has low aqueous solubility, and if the stock solution in an organic solvent like DMSO is not properly warmed and mixed, the compound may precipitate.[1] Water absorption by DMSO can also reduce the solubility of the compound.[6]
-
Recommended Action:
-
Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve any precipitate. Gentle warming and sonication can also aid in dissolution.[1]
-
Use anhydrous DMSO to prepare your stock solutions to minimize water absorption.[1]
-
Store aliquots in tightly sealed vials to prevent moisture uptake.
-
Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Maximum Recommended Storage Duration | Key Considerations |
| DMSO | -20°C | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Use anhydrous DMSO. |
| DMSO | -80°C | 2 years[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Use anhydrous DMSO. |
| Aqueous Buffers | 2-8°C | Short-term (prepare fresh) | Stability is highly pH-dependent. Protect from light. Prone to hydrolysis. |
Potential Degradation Pathways of this compound
This compound, being a prodrug of sulfathiazole, is susceptible to several degradation pathways. The primary degradation route is hydrolysis, which cleaves the succinyl group to release the active sulfathiazole. Both this compound and its active metabolite can undergo further degradation through oxidation and photolysis.
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound solid into the tube. For a 1 mL stock solution of 100 mM, you will need 35.54 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve the final concentration of 100 mM.
-
Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Model Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]
1. Acid Hydrolysis:
-
To an aliquot of the this compound stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at 60°C for a predetermined time (e.g., 2, 4, 8 hours).
-
After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.[3]
2. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for a set time.
-
Cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute for HPLC analysis.[3]
3. Oxidative Degradation:
-
Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).[8]
-
Keep the mixture at room temperature for a specified duration.
-
Dilute the sample for HPLC analysis.
4. Thermal Degradation:
-
Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Cool the sample before diluting for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to a light source that complies with ICH Q1B guidelines (providing both UV and visible light).[9][10][11][12]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
Model Protocol: Stability-Indicating HPLC-UV Method
This is a model method adapted from protocols for other sulfonamides and would require validation for this compound.[2][13][14]
| Parameter | Recommended Condition |
| Instrument | HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a ratio of approximately 52:48 (v/v). The exact ratio should be optimized to achieve good separation.[13] |
| Flow Rate | 1.0 mL/min[14] |
| Detection Wavelength | Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 270 nm).[14] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |
Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust for the quantification of this compound and the separation of its degradation products.[13]
Troubleshooting Workflow for Stability Issues
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Removal of Sulfamethoxazole, Sulfathiazole and Sulfamethazine in their Mixed Solution by UV/H2O2 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
Technical Support Center: Succinylsulfathiazole-Induced Crystalluria in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of succinylsulfathiazole-induced crystalluria in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause crystalluria?
A1: this compound is a sulfonamide antimicrobial agent.[1] It acts as a prodrug, meaning it is converted into its active form, sulfathiazole (B1682510), in the body.[1] While approximately 95% of an oral dose of this compound remains in the gastrointestinal tract, the remaining 5% is hydrolyzed to sulfathiazole and absorbed into the bloodstream.[1] This absorbed sulfathiazole is then excreted in the urine. Crystalluria, the formation of crystals in the urine, can occur if the concentration of sulfathiazole exceeds its solubility limit in the urinary tract.
Q2: What are the primary factors that influence the formation of sulfathiazole crystals in urine?
A2: The main factors contributing to sulfathiazole crystalluria are:
-
Urine pH: Sulfathiazole is a weak acid with a pKa of approximately 7.2.[2][3] In acidic urine (pH below its pKa), a higher proportion of the drug will be in its less soluble, non-ionized form, increasing the risk of precipitation and crystal formation.
-
Urine Volume: Low urine volume leads to a higher concentration of sulfathiazole, which can surpass its solubility and lead to crystallization.
-
Drug Dosage: Higher doses of this compound result in a greater amount of absorbed sulfathiazole, increasing its concentration in the urine.
Q3: What are the main strategies to prevent this compound-induced crystalluria in animal models?
A3: The two primary methods for preventing this condition are:
-
Increased Fluid Intake: This increases urine volume, thereby diluting the concentration of sulfathiazole and reducing the likelihood of crystal formation.
-
Urine Alkalinization: Raising the urine pH to be more alkaline (ideally above the pKa of sulfathiazole) increases the proportion of the drug in its more soluble, ionized form.
Troubleshooting Guide
Q: I am not observing any crystalluria in my animal model after administering this compound. What could be the reason?
A: Several factors could contribute to the absence of crystalluria:
-
Insufficient Dosage: Due to the low absorption rate of this compound (only about 5%), a high oral dose is necessary to achieve a sufficient urinary concentration of sulfathiazole to induce crystallization.[1] You may need to perform a dose-ranging study to find the optimal dose for your model.
-
High Water Intake: If the animals have ad libitum access to water and are consuming large volumes, their urine may be too dilute for crystals to form.[4]
-
Alkaline Urine: The basal urine pH of your animal model might be naturally alkaline, which would keep the sulfathiazole solubilized. It is important to measure baseline urine pH.
Q: The incidence of crystalluria in my study is highly variable between animals in the same group. How can I reduce this variability?
A: To reduce inter-animal variability:
-
Standardize Hydration Status: Ensure all animals have consistent access to water and monitor their intake. Consider providing a fixed amount of water daily to standardize hydration. The estimated daily water intake for an adult rat is 8-10 ml/100g body weight.[4]
-
Control Diet: The composition of the diet can influence urine pH. Using a standardized diet for all animals throughout the study is recommended.
-
Acclimatization: Allow sufficient time for animals to acclimate to their housing and any experimental apparatus, such as metabolic cages, to minimize stress-induced physiological changes.
Q: I am having difficulty collecting uncontaminated 24-hour urine samples. What methods can I use?
A: Effective urine collection is crucial for analyzing crystalluria. Here are a couple of methods:
-
Metabolic Cages: These are specifically designed to separate urine and feces, providing a clean urine sample.[5] It is advisable to acclimatize the animals to the cages to reduce stress.[6]
-
Hydrophobic Sand: This is a less stressful alternative to metabolic cages. The sand repels urine, allowing it to be easily collected from the cage floor.[5]
Experimental Protocols
Protocol 1: Induction of this compound-Induced Crystalluria in a Rat Model
This protocol is a proposed starting point, and dose adjustments may be necessary.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals individually in metabolic cages for accurate urine collection.[5]
-
Acclimatization: Allow a 3-day acclimatization period to the metabolic cages before the start of the experiment.[6]
-
Drug Administration:
-
Rationale for Dosing: this compound has very low solubility in water.[1] It is more soluble in alkaline solutions.[1] A suspension in a suitable vehicle like 0.5% carboxymethylcellulose (CMC) in water is recommended for oral gavage. Given that only about 5% of the drug is absorbed as sulfathiazole, a high oral dose is required.[1] The intraperitoneal LD50 in mice is approximately 5.7 g/kg. A starting oral dose of 2 g/kg/day, administered as two divided doses of 1 g/kg, is a suggested starting point for a dose-finding study.
-
Preparation: Prepare a suspension of this compound in 0.5% CMC.
-
Administration: Administer the suspension via oral gavage twice daily (e.g., at 9:00 AM and 5:00 PM) for 3-5 days.
-
-
Urine Collection: Collect urine over a 24-hour period.[7]
-
Analysis:
-
Measure 24-hour urine volume.
-
Measure urine pH.
-
Examine the urine sediment microscopically for the presence of crystals.
-
Protocol 2: Prevention of Crystalluria by Increased Fluid Intake
-
Animal Model and Induction: Follow the induction protocol as described above.
-
Intervention:
-
In addition to the standard water bottle, provide a second water source, such as a water-rich gel or a 5% sucrose (B13894) solution, to encourage fluid intake. The goal is to double the daily fluid intake compared to the control group. An adult rat consumes an average of 15-20 grams of food per day, and drinking is often associated with eating.[8]
-
-
Monitoring: Measure daily fluid intake and 24-hour urine volume.
-
Analysis: Compare the incidence and severity of crystalluria with the control group (induction only).
Protocol 3: Prevention of Crystalluria by Urine Alkalinization
-
Animal Model and Induction: Follow the induction protocol as described above.
-
Intervention:
-
Administer sodium bicarbonate orally to raise the urine pH. A starting dose of 0.3 g/kg of sodium bicarbonate given orally has been shown to raise urine pH in rats for up to 4 hours.[9] Administer this dose 2-3 times daily.
-
Alternatively, add sodium bicarbonate to the drinking water to achieve a target concentration (e.g., 1-2%).
-
The target urine pH should be >7.5 to maximize the solubility of sulfathiazole.[10]
-
-
Monitoring: Measure urine pH at regular intervals to ensure the target pH is being maintained.
-
Analysis: Compare the incidence and severity of crystalluria with the control group.
Data Presentation
Table 1: Expected Effects of Preventative Measures on Urine Parameters
| Parameter | Increased Fluid Intake | Urine Alkalinization |
| 24-Hour Urine Volume | Significantly Increased | No significant change |
| Urine Specific Gravity | Decreased | No significant change |
| Urine pH | No significant change | Significantly Increased |
| Crystalluria | Reduced/Absent | Reduced/Absent |
Table 2: Template for Recording Experimental Data
| Group | Animal ID | This compound Dose (g/kg/day) | Treatment | 24-hr Water Intake (mL) | 24-hr Urine Volume (mL) | Urine pH | Crystal Score (0-4) |
| Control | |||||||
| Induction | |||||||
| Prevention 1 | |||||||
| Prevention 2 |
*Crystal Score: 0 = no crystals, 1 = few crystals, 2 = moderate crystals, 3 = many crystals, 4 = abundant crystals.
Mandatory Visualizations
Caption: Experimental workflow for inducing and preventing this compound crystalluria.
Caption: Mechanism of this compound-induced crystalluria and prevention strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Food/Water Restriction, Regulation or Diet Manipulation [research.wayne.edu]
- 5. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. testmenu.com [testmenu.com]
- 8. Article - Standard on Food and/or Wat... [policies.unc.edu]
- 9. Sodium bicarbonate protects uranium-induced acute nephrotoxicity through uranium-decorporation by urinary alkalinization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clintox.org [clintox.org]
Best practices for handling and storing Succinylsulfathiazole to maintain purity
This technical support center provides best practices for handling and storing Succinylsulfathiazole to maintain its purity. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the stability and purity of solid this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and air.[1][2] For long-term storage, a cool, dry place is recommended.[1] Some suppliers recommend storage at room temperature in a dry environment.[3]
Q2: Should this compound be protected from light?
A2: Yes, it is recommended to protect this compound from light.[4] Storing the compound in light-resistant containers will help prevent photodegradation and maintain its purity.
Q3: What are the recommended handling procedures for this compound powder?
A3: When handling this compound powder, it is important to minimize dust generation and accumulation.[1] Use in a well-ventilated area and avoid breathing dust or fumes.[5] Personal protective equipment (PPE), including gloves, and eye/face protection, should be worn.[1] Hands should be washed thoroughly after handling.[1]
Q4: What are the known incompatibilities for this compound?
A4: this compound is known to be incompatible with strong oxidizing agents.[6] Contact with these substances should be avoided to prevent chemical reactions that could compromise the purity of the compound.
Q5: What is the primary degradation pathway for this compound?
A5: The primary degradation pathway for this compound is hydrolysis. It acts as a prodrug and is hydrolyzed, primarily in the gastrointestinal tract, to release the active compound, sulfathiazole.[3][7] This hydrolysis can also occur under certain storage or experimental conditions, especially in the presence of moisture.
Q6: What are the visible signs of this compound degradation?
A6: this compound is typically a white to yellow-white crystalline powder.[7] Any significant change in color, such as darkening, or changes in physical form, like clumping (which could indicate moisture uptake), may be signs of degradation.
Troubleshooting Guide
Quantitative data related to storage and stability is summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (Cool, dry place) | Stable under recommended temperatures and pressures.[6] |
| Humidity | Dry Environment | Protect from moisture to prevent hydrolysis.[1] |
| Light | Protect from Light | Prevents potential photodegradation.[4] |
| Atmosphere | Tightly Sealed Container | Minimizes exposure to air and moisture.[1][2] |
Issue: Unexpected peaks appear in the chromatogram during HPLC analysis.
-
Possible Cause 1: Degradation of this compound into Sulfathiazole.
-
Solution: Prepare solutions fresh before use. If solutions need to be stored, keep them refrigerated and protected from light. Ensure the pH of the solution is controlled, as stability can be pH-dependent.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Solution: Use high-purity solvents and ensure all glassware is scrupulously clean. Run a blank injection of the solvent to check for contaminants.
-
-
Possible Cause 3: Interaction with incompatible substances.
-
Solution: Verify that no strong oxidizing agents or other incompatible chemicals have come into contact with the sample.
-
Issue: The melting point of the substance is lower than the expected 184-186°C and has a broad range.
-
Possible Cause: Presence of impurities.
-
Solution: Impurities, including the hydrolysis product sulfathiazole, can depress and broaden the melting point range. The presence of significant impurities may require purification of the substance, for example, by recrystallization.
-
Issue: The FTIR spectrum shows unexpected peaks or shifts in characteristic peaks.
-
Possible Cause 1: Sample contamination.
-
Solution: Ensure that the sample is not contaminated with solvents or other laboratory chemicals. Prepare a new sample for analysis.
-
-
Possible Cause 2: Presence of water.
-
Solution: A broad peak in the 3200-3500 cm⁻¹ region may indicate the presence of water. Ensure the sample and KBr (if used for pelleting) are thoroughly dry.
-
-
Possible Cause 3: Degradation of the sample.
-
Solution: Compare the spectrum to a reference spectrum of pure this compound. Significant differences may indicate degradation.
-
Experimental Protocols
Purity Assessment by HPLC: Method Development Guidance
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common starting point for sulfonamides is a gradient or isocratic elution with a buffer:acetonitrile ratio. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength where this compound has significant absorbance (e.g., around 260-280 nm). A literature source mentions a UV max at 282 nm in water at pH 3.3-5.[2] |
| Injection Volume | 10-20 µL |
| Sample Preparation | Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of the mobile phase or a solvent in which it is freely soluble like dilute sodium hydroxide, followed by neutralization and dilution with the mobile phase). |
Melting Point Determination
The melting point of this compound is reported to be in the range of 184-186°C.[6] A standard melting point apparatus can be used for this determination.
Methodology:
-
Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dried.
-
Capillary Tube Loading: Pack the dry powder into a capillary melting point tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating Rate: Use a heating rate of approximately 1-2°C per minute near the expected melting point to ensure accuracy.
-
Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range should be within the specified 184-186°C for a pure substance.
Identity Confirmation by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the identity of this compound by comparing its spectrum to a reference spectrum.
Methodology (KBr Pellet Method):
-
Sample and KBr Preparation: Gently grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
-
Pellet Formation: Transfer the powder mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Compare the obtained spectrum with a known reference spectrum of this compound. The positions and relative intensities of the absorption bands should be concordant.
Visualizations
Caption: Troubleshooting workflow for addressing purity issues.
Caption: Workflow for experimental purity testing of this compound.
References
- 1. labindia-analytical.com [labindia-analytical.com]
- 2. This compound | 116-43-8 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. eng.uc.edu [eng.uc.edu]
- 6. aksci.com [aksci.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
Comparative Efficacy of Succinylsulfathiazole vs. Phthalylsulfathiazole in Rats: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of two poorly absorbed sulfonamides, succinylsulfathiazole and phthalylsulfathiazole (B1677756), in rat models. While direct, publicly available quantitative data from a single comparative study is limited, this document synthesizes available information to offer a qualitative comparison, outlines a general experimental protocol for such a study, and visualizes the key pathways and workflows.
Both this compound and phthalylsulfathiazole are prodrugs that are poorly absorbed from the gastrointestinal tract.[1][2] They are designed for localized antibacterial action within the gut.[3][4] In the intestines, bacterial enzymes hydrolyze these compounds to release the active antimicrobial agent, sulfathiazole (B1682510).[3][4]
Mechanism of Action
The released sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria must synthesize their own folic acid, which is essential for the production of nucleotides and, consequently, DNA and RNA. By blocking this pathway, sulfathiazole exhibits a bacteriostatic effect, inhibiting bacterial growth and replication.[3]
Comparative Efficacy from a Rat Study
A study on the effects of this compound and phthalylsulfathiazole on the bacterial flora of rat feces indicated that both compounds, when administered as 0.5% to 2% of a highly purified diet over a long period, caused a decrease in the coliform count in the feces.[5] However, the study also noted that neither drug significantly changed the numbers of "total aerobes," "total anaerobes," or anaerobic spores.[5] The abstract of this study, which is the only version available from the search results, does not provide specific quantitative data to allow for a direct comparison of the potency between the two drugs. The study also observed that feeding these sulfonamides led to nutritional deficiencies (biotin and folic acid) that could be corrected by supplementation.[5]
Table 1: Qualitative Comparison of Effects in Rats
| Feature | This compound | Phthalylsulfathiazole |
| Effect on Coliforms | Decrease in fecal coliform count[5] | Decrease in fecal coliform count[5] |
| Effect on Total Aerobes | No significant change[5] | No significant change[5] |
| Effect on Total Anaerobes | No significant change[5] | No significant change[5] |
| Nutritional Effects | Can lead to biotin (B1667282) and folic acid deficiency[5] | Can lead to biotin and folic acid deficiency[5] |
Experimental Protocols
While the specific protocol from the direct comparative study is unavailable, a general methodology for evaluating the in vivo efficacy of these sulfonamides in a rat model can be constructed based on standard practices.
Objective: To compare the efficacy of this compound and phthalylsulfathiazole in reducing the population of a target enteric bacterium (e.g., Escherichia coli) in the feces of rats.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Standard laboratory chow
-
This compound
-
Phthalylsulfathiazole
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
-
MacConkey agar (B569324) or other selective media for coliform counting
-
Anaerobic culture supplies
Workflow:
Procedure:
-
Animal Acclimatization: House rats in individual cages for one week to acclimate to the laboratory environment. Provide free access to standard chow and water.
-
Baseline Data Collection: Collect fecal samples from each rat to determine the baseline bacterial counts.
-
Grouping: Randomly assign rats to three groups:
-
Group 1: Control (vehicle only)
-
Group 2: this compound (e.g., 100 mg/kg body weight)
-
Group 3: Phthalylsulfathiazole (e.g., 100 mg/kg body weight)
-
-
Drug Administration: Administer the respective treatments orally via gavage once daily for a predetermined period (e.g., 14 days).
-
Fecal Sample Collection: Collect fecal samples at specified time points during the treatment period (e.g., days 3, 7, and 14).
-
Bacteriological Analysis:
-
Weigh a portion of each fecal sample and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate.
-
Plate the dilutions onto appropriate selective agar plates to quantify the target bacteria (e.g., coliforms).
-
Incubate the plates under appropriate conditions (aerobic for coliforms, anaerobic for total anaerobes).
-
Count the number of colony-forming units (CFU) and calculate the CFU per gram of feces.
-
-
Data Analysis: Statistically compare the bacterial counts between the treatment groups and the control group at each time point.
Table 2: Hypothetical Data Presentation
| Treatment Group | Baseline (CFU/g) | Day 3 (CFU/g) | Day 7 (CFU/g) | Day 14 (CFU/g) |
| Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Phthalylsulfathiazole | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative analysis of two models of colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide hydrolysis of a novel chemical series of microsomal prostaglandin E synthase-1 inhibitors induces kidney toxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextran Sulphate Sodium Acute Colitis Rat Model: A Suitable Tool for Advancing Our Understanding of Immune and Microbial Mechanisms in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
A Head-to-Head Comparison: Succinylsulfathiazole vs. Neomycin for Preoperative Gut Sterilization
For researchers, scientists, and drug development professionals, the choice of agent for preoperative gut sterilization is a critical decision impacting patient outcomes. This guide provides an objective comparison of two historically significant agents, succinylsulfathiazole and neomycin, supported by available experimental data on their efficacy in reducing gut microbial load.
The goal of preoperative gut sterilization is to reduce the bacterial content of the colon, thereby minimizing the risk of infectious complications following colorectal surgery. Both this compound, a sulfonamide, and neomycin, an aminoglycoside antibiotic, have been employed for this purpose, each with a distinct mechanism of action.
Mechanisms of Action
This compound acts as a prodrug. In the gastrointestinal tract, it is slowly hydrolyzed by bacterial enzymes to release the active compound, sulfathiazole (B1682510).[1] Sulfathiazole competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthetase, which is essential for the synthesis of folic acid.[2] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. By blocking its production, sulfathiazole effectively inhibits bacterial growth and replication.[2] Due to its poor absorption from the gut, approximately 95% of an oral dose of this compound remains in the intestines, allowing for localized antibacterial activity with minimal systemic exposure.[1][3]
Neomycin , on the other hand, is a bactericidal aminoglycoside antibiotic.[4] Its primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria.[4][5] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.[4][5] Neomycin has a broad spectrum of activity against many aerobic gram-negative bacteria, such as E. coli, which are abundant in the colon.[6] Like this compound, neomycin is poorly absorbed from the gastrointestinal tract, making it suitable for local action within the gut.[5][6]
Comparative Efficacy: A Look at the Data
Direct comparative clinical trials with quantitative bacteriological data for this compound versus neomycin are scarce, largely due to the historical use of this compound and the evolution of standard-of-care regimens. However, historical and modern studies provide insights into the individual efficacy of these agents in reducing gut microbial load.
| Agent | Study Population | Dosage Regimen | Outcome Measure | Efficacy Data | Reference |
| This compound | Surgical Patients | 0.25 g/kg/day for 5-7 days | Reduction in coliform count in feces | Average coliform count reduced from 10,000,000 to less than 1,000 organisms per gram of wet stool. | Poth and Knotts, 1942 |
| Neomycin (with Erythromycin) | Patients undergoing elective colon surgery | Neomycin 1g + Erythromycin (B1671065) 1g at 19, 18, and 9 hours preoperatively | Reduction in postoperative septic complications | Overall septic complication rate reduced from 43% (placebo) to 9%. Wound infection rate reduced from 35% (placebo) to 9%. | Clarke et al., 1977 |
| Neomycin (with Metronidazole) | Patients undergoing elective colonic resection | Neomycin 1g + Metronidazole 400mg, three doses on the preoperative day | Reduction in surgical site infection (SSI) rates | SSI rate reduced from 16.0% (mechanical bowel prep alone) to 4.5%. | A prospective single-centre study |
Experimental Protocols
The evaluation of preoperative gut sterilization agents typically involves the quantitative assessment of the reduction in the intestinal bacterial population. Below are detailed methodologies representative of those used in key historical and clinical studies.
Protocol 1: Enumeration of Coliform Bacteria in Fecal Samples (adapted from historical studies on this compound)
-
Sample Collection: Collect fecal samples from subjects before and after the administration of the antibiotic regimen.
-
Sample Preparation: Weigh 1 gram of the fecal sample and suspend it in 99 mL of sterile saline to create a 1:100 dilution. Prepare a series of ten-fold serial dilutions.
-
Plating: Plate 0.1 mL of appropriate dilutions onto MacConkey agar (B569324) plates, a selective and differential medium for coliforms.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Colony Counting: Count the number of lactose-fermenting (red/pink) colonies, which are indicative of coliform bacteria.
-
Calculation: Calculate the number of colony-forming units (CFU) per gram of the original fecal sample. The reduction in bacterial count is determined by comparing the pre-treatment and post-treatment CFU values.
Protocol 2: Assessment of Surgical Site Infection Rates (adapted from clinical trials on Neomycin)
-
Patient Population: Recruit a cohort of patients scheduled for elective colorectal surgery.
-
Randomization: Randomly assign patients to a treatment group (receiving the antibiotic regimen) or a control group (receiving a placebo or standard of care without the specific antibiotic).
-
Intervention: Administer the prescribed preoperative gut sterilization regimen to the treatment group. This typically involves a combination of mechanical bowel preparation and oral antibiotics given at specific time points before surgery.
-
Surgical Procedure: Perform the scheduled colorectal surgery on all patients, following standardized surgical protocols.
-
Postoperative Monitoring: Monitor all patients for a defined period (e.g., 30 days) for the development of surgical site infections (SSIs). SSIs are classified based on standardized criteria (e.g., from the Centers for Disease Control and Prevention).
-
Data Analysis: Compare the incidence of SSIs between the treatment and control groups using appropriate statistical methods to determine the efficacy of the antibiotic regimen in preventing postoperative infectious complications.
Visualizing the Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for Antibiotic Administration for Bowel Preparation Among Patients Undergoing Elective Colorectal Surgery: A Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiowea.org [ohiowea.org]
- 4. The Effect of this compound and Phthalylsulfathiazole on the Bacterial Flora of Rat Feces | Scilit [scilit.com]
- 5. Oral neomycin sulfate and erythromycin base before colon surgery: a comparison of serum and tissue concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparing the Bowel (Microbiome) for Surgery: Surgical Bioresilience - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Antibacterial Activity of Succinylsulfathiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial performance of succinylsulfathiazole and its alternatives, supported by experimental data and detailed protocols. This compound is a sulfonamide antibiotic that functions as a prodrug. In the gastrointestinal tract, it is hydrolyzed to its active form, sulfathiazole (B1682510), which exerts its antibacterial effect.[1] This localized action makes it particularly relevant for studies involving intestinal microbiota.[1]
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides, including the active form of this compound (sulfathiazole), act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria must synthesize their own folic acid, as they cannot acquire it from their environment. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks the folic acid synthesis pathway.[2] This disruption inhibits the production of essential components for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[2]
References
A Comparative Analysis of Succinylsulfathiazole and Other Poorly Absorbed Sulfonamides
A deep dive into the performance, mechanisms, and experimental data of key poorly absorbed sulfonamides for researchers and drug development professionals.
Succinylsulfathiazole, a member of the sulfonamide class of antibiotics, has long been utilized for its localized antibacterial effects within the gastrointestinal tract. Its poor absorption from the gut makes it a suitable agent for treating intestinal infections with minimal systemic side effects. This guide provides a comparative analysis of this compound with other poorly absorbed sulfonamides, namely phthalylsulfathiazole (B1677756) and sulfasalazine (B1682708), focusing on their performance, mechanisms of action, and supporting experimental data.
Executive Summary
Poorly absorbed sulfonamides are designed to act locally in the gastrointestinal tract, minimizing systemic exposure and associated toxicity. This compound and phthalylsulfathiazole are prodrugs that release the active antimicrobial agent, sulfathiazole (B1682510), through hydrolysis by gut bacteria. Sulfasalazine, on the other hand, is cleaved by colonic bacteria into sulfapyridine (B1682706), which is largely absorbed and contributes to both therapeutic and adverse effects, and 5-aminosalicylic acid (5-ASA), which exerts a local anti-inflammatory effect. This fundamental difference in their active moieties and their systemic absorption profiles dictates their clinical applications and side effect profiles.
Mechanism of Action
All three sulfonamides share a common mechanism of action in their antibacterial capacity. They are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. This inhibition leads to a bacteriostatic effect, halting the growth and proliferation of susceptible bacteria.[1]
This compound and phthalylsulfathiazole are both prodrugs that must be hydrolyzed in the intestine to release their active form, sulfathiazole.[2][3] This slow-release mechanism concentrates the antibacterial action in the lower gastrointestinal tract.[2][3] Sulfasalazine is also a prodrug, but it releases two distinct moieties: sulfapyridine and 5-aminosalicylic acid (5-ASA).[4] While sulfapyridine possesses antibacterial activity, the primary therapeutic effect of sulfasalazine in inflammatory bowel disease is attributed to the local anti-inflammatory action of 5-ASA.[5]
Comparative Performance Data
A direct quantitative comparison of the antimicrobial efficacy of this compound and phthalylsulfathiazole through modern minimum inhibitory concentration (MIC) data is challenging due to their status as older drugs. However, as both are prodrugs of sulfathiazole, the MIC values of sulfathiazole against common enteric pathogens can serve as a proxy for their potential in vivo activity.
Table 1: Antimicrobial Spectrum of Sulfathiazole (Active Metabolite)
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 32 - >512 |
| Salmonella spp. | 4 - >512 |
| Shigella spp. | 1 - >512 |
| Haemophilus parasuis | 32 - 512[6] |
Note: MIC values can vary significantly based on the strain and testing methodology. The widespread use of sulfonamides has led to significant bacterial resistance.[7]
Pharmacokinetic Properties
The key characteristic of these sulfonamides is their poor absorption from the gastrointestinal tract.
This compound: Approximately 95% of the drug remains in the intestine, with only about 5% being hydrolyzed to sulfathiazole and absorbed.[2]
Phthalylsulfathiazole: This drug is also poorly absorbed due to the phthalic acid substitution, concentrating its action within the gut.[3] Upon reaching the large intestine, it is hydrolyzed to release the active sulfathiazole.[3]
Sulfasalazine: Less than 15% of an oral dose is absorbed as the parent drug.[5] The majority reaches the colon, where it is cleaved into sulfapyridine and 5-ASA. Sulfapyridine is well-absorbed from the colon (bioavailability of about 60%), while 5-ASA has a much lower bioavailability (10% to 30%).[5]
Table 2: Comparative Pharmacokinetic Parameters
| Drug | Active Moiety | Extent of Absorption of Parent Drug | Absorbed Metabolite(s) | Key Pharmacokinetic Parameters of Absorbed Metabolite |
| This compound | Sulfathiazole | ~5%[2] | Sulfathiazole | Half-life: ~1.3-1.4 hours[2] |
| Phthalylsulfathiazole | Sulfathiazole | Poorly absorbed[3] | Sulfathiazole | Half-life: ~1.3-1.4 hours[2] |
| Sulfasalazine | Sulfapyridine & 5-ASA | <15%[5] | Sulfapyridine, 5-ASA | Sulfapyridine: - Cmax: 2.48 ± 0.79 µg/mL[8] - Tmax: 13.67 ± 4.06 h[8] - Half-life: 10.4 h (fast acetylators), 14.8 h (slow acetylators)[7][9] |
Adverse Effects
The side effect profiles of these drugs are largely dictated by the extent of systemic absorption of their active or carrier moieties.
This compound and Phthalylsulfathiazole: As they are poorly absorbed, their side effects are generally mild and localized to the gastrointestinal tract, including nausea, vomiting, and diarrhea.[10][11] Hypersensitivity reactions, though rare, can occur.[10][11]
Sulfasalazine: The systemic absorption of sulfapyridine is responsible for a wider range of adverse effects. Common side effects include nausea, vomiting, headache, and rash.[12] More serious, though less common, adverse effects can include hematologic disorders (like agranulocytosis), hepatotoxicity, and male infertility (which is reversible upon discontinuation of the drug).[5]
Table 3: Comparative Adverse Effect Profile
| Adverse Effect Category | This compound | Phthalylsulfathiazole | Sulfasalazine |
| Gastrointestinal | Nausea, vomiting, diarrhea[10] | Nausea, stomach upset, diarrhea[11] | Nausea, vomiting, stomach pain, decreased appetite[12] |
| Hypersensitivity | Rash, allergic reactions[10] | Skin rash, itching[11] | Rash, itching[12] |
| Hematologic | Rare blood disorders[10] | Rare agranulocytosis, aplastic anemia[11] | Agranulocytosis, aplastic anemia, leukopenia[5] |
| Hepatic | Rare hepatotoxicity[10] | Rare liver toxicity[11] | Hepatitis[5] |
| Neurological | Rare neurological reactions[10] | Headache, dizziness[11] | Headache, dizziness[12] |
| Other | Crystalluria[10] | Crystalluria, Vitamin B deficiency[11] | Decreased sperm count (reversible)[12] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of sulfonamides is quantified by determining the MIC, which is the lowest concentration of the drug that prevents visible growth of a microorganism.
A standard method for MIC determination is the broth microdilution method.
-
Preparation of Drug Dilutions: A series of twofold dilutions of the sulfonamide are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific concentration (e.g., 5 x 10^5 colony-forming units/mL).
-
Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the bacterial suspension. A control well with no drug is also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible growth (turbidity) of the bacteria.
In Vivo Intestinal Absorption Studies
To assess the extent of absorption of poorly soluble drugs, various in vivo and in situ methods can be employed, often in animal models.
A common in vivo method involves the following steps:
-
Animal Model: A suitable animal model (e.g., rats, pigs) is selected.
-
Drug Administration: The poorly absorbed sulfonamide is administered orally, typically via gavage.
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points after drug administration.
-
Sample Analysis: The concentration of the parent drug and its metabolites in the plasma is quantified using a validated analytical method (e.g., high-performance liquid chromatography-mass spectrometry, HPLC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the concentration-time curve (AUC), and the elimination half-life. These parameters provide a quantitative measure of the extent and rate of drug absorption.
Conclusion
This compound and phthalylsulfathiazole are effective, poorly absorbed sulfonamides for the treatment of gastrointestinal bacterial infections. Their clinical utility stems from their ability to deliver the active antimicrobial, sulfathiazole, directly to the site of infection while minimizing systemic exposure and associated adverse effects. In contrast, sulfasalazine's primary role in inflammatory bowel disease is due to the local anti-inflammatory effects of its 5-ASA moiety, with the absorbed sulfapyridine contributing to both its antibacterial action and a broader range of potential side effects. The choice between these agents depends on the specific clinical indication, with this compound and phthalylsulfathiazole being more suited for purely infectious etiologies, and sulfasalazine being the mainstay for certain inflammatory conditions of the gut. Further research with modern techniques to quantify the in vitro and in vivo performance of this compound and phthalylsulfathiazole would be beneficial for a more complete comparative assessment.
References
- 1. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. e-lactancia.org [e-lactancia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Methods for Studying Drug Absorption: In vitro [jove.com]
- 11. jove.com [jove.com]
- 12. Sulfasalazine: Side Effects, Dosage, Uses, and More [healthline.com]
Cross-Resistance in Succinylsulfathiazole-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating a deeper understanding of the cross-resistance profiles of established antibacterial agents. Succinylsulfathiazole, a poorly absorbed sulfonamide, has long been used for its localized antibacterial activity within the gastrointestinal tract. It functions as a prodrug, hydrolyzed by bacterial enzymes to release the active compound, sulfathiazole (B1682510). Resistance to sulfathiazole, and sulfonamides in general, is widespread and can be a harbinger of resistance to other antibiotic classes. This guide provides a comparative analysis of cross-resistance patterns observed in bacteria resistant to this compound, supported by experimental data and detailed methodologies.
Understanding the Mechanisms of Sulfonamide Resistance
Resistance to sulfonamides, including sulfathiazole, primarily arises from two main mechanisms:
-
Alteration of the Target Enzyme: Mutations in the bacterial folP gene, which encodes dihydropteroate (B1496061) synthase (DHPS), can reduce the binding affinity of sulfonamides to the enzyme. This allows the bacteria to continue synthesizing folic acid, an essential metabolic process, even in the presence of the drug.
-
Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul1, sul2, sul3). These genes encode alternative, drug-resistant variants of DHPS that are not inhibited by sulfonamides.
Crucially, these mobile genetic elements often carry resistance genes for multiple other antibiotic classes, leading to the phenomenon of co-resistance.
Co-Resistance Profiles of Sulfonamide-Resistant Bacteria
Studies on clinical isolates, particularly of Escherichia coli, have demonstrated a significant association between sulfonamide resistance and resistance to other commonly used antibiotics. This co-resistance is a major clinical concern, as the use of sulfonamides can inadvertently select for bacteria that are also resistant to other important therapeutic agents.
The following table summarizes the minimum inhibitory concentration (MIC) data for a trimethoprim/sulfamethoxazole-resistant E. coli strain (ATCC BAA-2309), illustrating a multidrug-resistant phenotype.
| Antibiotic | Class | MIC (µg/mL) | Interpretation |
| Trimethoprim/Sulfamethoxazole | Folate Pathway Inhibitor | >320 | Resistant |
| Ampicillin | β-Lactam | >32 | Resistant |
| Piperacillin | β-Lactam | >128 | Resistant |
| Cefalotin | Cephalosporin (1st Gen) | 32 | Resistant |
| Nalidixic Acid | Quinolone (1st Gen) | >32 | Resistant |
| Amoxicillin/Clavulanic Acid | β-Lactam/β-Lactamase Inhibitor | 4 | Susceptible |
| Ampicillin/Sulbactam | β-Lactam/β-Lactamase Inhibitor | 16 | Intermediate |
| Ceftriaxone | Cephalosporin (3rd Gen) | <1 | Susceptible |
| Ciprofloxacin | Fluoroquinolone (2nd Gen) | <0.25 | Susceptible |
| Gentamicin | Aminoglycoside | <1 | Susceptible |
| Tetracycline | Tetracycline | <1 | Susceptible |
| Imipenem | Carbapenem | <1 | Susceptible |
Data sourced from publicly available information for E. coli ATCC BAA-2309.
This data highlights that a strain resistant to the sulfonamide combination is also resistant to several older β-lactams and first-generation quinolones. However, it remains susceptible to later-generation cephalosporins, fluoroquinolones, aminoglycosides, and carbapenems. It is important to note that cross-resistance patterns can vary significantly between different bacterial species and even between different strains of the same species, depending on the specific resistance mechanisms present.
Experimental Protocols for Assessing Cross-Resistance
The determination of cross-resistance profiles relies on standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.
Bacterial Isolate Selection
-
Source: Isolate bacteria from clinical samples (e.g., urine, blood, wound swabs).
-
Identification: Identify the bacterial species using standard microbiological techniques (e.g., MALDI-TOF MS or biochemical tests).
-
Resistance Screening: Screen isolates for resistance to sulfathiazole or trimethoprim/sulfamethoxazole using disk diffusion or an initial MIC determination. Select resistant isolates for further testing.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Use commercially prepared or in-house prepared 96-well microtiter plates containing serial twofold dilutions of the antibiotics to be tested.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Interpret the MIC values as susceptible, intermediate, or resistant according to CLSI breakpoint tables.
-
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antibiotics.
-
Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply antibiotic-impregnated paper disks to the surface of the agar.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation:
-
Measure the diameter of the zones of inhibition (where bacterial growth is absent) around each disk in millimeters.
-
Interpret the zone diameters as susceptible, intermediate, or resistant according to CLSI breakpoint tables.
-
Experimental Workflow for Cross-Resistance Analysis
Caption: Workflow for Determining Cross-Resistance in Sulfonamide-Resistant Bacteria.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS) in the folic acid synthesis pathway. Resistance can develop through mutations in the folP gene encoding DHPS or by the acquisition of plasmid-mediated sul genes that encode a resistant form of the enzyme. The presence of sul genes on mobile genetic elements that also carry resistance determinants for other antibiotic classes is a common cause of multidrug resistance.
Caption: Sulfonamide Mechanism of Action and Resistance Pathways.
Conclusion
The study of cross-resistance between this compound and other antibiotics reveals a significant pattern of co-resistance, largely driven by the genetic linkage of resistance determinants on mobile genetic elements. Bacteria resistant to sulfonamides frequently exhibit resistance to other classes of antibiotics, including older β-lactams and quinolones. This underscores the importance of comprehensive antimicrobial susceptibility testing to guide appropriate therapeutic choices and highlights the need for continued surveillance of resistance patterns to inform antibiotic stewardship efforts. Further research into collateral sensitivity, where resistance to one antibiotic confers hypersensitivity to another, may offer novel strategies to combat multidrug-resistant infections.
A Comparative Analysis of Succinylsulfathiazole and Modern Antibiotics for Gut Decontamination
For Researchers, Scientists, and Drug Development Professionals
The landscape of gut decontamination has evolved significantly from the era of sulfonamides to the current array of targeted, potent antibiotics. This guide provides a detailed efficacy comparison between the historical sulfonamide, succinylsulfathiazole, and modern antibiotics such as rifaximin, fluoroquinolones, and combination therapies like neomycin/metronidazole. We delve into their mechanisms of action, supported by experimental data and detailed protocols to offer a comprehensive resource for research and development in this field.
Executive Summary
This compound, a poorly absorbed sulfonamide, historically served as a primary agent for gut decontamination by inhibiting bacterial folate synthesis. While effective in its time, its broad-spectrum activity and the advent of more targeted and potent agents have led to its replacement in clinical practice. Modern antibiotics offer distinct advantages, including greater efficacy against specific pathogens and, in some cases, a more favorable safety profile due to minimal systemic absorption. This guide will explore these differences through a detailed examination of their antibacterial mechanisms, clinical efficacy data, and the protocols of key studies.
Mechanism of Action: A Tale of Different Targets
The fundamental difference in the efficacy of these antibiotics lies in their distinct molecular targets within bacterial cells.
This compound: This agent is a prodrug that is hydrolyzed in the gut to release its active form, sulfathiazole (B1682510).[1] Sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA and protein synthesis.[2] By blocking this pathway, sulfathiazole effectively halts bacterial proliferation.[3]
References
Validating the effect of Succinylsulfathiazole on folate levels in different tissues
A comprehensive review of the effects of succinylsulfathiazole on folate concentrations in various tissues reveals a nuanced interaction, primarily centered on its antimicrobial activity within the gut. While traditionally used to induce folate deficiency in research models by targeting folate-producing gut bacteria, recent evidence suggests that this compound itself may not directly deplete systemic folate levels in tissues such as the liver, plasma, and colon.
This guide provides a detailed comparison of the effects of this compound on tissue folate levels, supported by experimental data. It also outlines the methodologies used in these key experiments and presents a visual representation of the underlying biochemical pathways and experimental procedures. This information is intended for researchers, scientists, and drug development professionals working in areas where folate metabolism and gut microbiota are of interest.
This compound vs. Systemic Folate Status
This compound (SST) is a poorly absorbed sulfonamide antibiotic primarily used in veterinary medicine and historically in human medicine to suppress gut bacteria.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[2] By acting as an analog of para-aminobenzoic acid (PABA), SST effectively blocks the bacterial production of dihydrofolic acid, a precursor to tetrahydrofolate, which is crucial for DNA and amino acid synthesis in bacteria.[2][3]
A key study investigating the direct impact of SST on host folate levels in C57BL/6 mice demonstrated that the inclusion of 1% this compound in the diet for 21 weeks did not lead to a statistically significant change in folate concentrations in the plasma, liver, or colon, regardless of whether the diet was supplemented with or deficient in folic acid.[1] While a measurable but not statistically significant decrease in mean folate levels was observed in the folate-deficient group receiving SST, the study concluded that SST alone does not significantly affect systemic tissue folate levels.[1]
This finding is crucial for researchers using SST to create folate deficiency models, as it suggests that the resulting folate depletion is primarily due to the dietary restriction of folate and the suppression of folate synthesis by the gut microbiota, rather than a direct systemic effect of the drug on host folate metabolism.[1][4]
Comparative Data on Folate Levels
The following table summarizes the findings from a key study on the effect of this compound on tissue folate levels in mice.
| Treatment Group | Diet | Plasma Folate (nmol/g) | Liver Folate (nmol/g) | Colon Folate (nmol/g) |
| Control | Folate Adequate (FA) | Not specified | Not specified | Not specified |
| SST | FA + 1% SST | No significant difference from FA Control[1] | No significant difference from FA Control[1] | No significant difference from FA Control[1] |
| Control | Folate Deficient (FD) | Significantly lower than FA Control[1] | Significantly lower than FA Control[1] | Significantly lower than FA Control[1] |
| SST | FD + 1% SST | No significant difference from FD Control[1] | No significant difference from FD Control[1] | No significant difference from FD Control[1] |
Note: The study by All-Failani et al. (2021) reported no statistically significant differences in folate levels between the control and SST-treated groups within both the folate-adequate and folate-deficient diet cohorts. Specific mean values and standard deviations were not provided in a tabular format in the source material.
Alternative Folate-Affecting Sulfonamides
Other sulfonamides, often used in combination with trimethoprim (B1683648) (e.g., sulfamethoxazole), also target the bacterial folate synthesis pathway.[5] Trimethoprim inhibits a subsequent step in the pathway, blocking the enzyme dihydrofolate reductase (DHFR).[6] This sequential blockade leads to a synergistic antibacterial effect.[7] While these combination drugs are known to impact bacterial folate metabolism, their direct and quantitative effects on host tissue folate levels in animal models are not as clearly delineated in the literature as for this compound. Some studies in humans have suggested that trimethoprim-sulfamethoxazole can interfere with folate metabolism, but these effects are not always consistent and can be influenced by the assay method used.[3][5][8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved, the following diagrams are provided in DOT language.
Figure 1: Mechanism of Action of this compound.
Figure 2: Experimental Workflow for Tissue Folate Measurement.
Experimental Protocols
Animal Model and Diet: The primary study utilized male C57BL/6 mice.[1] The animals were fed a purified AIN93G diet.[1] The experimental groups received a diet supplemented with 1% this compound.[1] Control groups received the same diet without the antibiotic.[1] Both folate-adequate (2 mg folic acid/kg diet) and folate-deficient (0 mg folic acid/kg diet) diets were used.[1] The dietary intervention was carried out for 21 weeks.[1]
Tissue Collection and Folate Measurement: At the end of the study period, blood plasma, liver, and colon tissues were collected from the animals.[1] Folate levels in the collected tissues were quantified using the Lactobacillus casei microbiological assay.[1] This method relies on the principle that the growth of Lactobacillus casei is proportional to the amount of folate present in the sample. The optical density of the bacterial culture is measured to determine the folate concentration by comparing it to a standard curve.[1]
Conclusion
The available evidence from animal studies indicates that this compound, when administered orally, does not directly cause a significant depletion of folate in key tissues such as the plasma, liver, and colon. Its primary role in inducing a folate-deficient state in experimental models is through the suppression of folate synthesis by the gut microbiota. For researchers in drug development and related fields, this distinction is critical for the accurate interpretation of studies utilizing this compound and for understanding the complex interplay between gut health, microbial metabolism, and systemic nutrient status. Further research with other sulfonamides, providing direct comparative quantitative data on tissue folate levels, would be beneficial for a more comprehensive understanding of this class of drugs.
References
- 1. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of trimethoprim-sulphamethoxazole combination on folate metabolism in malnourished children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the effects of folate deficiency on embryonic development through the establishment of a folate deficient mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cotrimoxazole and folate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enghusen.dk [enghusen.dk]
A Comparative Analysis of Sulfonamide Side Effect Profiles: A Guide for Researchers
An in-depth examination of the adverse effect profiles of commonly used sulfonamides, supported by experimental data and mechanistic insights.
This guide provides a comparative analysis of the side effect profiles of different sulfonamides, with a focus on sulfamethoxazole (B1682508), sulfadiazine, and sulfisoxazole (B1682709). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Comparative Side Effect Profiles: Quantitative Data
The incidence and profile of side effects can vary among different sulfonamides. While comprehensive head-to-head clinical trial data for a wide range of side effects is limited, existing studies and pharmacovigilance data provide valuable insights. The following tables summarize the reported incidence of common and serious adverse reactions.
| Adverse Effect | Sulfamethoxazole (often with Trimethoprim) | Sulfadiazine | Sulfisoxazole |
| Common Side Effects | |||
| Nausea | High[1] | 24.4%[1] | Reported[2] |
| Vomiting | High[1] | - | Reported[2] |
| Anorexia | High[1] | 7.6%[1] | Reported[2] |
| Diarrhea | High[1] | - | Reported[2] |
| Rash | ~3-fold higher risk compared to other antibiotics | 8.8%[1] | Reported[2] |
| Headache | - | 19.1%[1] | Reported |
| Dizziness | - | 9.3%[1] | Reported[2] |
| Serious Side Effects | |||
| Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN) | Increased risk[3] | Associated with increased risk | Reported[2] |
| Agranulocytosis | Reported | 0.1%[4] | Reported[2] |
| Aplastic Anemia | Reported | Reported[4] | Reported[2] |
| Hepatotoxicity | Reported | Rare, but can be serious[4] | Reported[2] |
| Crystalluria | Soluble, less common with newer formulations | Can occur, especially with high doses | Reported[2] |
| Hyperkalemia | Reporting Odds Ratio: 11.3 | - | - |
Note: Much of the quantitative data for sulfamethoxazole comes from studies where it was administered in combination with trimethoprim (B1683648) (TMP-SMX). This combination may have a different side effect profile than sulfamethoxazole alone. Data for sulfisoxazole is less frequently quantified in recent comparative studies.
Experimental Protocols for Assessing Sulfonamide Toxicity
Understanding the potential toxicity of sulfonamide candidates is crucial in drug development. The following are generalized protocols for key in vitro assays used to evaluate sulfonamide-induced toxicity.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and metabolic activity.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Plate hepatocytes (e.g., HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the sulfonamide compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
In Vitro Hypersensitivity: Lymphocyte Transformation Test (LTT)
The LTT is used to detect drug-specific T-cell mediated hypersensitivity by measuring the proliferation of lymphocytes in response to a drug.
Principle: If a patient has been sensitized to a sulfonamide, their T-lymphocytes will proliferate upon re-exposure to the drug in vitro. This proliferation is measured by the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or by using a non-radioactive dye.
Protocol:
-
Lymphocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs), which contain lymphocytes, from a patient's blood sample using density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable medium.
-
Drug Exposure: Add the sulfonamide drug (and its metabolites, if available) at various concentrations to the cell cultures. Include positive (e.g., a mitogen like phytohemagglutinin) and negative (culture medium alone) controls.
-
Incubation: Incubate the cultures for 5 to 7 days to allow for lymphocyte proliferation.
-
Proliferation Measurement:
-
Radiolabeled Method: Add radiolabeled thymidine (B127349) to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: Use a dye such as CFSE that is diluted with each cell division and measure the fluorescence intensity by flow cytometry.
-
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) of the drug-stimulated cultures by the mean CPM of the unstimulated control cultures. An SI above a certain threshold (typically 2 or 3) is considered a positive result, indicating sensitization.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in sulfonamide side effects, the following diagrams have been generated using Graphviz.
Mechanism of Sulfonamide-Induced Hypersensitivity
This diagram illustrates the key steps in the bioactivation of sulfamethoxazole and the subsequent immune response leading to a hypersensitivity reaction.
Caption: Bioactivation of sulfamethoxazole and subsequent T-cell mediated hypersensitivity.
Experimental Workflow for In Vitro Cytotoxicity Testing
This diagram outlines the major steps involved in assessing the cytotoxicity of sulfonamides using an in vitro cell-based assay.
Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.
References
- 1. drugs.com [drugs.com]
- 2. Western University [schulich.uwo.ca]
- 3. Safety of sulfamethoxazole–trimethoprim for the treatment of bacterial infection in outpatient settings: A systematic review and meta‐analysis with active comparator disproportionality analysis | Scilit [scilit.com]
- 4. The effect of genetic polymorphisms in CYP2C9 on sulphamethoxazole N-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Succinylsulfathiazole and Sulfaguanidine on Gut Flora
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two sulfonamide antibiotics, Succinylsulfathiazole and Sulfaguanidine, and their respective impacts on the gut microbiome. While direct comparative in vivo studies with modern quantitative analysis are scarce, this document synthesizes available historical and recent data to offer a comprehensive overview for research and drug development purposes.
Core Comparison of this compound and Sulfaguanidine
Both this compound and Sulfaguanidine are poorly absorbed from the gastrointestinal tract, a key characteristic that localizes their antibacterial activity to the gut.[1][2] Their primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for bacterial folic acid synthesis.[2][3] By acting as antagonists to para-aminobenzoic acid (PABA), they disrupt the folate pathway, thereby inhibiting bacterial growth and replication.[2][3]
This compound functions as a prodrug, undergoing hydrolysis by bacterial enzymes in the large intestine to release its active form, sulfathiazole.[2] This targeted release contributes to its efficacy in altering the composition of the gut flora.[2] In contrast, Sulfaguanidine acts directly and has been historically noted for its effectiveness against enteric pathogens, particularly in the treatment of bacillary dysentery.[1][4]
Quantitative Data on Gut Flora Alterations
| Drug | Animal Model | Dosage | Observed Effect on Gut Flora | Reference |
| This compound | Rat | 0.5% to 2% in diet | - Significant decrease in coliform count in feces.- No significant change in the number of "total aerobes," "total anaerobes," or anaerobic spores. | [5] |
| Sulfaguanidine | Rat | Not specified | - Noted to influence intestinal flora, particularly in the context of thiamine (B1217682) synthesis. (Quantitative data on specific bacterial counts not available in the abstract). | [6] |
Experimental Protocols
While a specific, detailed protocol for a direct comparative study was not found, a plausible experimental design can be constructed based on historical and modern microbiological and molecular techniques.
In Vivo Animal Study Protocol
-
Animal Model: Sprague-Dawley rats, 8-10 weeks old, housed in individual metabolic cages to allow for fecal collection.
-
Acclimatization: Animals are acclimated for one week on a standard chow diet.
-
Grouping: Animals are randomly assigned to three groups (n=8-10 per group):
-
Control Group: Standard chow diet.
-
This compound Group: Standard chow diet supplemented with 1% this compound.[2]
-
Sulfaguanidine Group: Standard chow diet supplemented with an equimolar concentration of Sulfaguanidine.
-
-
Treatment Duration: 14 days.
-
Sample Collection: Fecal samples are collected at baseline (Day 0) and on the final day of the study (Day 14).
-
Microbiological Analysis (Historical Approach):
-
Serial Dilution and Plating: Fecal samples are homogenized in sterile saline. Serial dilutions are plated on selective and differential media.[7]
-
Enumeration of Coliforms: Plating on MacConkey agar (B569324) or similar media to count lactose-fermenting colonies (coliforms).[8][9]
-
Enumeration of Total Aerobes and Anaerobes: Plating on nutrient agar and incubating under aerobic and anaerobic conditions, respectively.
-
-
Microbiota Analysis (Modern Approach):
-
DNA Extraction: Total genomic DNA is extracted from fecal samples.
-
16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: Sequencing reads are processed to determine the taxonomic composition and relative abundance of different bacterial phyla, families, and genera. Alpha and beta diversity analyses are performed to assess within-sample and between-sample diversity, respectively.
-
Signaling Pathways and Experimental Workflows
No specific signaling pathways detailing the differential effects of this compound and Sulfaguanidine on the gut microbiome have been elucidated in the reviewed literature. The primary mechanism for both is the well-established inhibition of the bacterial folate synthesis pathway. One study noted that this compound may modulate the mTOR signaling pathway in the liver of mice, but this was considered a potential confounding factor in folate depletion studies rather than a direct mechanism of action on gut flora.[2]
Diagrams of Mechanisms and Workflows
Caption: Mechanism of Action for Sulfonamides.
Caption: Modern Experimental Workflow.
References
- 1. What is Sulfaguanidine used for? [synapse.patsnap.com]
- 2. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sulfaguanidine? [synapse.patsnap.com]
- 4. Sulfaguanidine - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. Influence of sulphaguanidine on the intestinal flora and thiamine synthesis brought about by curd feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Commensal Escherichia coli Strains from Feces of Healthy Laboratory Mice or Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ww.environmentalbiotechnology.pl [ww.environmentalbiotechnology.pl]
A Comparative Analysis of Succinylsulfathiazole and Sulfathalidine for Gastrointestinal Antisepsis
In the realm of early antimicrobial therapy, particularly for localized gastrointestinal infections and preoperative bowel sterilization, Succinylsulfathiazole and Sulfathalidine (also known as phthalylsulfathiazole) were prominent therapeutic agents. Both are poorly absorbed sulfonamides designed to act locally within the intestinal tract. This guide provides a detailed, data-supported comparison of these two drugs for researchers, scientists, and drug development professionals, drawing upon historical clinical and experimental data.
Mechanism of Action and Pharmacokinetics: A Shared Heritage
Both this compound and Sulfathalidine are prodrugs, meaning they are administered in an inactive form and are converted to their active therapeutic agent within the body.[1][2][3] Their design leverages the metabolic activity of intestinal bacteria. In the lower gastrointestinal tract, bacterial enzymes hydrolyze these compounds, releasing the active antimicrobial agent, sulfathiazole (B1682510).[2][3]
The released sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][3] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA, RNA, and protein synthesis.[1] By blocking this pathway, sulfathiazole exhibits a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.[1] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[1]
The primary advantage of both this compound and Sulfathalidine is their poor absorption from the gastrointestinal tract, which allows them to reach the large intestine in high concentrations.[1][4][5] It is estimated that approximately 95% of an oral dose of this compound remains within the intestines.[2][6] This localized action minimizes systemic side effects while maximizing the antimicrobial effect at the desired site.[2]
Comparative Data Summary
While direct head-to-head clinical trials with extensive quantitative data are scarce in contemporary literature, a comparison of their fundamental properties can be summarized from available historical and pharmacological data.
| Feature | This compound | Sulfathalidine (Phthalylsulfathiazole) |
| Drug Class | Sulfonamide | Sulfonamide |
| Prodrug | Yes | Yes |
| Active Moiety | Sulfathiazole | Sulfathiazole |
| Mechanism of Action | Competitive inhibition of dihydropteroate synthase, blocking folic acid synthesis.[1][7] | Competitive antagonism with para-aminobenzoic acid (PABA) to inhibit dihydropteroate synthetase, blocking dihydrofolic acid synthesis.[3][5] |
| Primary Site of Action | Gastrointestinal tract.[1][7] | Gastrointestinal tract.[5] |
| Absorption | Poorly absorbed; approximately 5% is hydrolyzed to sulfathiazole and absorbed.[6] | Poorly absorbed; remains in the bloodstream at low concentrations to exert its action within the gut.[5] |
| Historical Clinical Uses | Preoperative bowel sterilization, treatment of chronic ulcerative colitis.[7][8] | Treatment of dysentery, colitis, gastroenteritis, and for preoperative preparation in intestinal surgery.[5] |
Experimental Protocols: A Look into Historical Methodologies
The evaluation of intestinal antiseptics like this compound and Sulfathalidine in the mid-20th century typically involved a combination of clinical observation and microbiological analysis of fecal samples. A representative experimental protocol for assessing their efficacy in preoperative bowel preparation would have included the following steps:
-
Patient Selection: Patients scheduled for elective bowel surgery were enrolled. Exclusion criteria would have included known hypersensitivity to sulfonamides, severe renal or hepatic impairment, and blood disorders.[4]
-
Pre-treatment Sampling: A baseline fecal sample was collected from each patient to determine the initial count of coliform bacteria and other relevant microorganisms.
-
Drug Administration:
-
Dietary Control: Patients were often placed on a low-residue diet to reduce the bulk of intestinal contents.
-
Serial Fecal Sampling: Fecal samples were collected daily during the treatment period to monitor the reduction in bacterial counts, particularly coliforms.
-
Surgical Procedure and Postoperative Observation: Following the preoperative preparation, the surgical procedure was performed. Postoperatively, patients were monitored for signs of infection, such as peritonitis or wound infection.
-
Data Analysis: The primary outcome measure was the reduction in fecal bacterial counts. Secondary outcomes included the incidence of postoperative infectious complications.
Visualizing the Mechanism and Workflow
To better illustrate the underlying principles of action and the experimental approach, the following diagrams are provided.
Caption: Mechanism of action for this compound and Sulfathalidine.
Caption: Historical experimental workflow for evaluating intestinal antiseptics.
References
- 1. nbinno.com [nbinno.com]
- 2. goldbio.com [goldbio.com]
- 3. What is the mechanism of Phthalylsulfathiazole? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. Phthalylsulfathiazole - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinyl sulfathiazole (sulfasuxidine) in the treatment of chronic ulcerative colitis; a report of 55 cases followed two years; its value by retention enema in early cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Succinylsulfathiazole's impact on the gut microbiome against other interventions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impact of succinylsulfathiazole and other prominent gut microbiome interventions, including rifaximin (B1679331), vancomycin (B549263), and metronidazole (B1676534). The following sections detail their effects on microbial composition, diversity, and relevant host signaling pathways, supported by available experimental data.
Introduction
The gut microbiome plays a pivotal role in host health and disease. Consequently, interventions that modulate its composition are of significant interest. This compound, a poorly absorbed sulfonamide, has historically been used to alter the gut microbiota, primarily to induce folate deficiency in research models by targeting folate-producing bacteria.[1] This guide benchmarks its effects against other well-characterized antibiotics known to significantly impact the gut microbiome.
Comparative Impact on Gut Microbiota Composition
The following tables summarize the known effects of this compound and selected comparator drugs on the gut microbiome. It is important to note that while modern sequencing techniques have provided detailed quantitative data for many antibiotics, the available information for this compound is largely derived from older studies and is more qualitative in nature.
Table 1: Comparative Effects of Interventions on Gut Microbiome Diversity and Key Phyla
| Intervention | Primary Mechanism of Action | Effect on Alpha Diversity (Richness & Evenness) | Key Phyla/Taxa Changes |
| This compound | Inhibits bacterial folate synthesis.[1] | Data from modern sequencing studies is limited. Older studies suggest a decrease in coliforms.[2] Preliminary modern data suggests a distinct shift in bacterial phyla.[1] | May increase the Bacteroidetes:Firmicutes ratio.[1] Reduces folate-producing bacteria.[1] |
| Rifaximin | Inhibits bacterial RNA synthesis. | Minimal and transient changes in healthy individuals.[3] May increase alpha diversity in certain disease states (e.g., liver injury). | Increases the abundance of beneficial bacteria such as Lactobacillus.[4] In some contexts, it can increase Bacteroides and Lachnospiraceae while reducing Prevotellaceae.[3] |
| Vancomycin | Inhibits bacterial cell wall synthesis in Gram-positive bacteria. | Significant decrease in alpha diversity.[5][6] | Drastic reduction in Firmicutes and Bacteroidetes.[7] Increase in Proteobacteria and Verrucomicrobia.[7] |
| Metronidazole | Disrupts DNA of anaerobic bacteria. | Significant decrease in richness. | Decreased abundance of anaerobic phyla such as Bacteroidetes and Fusobacteria.[8] Increased abundance of Proteobacteria and Actinobacteria.[8] |
Table 2: Quantitative Changes in Relative Abundance of Key Bacterial Taxa
| Intervention | Phylum/Genus | Direction of Change | Fold Change / Percentage Change (if available) | Study Population |
| Rifaximin | Lactobacillus | Increase | Not specified | Humans |
| Bifidobacterium | Increase | Not specified | Humans | |
| Faecalibacterium prausnitzii | Increase | Not specified | Humans | |
| Vancomycin | Firmicutes | Decrease | Significant reduction | Mice |
| Bacteroidetes | Decrease | Significant reduction | Mice | |
| Proteobacteria | Increase | Time-dependent increase | Mice | |
| Verrucomicrobia | Increase | Time-dependent increase | Mice | |
| Metronidazole | Bacteroidetes | Decrease | Median abundance from 24.3% to 0.7% | Dogs |
| Fusobacteria | Decrease | Median abundance from 14.5% to 0.6% | Dogs | |
| Proteobacteria | Increase | Median abundance from 3.5% to 32.3% | Dogs | |
| Actinobacteria | Increase | Median abundance from 1.6% to 5.1% | Dogs |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the impact of interventions on the gut microbiome.
Fecal Sample Collection and DNA Extraction
A common procedure for analyzing the gut microbiome involves the collection of fecal samples from animal models (e.g., mice) or human subjects.
-
Sample Collection: Fecal pellets are collected from individual animals placed in a sterile environment to prevent contamination.[4] Samples are immediately placed in sterile tubes and stored at -80°C until processing.[9]
-
DNA Extraction: Total genomic DNA is extracted from a small amount of fecal material (typically 25-200 mg) using commercially available kits such as the QIAamp PowerFecal Pro DNA Kit or the Chemagic DNA Stool Kit.[7][10] These kits often employ a combination of mechanical lysis (bead-beating) and chemical lysis to break open bacterial cells, followed by purification of the DNA.[5][10] The quality and quantity of the extracted DNA are then assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).[11]
16S rRNA Gene Amplicon Sequencing
This technique is widely used to profile the taxonomic composition of the gut microbiota.
-
PCR Amplification: A specific hypervariable region of the 16S rRNA gene (commonly the V3-V4 or V4 region) is amplified from the extracted DNA using universal primers.[9][12] These primers are often tagged with unique barcodes for each sample to allow for multiplex sequencing.
-
Library Preparation and Sequencing: The PCR products (amplicons) are purified, quantified, and pooled.[7] The pooled library is then sequenced on a high-throughput platform, such as the Illumina MiSeq, which generates millions of DNA sequences.[7]
-
Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality sequences and chimeras. The remaining sequences are then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned to a taxonomic lineage by comparing them to a reference database (e.g., Greengenes, SILVA).[12] This allows for the determination of the relative abundance of different bacterial taxa in each sample. Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) metrics are then calculated.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
// Nodes SST [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GutMicrobiota [label="Altered Gut\nMicrobiota", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolites [label="Altered Microbial\nMetabolites", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#FBBC05", fontcolor="#202124"]; ADPATP [label="Reduced ADP/ATP Ratio", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges SST -> GutMicrobiota [label="inhibits folate\nsynthesis"]; GutMicrobiota -> Metabolites; Metabolites -> PDK1 [label="decreases\nexpression"]; PDK1 -> AKT [label="activates"]; AKT -> mTORC1 [label="activates"]; mTORC1 -> CellGrowth [label="promotes"]; SST -> ADPATP; ADPATP -> AMPK [label="reduces\nphosphorylation"]; AMPK -> mTORC1 [label="inhibits", style=dashed, color="#EA4335"]; }
This compound's impact on the mTOR signaling pathway.[1]
// Nodes Rifaximin [label="Rifaximin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GutMicrobiota [label="Gut Microbiota\nModulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="Reduced Ammonia\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; PXR [label="PXR Activation\nin Gut Epithelium", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Reduced Gut\nInflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; GutBarrier [label="Improved Gut\nBarrier Function", fillcolor="#34A853", fontcolor="#FFFFFF"]; SystemicCirculation [label="Reduced Translocation of\nBacterial Products (LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Brain [label="Brain", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Neuroinflammation [label="Reduced\nNeuroinflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Rifaximin -> GutMicrobiota; Rifaximin -> PXR; GutMicrobiota -> Ammonia; PXR -> NFkB [label="inhibits"]; NFkB -> Inflammation [style=dashed, color="#EA4335"]; Inflammation -> GutBarrier [style=dashed, color="#34A853"]; GutBarrier -> SystemicCirculation [label="prevents"]; SystemicCirculation -> Brain [label="affects"]; Brain -> Neuroinflammation; Ammonia -> Brain [label="crosses blood-\nbrain barrier"]; }
Rifaximin's modulation of the gut-brain axis.[3][14][15]
// Nodes Vancomycin [label="Vancomycin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GramPositive [label="Gram-Positive\nBacteria", fillcolor="#F1F3F4", fontcolor="#202124"]; Dysbiosis [label="Gut Dysbiosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ImmuneCells [label="Intestinal\nImmune Cells\n(e.g., Macrophages)", fillcolor="#FBBC05", fontcolor="#202124"]; TLR [label="Toll-like Receptors\n(TLR)", fillcolor="#FBBC05", fontcolor="#202124"]; ProInflammatory [label="Pro-inflammatory\nCytokine Production\n(e.g., TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Gut Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Vancomycin -> GramPositive [label="depletes"]; GramPositive -> Dysbiosis [style=dashed]; Dysbiosis -> ImmuneCells [label="activates"]; ImmuneCells -> TLR [label="via"]; TLR -> ProInflammatory [label="activates signaling for"]; ProInflammatory -> Inflammation; }
Vancomycin's impact on gut inflammatory pathways.[6][16][17]
Experimental Workflow
// Nodes FecalSample [label="Fecal Sample\nCollection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNAExtraction [label="DNA Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; PCR [label="16S rRNA Gene\nAmplification", fillcolor="#FBBC05", fontcolor="#202124"]; Sequencing [label="High-Throughput\nSequencing", fillcolor="#FBBC05", fontcolor="#202124"]; DataProcessing [label="Bioinformatic\nProcessing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Taxonomic [label="Taxonomic\nClassification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diversity [label="Diversity Analysis\n(Alpha & Beta)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Statistical [label="Statistical\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges FecalSample -> DNAExtraction; DNAExtraction -> PCR; PCR -> Sequencing; Sequencing -> DataProcessing; DataProcessing -> Taxonomic; DataProcessing -> Diversity; Taxonomic -> Statistical; Diversity -> Statistical; }
A generalized workflow for gut microbiome analysis.
Conclusion
This compound, as a poorly absorbed sulfonamide, demonstrates a distinct mechanism of action by inhibiting bacterial folate synthesis, which leads to shifts in the gut microbial composition.[1] However, a direct quantitative comparison with modern antibiotics like rifaximin, vancomycin, and metronidazole is challenging due to the limited availability of contemporary microbiome data for this compound.
Rifaximin appears to have a more subtle, modulatory effect, often preserving or even enhancing diversity while promoting beneficial bacteria.[3][4] In contrast, vancomycin and metronidazole induce profound dysbiosis, characterized by a significant reduction in microbial diversity and major shifts in phylum-level abundances.[6][7][8]
The impact of this compound on the mTOR signaling pathway suggests that its effects extend beyond direct antimicrobial action to influence host cellular processes.[1] Further research employing modern metagenomic and metabolomic techniques is warranted to fully elucidate the comparative impact of this compound on the gut microbiome and host physiology. This will be crucial for understanding its potential therapeutic applications and for providing a more complete picture in the landscape of gut microbiome-modulating interventions.
References
- 1. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. idexxbioresearch.com [idexxbioresearch.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic-induced changes in the human gut microbiota for the most commonly prescribed antibiotics in primary care in the UK: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fecal sample collection, DNA isolation, and 16S rRNA gene sequencing [bio-protocol.org]
- 10. High-throughput DNA extraction strategy for fecal microbiome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The effects of rifaximin and lactulose on the gut-liver-brain axis in rats with minimal hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vancomycin-induced gut microbial dysbiosis alters enteric neuron–macrophage interactions during a critical period of postnatal development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Quantitative comparison of the pharmacokinetic profiles of various sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the pharmacokinetic profiles of various sulfonamides, a class of synthetic antimicrobial agents. The information presented is intended to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds. The data is supported by a summary of common experimental methodologies.
Quantitative Pharmacokinetic Data
The pharmacokinetic behavior of sulfonamides can vary significantly among different derivatives, influencing their clinical efficacy and safety profiles. Key parameters are summarized in the table below.
| Sulfonamide | Half-life (t½) (hours) | Oral Bioavailability (%) | Protein Binding (%) | Primary Route of Elimination |
| Sulfadiazine | 10 - 17 | ~80 | 38 - 55 | Renal |
| Sulfamethoxazole | 9 - 11 | ~100 | 60 - 70 | Hepatic metabolism and renal excretion |
| Sulfisoxazole | 5 - 8 | Readily absorbed | 85 - 95 | Renal |
| Sulfasalazine | 5 - 10 (parent drug) | <15 (parent drug) | >99 | Intestinal metabolism and renal excretion of metabolites |
| Sulfadoxine | 100 - 200 | Well absorbed | 90 - 95 | Renal |
| Sulfamerazine | 24 | 67.6 +/- 13.5 | Variable | Renal |
| Sulfamethizole | 2.5 | Readily absorbed | ~90 | Renal |
| Sulfanilamide | 7-9 | Readily absorbed | ~20 | Renal |
Experimental Protocols
The determination of the pharmacokinetic profiles of sulfonamides involves a series of in vivo and in vitro experiments. A generalized workflow for these studies is outlined below.
Animal Studies
-
Test Subjects: Typically, rodent models (rats, mice) or larger animals like dogs or primates are used. For studies specific to veterinary medicine, target species such as cattle, pigs, or poultry are used.
-
Administration: The sulfonamide is administered via the intended clinical route (e.g., oral gavage for oral bioavailability studies) and intravenously to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points through methods like tail vein bleeding or cannulation. Urine and feces may also be collected to assess excretion pathways.
-
Drug Concentration Analysis: The concentration of the parent sulfonamide and its major metabolites in plasma, urine, and feces is quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common method for quantifying sulfonamides in biological matrices involves the following steps:
-
Sample Preparation: Protein precipitation is a frequent first step to remove interfering proteins from plasma samples. This is often achieved by adding an organic solvent like acetonitrile (B52724). This is followed by centrifugation to separate the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into an HPLC system. A C18 column is typically used for separation, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution is optimized to achieve good separation of the analyte from endogenous components and metabolites.
-
Detection: A UV detector set at a wavelength where the sulfonamide exhibits maximum absorbance is commonly used for quantification. For higher sensitivity and selectivity, a mass spectrometer can be used as the detector (LC-MS/MS).
-
Quantification: A calibration curve is constructed using standards of known concentrations to determine the concentration of the sulfonamide in the unknown samples.
Visualizing Key Processes
To better illustrate the experimental and metabolic pathways, the following diagrams have been generated using the DOT language.
Caption: Generalized workflow for a preclinical pharmacokinetic study of a sulfonamide.
Caption: Primary metabolic pathways of sulfonamides in the liver.
Metabolic Pathways
Sulfonamides are primarily metabolized in the liver through two main pathways:
-
N4-Acetylation: This is a major metabolic route for most sulfonamides. The rate and extent of acetylation can vary between individuals due to genetic polymorphism of the N-acetyltransferase enzyme.
-
Oxidation: This Phase I metabolic process can lead to the formation of hydroxylated metabolites. These oxidative metabolites are sometimes implicated in the idiosyncratic adverse reactions associated with sulfonamides.
The parent drug and its metabolites are then primarily excreted by the kidneys. The physicochemical properties of a sulfonamide, such as its pKa and lipid solubility, can significantly influence its renal clearance.
This guide provides a foundational overview for the comparative analysis of sulfonamide pharmacokinetics. For more in-depth information, consulting the primary literature is recommended.
Safety Operating Guide
Safe Disposal of Succinylsulfathiazole: A Procedural Guide for Laboratory Professionals
The proper disposal of succinylsulfathiazole, a sulfonamide antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines is essential to minimize risks to personnel and prevent environmental contamination. This guide provides a direct, step-by-step procedure for the safe handling and disposal of this compound waste in a research environment.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This substance is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[1][2] Some safety data sheets also indicate that it can be harmful to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[1][4]
-
Eye Protection: Use tightly fitting safety goggles or glasses.[1][4][5]
-
Body Protection: A laboratory coat or other protective clothing is required to avoid skin contact.[1][4]
-
Respiratory Protection: If handling fine powders or creating dust, work in a well-ventilated area, such as a fume hood, to avoid inhalation.[1][4]
Waste Classification and Segregation
Proper classification is the foundational step for compliant disposal. This compound, particularly in its pure form or as a concentrated stock solution, should be treated as hazardous chemical waste.[6]
-
Do Not Mix: Never mix this compound waste with non-hazardous laboratory trash.[4][7]
-
Avoid Drains and Waterways: Do not dispose of this compound down the drain or in any way that allows it to enter sewers or groundwater.[2] This practice is now broadly prohibited by regulations like the EPA Final Rule (Subpart P).[8][9]
-
Separate Waste Streams: Keep this compound waste separate from other incompatible chemical waste streams to prevent dangerous reactions.[4]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[1][10] This is accomplished by partnering with a licensed chemical waste management service.
Step 1: Containment of Waste
-
Solid Waste: Collect pure this compound powder and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads) in a designated, sealable hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and leak-proof hazardous waste container.[4]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. Rinsate from containers that held hazardous waste must also be collected and disposed of as hazardous waste.[11]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and identify the contents (i.e., "this compound Waste").[7][12] Ensure the label is legible and securely attached.
Step 3: Storage
-
Store the sealed and labeled waste container in a secure, designated area away from general lab traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.[1]
Step 4: Arrange for Professional Disposal
-
The most critical step is to engage a licensed and reputable chemical waste management company.[4] These services are equipped to transport and dispose of hazardous chemical waste in compliance with all federal, state, and local regulations, including those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][9][13]
-
Provide the disposal company with an accurate description of the waste. They will typically manage the final disposal, which is most often incineration for pharmaceutical waste.[9]
Spill Management
In the event of a spill, act immediately to contain the material.
-
Evacuate and Secure: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Prevent the spill from spreading or entering drains.[4]
-
Clean-up:
-
Dispose: Place all contaminated cleanup materials into a designated hazardous waste container and dispose of it according to the procedures outlined above.[4]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. pharmalogistics.com [pharmalogistics.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. leegov.com [leegov.com]
- 13. sdmedwaste.com [sdmedwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
